Desoxypeganine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;/h1-2,4-5H,3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCXMTWSISEJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3CN2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
495-59-0 (Parent) | |
| Record name | Deoxyvasicine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50210970 | |
| Record name | Deoxyvasicine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61939-05-7 | |
| Record name | Pyrrolo[2,1-b]quinazoline, 1,2,3,9-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61939-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyvasicine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxyvasicine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Desoxypeganine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoxypeganine hydrochloride, a quinazoline (B50416) alkaloid derived from Peganum harmala L., has demonstrated a multi-faceted pharmacological profile primarily centered on its potent inhibitory effects on cholinesterases and monoamine oxidase A (MAO-A). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound. It consolidates quantitative data on its enzyme inhibitory activities, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways influenced by its activity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutics targeting cholinergic and monoaminergic systems.
Core Mechanism of Action
This compound exerts its pharmacological effects through the dual inhibition of cholinesterase enzymes and the selective inhibition of monoamine oxidase A. This dual action leads to a significant modulation of key neurotransmitter systems in the central and peripheral nervous systems.
Cholinesterase Inhibition
Desoxypeganine is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a preferential action on BChE.[1][2][3][4][5] By inhibiting these enzymes, desoxypeganine prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh, resulting in enhanced cholinergic neurotransmission at both nicotinic and muscarinic receptors.[6][7]
Monoamine Oxidase A (MAO-A) Inhibition
Desoxypeganine is a selective and potent inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3][4][5] By inhibiting MAO-A, desoxypeganine increases the synaptic levels of these neurotransmitters, thereby potentiating monoaminergic signaling.[8]
Quantitative Pharmacological Data
The inhibitory potency of this compound against its primary enzyme targets has been quantified through in vitro studies. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme Target | IC50 (μM) | Reference |
| Butyrylcholinesterase (BChE) | 2 | [1][2][3][4][5] |
| Acetylcholinesterase (AChE) | 17 | [1][2][3][4][5] |
| Monoamine Oxidase A (MAO-A) | 2 | [1][2][3][4][5] |
Signaling Pathways
The dual inhibitory action of this compound impacts two major neurotransmitter signaling pathways: the cholinergic and monoaminergic pathways.
Cholinergic Pathway Modulation
The inhibition of AChE and BChE by desoxypeganine leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing signaling through both nicotinic and muscarinic acetylcholine receptors.
Figure 1: Cholinergic pathway modulation by desoxypeganine.
Monoaminergic Pathway Modulation
By selectively inhibiting MAO-A, desoxypeganine increases the bioavailability of key monoamine neurotransmitters, leading to enhanced signaling through their respective receptors.
Figure 2: Monoaminergic pathway modulation by desoxypeganine.
Experimental Protocols
The determination of the inhibitory activity of this compound on cholinesterases and MAO-A involves well-established in vitro assays.
Cholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[6][9][10][11]
Principle: The assay measures the rate of hydrolysis of a substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) by the respective enzyme. The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
General Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), DTNB, and this compound at various concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Setup: In a 96-well microplate, add the enzyme solution, DTNB solution, and different concentrations of this compound (or vehicle for control).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 3: General workflow for the Ellman's cholinesterase inhibition assay.
MAO-A Inhibition Assay
The inhibitory activity of this compound against MAO-A is typically determined using a fluorometric or chromatographic assay with a suitable substrate, such as kynuramine (B1673886).[8][12][13]
Principle: Kynuramine is a non-fluorescent substrate that is oxidized by MAO-A to produce 4-hydroxyquinoline, a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the MAO-A activity.
General Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A, kynuramine, and this compound at various concentrations in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Assay Setup: In a 96-well black microplate, add the MAO-A enzyme solution and different concentrations of this compound (or vehicle for control).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the kynuramine substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Monitor the increase in fluorescence (e.g., excitation at 310-320 nm and emission at 390-400 nm) over time using a fluorescence microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Desoxypeganine|495-59-0|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Desoxypeganine (Deoxypeganine; Deoxyvasicine) | ChE | 495-59-0 | Invivochem [invivochem.com]
- 6. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. attogene.com [attogene.com]
- 8. criver.com [criver.com]
- 9. broadpharm.com [broadpharm.com]
- 10. scribd.com [scribd.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Desoxypeganine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing Desoxypeganine Hydrochloride, a quinazoline (B50416) alkaloid investigated for its cholinesterase inhibitory properties. The synthesis is presented as a multi-stage process, beginning with the formation of the key intermediate, deoxyvasicinone (B31485), followed by its reduction to desoxypeganine, and concluding with the conversion to the final hydrochloride salt. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the chemical transformations and workflows.
Stage 1: Synthesis of Deoxyvasicinone Intermediate
Deoxyvasicinone (2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) is the foundational precursor for desoxypeganine. Several synthetic routes have been developed, offering various advantages in efficiency, reaction conditions, and scalability. The most common methods are outlined below.
Quantitative Data Summary for Deoxyvasicinone Synthesis
For ease of comparison, the following table summarizes the quantitative data for different deoxyvasicinone synthesis methods.[1]
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) |
| Conventional Synthesis | Anthranilic acid, 2-Pyrrolidone | Thionyl chloride | ~8 hours | Reflux, 80°C | Moderate |
| Microwave-Assisted | Anthranilic acid, 2-Pyrrolidone | None specified | 5-10 minutes | 180°C (typical) | Good |
| High-Yield Synthesis | 2-Nitrobenzoic acid, 2-Pyrrolidinone (B116388) | 10% Pd-C, H₂ | Not specified | Not specified | High |
Experimental Protocols for Deoxyvasicinone Synthesis
Protocol 1: Conventional Synthesis from Anthranilic Acid [1]
This method involves the reaction of anthranilic acid with thionyl chloride to form an in-situ cyclic intermediate, which then reacts with 2-pyrrolidone.
Materials:
-
Anthranilic acid
-
Thionyl chloride (SOCl₂)
-
2-Pyrrolidone
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add anthranilic acid to an excess of thionyl chloride.
-
Reflux the mixture for 3 hours. During this time, the anthranilic acid will react to form an intermediate.
-
After the reflux period, distill off the excess thionyl chloride under reduced pressure.
-
Dilute the crude residue with toluene and add an equimolar amount of 2-pyrrolidone.
-
Heat the reaction mixture at 80°C for 5 hours.
-
Upon completion, cool the mixture, dilute further with toluene, and wash with water to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure deoxyvasicinone.
Protocol 2: Microwave-Assisted Synthesis [1]
This protocol offers a significant reduction in reaction time by utilizing microwave irradiation.
Materials:
-
Anthranilic acid
-
2-Pyrrolidone
-
Microwave-safe reaction vessel
Procedure:
-
Place equimolar amounts of anthranilic acid and 2-pyrrolidone into a microwave-safe reaction vessel.
-
Seal the vessel and place it inside a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 180°C) for a short duration (e.g., 5-10 minutes). Note: Microwave parameters such as power and ramp time should be optimized for the specific instrument used.
-
After cooling, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.
Protocol 3: Improved High-Yield Synthesis [1]
This route begins with 2-nitrobenzoic acid and involves a reduction step to form the quinazolinone ring, generally resulting in higher yields.
Materials:
-
2-Nitrobenzoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
2-Pyrrolidinone
-
10% Palladium on carbon (Pd-C)
-
Hydrogen source (e.g., H₂ gas)
-
Appropriate solvent (e.g., Tetrahydrofuran (B95107) - THF)
Procedure:
-
Synthesis of 1-(2-nitrobenzoyl)pyrrolidine-2-one: Dissolve 2-nitrobenzoic acid in a suitable solvent like THF and react it with N,N'-carbonyldiimidazole to form an activated acyl-imidazole intermediate. Subsequently, add 2-pyrrolidinone to the reaction mixture to form 1-(2-nitrobenzoyl)pyrrolidine-2-one.
-
Reduction to Deoxyvasicinone: The resulting nitro compound is then reduced. Dissolve the intermediate in a suitable solvent and add 10% Pd-C as a catalyst. Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reduction of the nitro group and subsequent cyclization are complete.
-
Filter off the Pd-C catalyst and concentrate the filtrate to obtain the crude deoxyvasicinone, which can be further purified by chromatography or recrystallization.
Caption: High-yield synthesis of deoxyvasicinone via reductive cyclization.
Stage 2: Reduction of Deoxyvasicinone to Desoxypeganine
The critical step in forming desoxypeganine (1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline) is the reduction of the amide carbonyl group (C=O) at position 9 of the deoxyvasicinone core to a methylene (B1212753) group (CH₂). This transformation is typically achieved using powerful reducing agents, such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol for Reduction
Protocol 4: LiAlH₄ Reduction of Deoxyvasicinone
This protocol describes a standard procedure for the reduction of a cyclic amide to its corresponding amine using lithium aluminum hydride.
Materials:
-
Deoxyvasicinone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate, hydrous (for quenching) or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Equip the flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
In the flask, prepare a suspension of LiAlH₄ (typically 1.5 to 2.0 molar equivalents) in anhydrous THF.
-
Dissolve deoxyvasicinone in anhydrous THF and add it to the dropping funnel.
-
Slowly add the deoxyvasicinone solution dropwise to the stirred LiAlH₄ suspension. The reaction is exothermic and may require cooling with an ice bath to maintain control.
-
After the addition is complete, gently reflux the reaction mixture for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0°C (ice bath).
-
Quenching: Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be added, and the mixture stirred vigorously until two clear layers form.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield crude desoxypeganine free base.
-
The product can be purified by column chromatography if necessary.
Stage 3: Formation of this compound
The final step is the conversion of the desoxypeganine free base, which is often an oil or a low-melting solid, into its stable, water-soluble hydrochloride salt. This is a standard acid-base reaction.
Experimental Protocol for Salt Formation
Protocol 5: Preparation of the Hydrochloride Salt
This protocol outlines a general method for the preparation of an alkaloid hydrochloride salt.
Materials:
-
Desoxypeganine free base
-
Anhydrous solvent (e.g., ethanol (B145695), isopropanol, or diethyl ether)
-
Hydrochloric acid solution (e.g., concentrated HCl, HCl in ethanol, or anhydrous HCl gas)
Procedure:
-
Dissolve the purified desoxypeganine free base in a minimal amount of a suitable anhydrous solvent, such as ethanol or diethyl ether.
-
While stirring, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of hydrochloric acid. The HCl can be added as a concentrated aqueous solution, a solution in ethanol, or by bubbling anhydrous HCl gas through the solution.
-
The this compound salt, being less soluble in the organic solvent, will typically precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.
-
Dry the resulting white or off-white solid under vacuum to obtain pure this compound.
Caption: Three-stage synthesis of this compound.
References
Unveiling the Natural Trove of Desoxypeganine Hydrochloride: A Technical Guide for Researchers
A comprehensive examination of the botanical origins, biosynthesis, and analytical methodologies for the quinazoline (B50416) alkaloid Desoxypeganine.
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a consolidated overview of the natural sources of Desoxypeganine hydrochloride. This document outlines the primary plant species known to produce this alkaloid, details its biosynthetic pathway, and presents a synopsis of experimental protocols for its extraction, isolation, and quantification.
Natural Occurrence of Desoxypeganine
Desoxypeganine, a quinazoline alkaloid, is predominantly found in plant species belonging to the families Nitrariaceae and Zygophyllaceae. The primary and most studied botanical source is Peganum harmala, commonly known as Syrian rue. Other notable plant sources include Nitraria komarovii and Peganum nigellastrum.[1]
Quantitative Analysis of Desoxypeganine and Related Alkaloids
While specific quantitative data for Desoxypeganine across various plant parts is limited in publicly available literature, existing research on the alkaloid profile of Peganum harmala provides valuable context. High concentrations of quinazoline alkaloids, including Desoxypeganine and Peganine (Vasicine), have been reported in the immature and green fruits of Peganum harmala. The seeds are also a significant reservoir of various alkaloids.
The table below summarizes the known quantitative data for major alkaloids found in Peganum harmala, offering an insight into the relative abundance of these compounds. It is important to note that the concentration of these alkaloids can vary depending on the developmental stage of the plant, geographical location, and environmental conditions.
| Plant Species | Plant Part | Alkaloid | Concentration (% w/w) | Reference |
| Peganum harmala L. | Seeds | Harmine | 0.44 | [2] |
| Seeds | Harmaline | 0.096 | [2] | |
| Seeds | Vasicine (Peganine) | 0.25 | [2] | |
| Seeds | Vasicinone (B1682191) | 0.0007 | [2] |
Note: Specific quantitative data for Desoxypeganine was not available in the cited literature. The presented data for other major alkaloids from Peganum harmala provides a comparative context.
Biosynthesis of Desoxypeganine
Desoxypeganine belongs to the class of quinazoline alkaloids, which are biosynthesized in plants from anthranilic acid, a precursor derived from the shikimate pathway. The biosynthesis of the quinazoline ring system involves the condensation of anthranilic acid with another amino acid, followed by a series of enzymatic reactions including cyclization, oxidation, and reduction.
Experimental Protocols
This section provides a generalized framework for the extraction, isolation, and quantification of Desoxypeganine from plant materials, primarily based on methodologies reported for alkaloids from Peganum harmala.
Extraction and Isolation of Desoxypeganine
The following protocol outlines a common approach for the extraction and isolation of alkaloids from Peganum harmala seeds.
Materials and Reagents:
-
Dried and powdered Peganum harmala seeds
-
Methanol (B129727) or Ethanol (B145695) (95%)
-
Hydrochloric acid (HCl, 1 M)
-
Ammonia (B1221849) solution (NH₄OH, 25%)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvent systems for chromatography (e.g., Chloroform:Methanol gradients)
-
Rotary evaporator
-
Glassware (beakers, flasks, separating funnels)
Protocol:
-
Maceration and Acid Extraction:
-
Macerate the powdered plant material in methanol or ethanol for 24-48 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Acidify the concentrated extract with 1 M HCl to a pH of 2-3. This protonates the alkaloids, making them soluble in the aqueous phase.
-
Partition the acidified extract with a non-polar solvent like chloroform or dichloromethane to remove fats and other non-polar compounds. Discard the organic layer.
-
-
Basification and Liquid-Liquid Extraction:
-
Basify the aqueous layer with ammonia solution to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Perform liquid-liquid extraction with chloroform or dichloromethane. Repeat this step 3-4 times to ensure complete extraction of the alkaloids.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Isolation by Column Chromatography:
-
Concentrate the dried organic extract to obtain the crude alkaloid mixture.
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine the fractions containing Desoxypeganine and concentrate to obtain the purified compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of alkaloids in plant extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an additive like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Desoxypeganine can be detected in the UV range, typically around 280 nm.
-
Standard: A certified reference standard of this compound is required for calibration.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Run the samples and standards through the HPLC system.
-
Quantification: Identify the Desoxypeganine peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of Desoxypeganine by using the calibration curve generated from the standards.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the quantification of Desoxypeganine, especially in complex matrices.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Column: C18 or other suitable reversed-phase column.
-
Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with formic acid or ammonium formate.
-
MRM Transitions: Specific precursor-to-product ion transitions for Desoxypeganine need to be determined and optimized for Multiple Reaction Monitoring (MRM) analysis.
Protocol:
-
Standard and Sample Preparation: Similar to the HPLC protocol, but typically at lower concentrations due to the higher sensitivity of the instrument.
-
Method Development: Optimize the MS parameters, including the selection of precursor and product ions and collision energy, to achieve the best sensitivity and specificity for Desoxypeganine.
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantification: Quantify Desoxypeganine based on the peak area of the specific MRM transition and the calibration curve.
Conclusion
This technical guide provides a foundational understanding of the natural sources, biosynthesis, and analytical methodologies for this compound. Peganum harmala stands out as the most significant natural source of this alkaloid. While specific quantitative data for Desoxypeganine remains an area for further research, the provided protocols for extraction, isolation, and quantification using HPLC and LC-MS/MS offer a robust starting point for researchers. The continued investigation into the phytochemistry and pharmacology of Desoxypeganine-containing plants holds promise for future drug discovery and development.
References
Desoxypeganine Hydrochloride: A Technical Overview of its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxypeganine hydrochloride, a quinazoline (B50416) alkaloid, has garnered significant interest within the scientific community for its notable biological activities. Primarily recognized as a potent and reversible inhibitor of cholinesterases and a selective inhibitor of monoamine oxidase A (MAO-A), it holds potential for therapeutic applications, particularly in the fields of neuropharmacology and addiction medicine. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its biological activity assessment, and a visualization of its key signaling pathways.
Chemical and Physical Properties
This compound is the salt form of desoxypeganine, a naturally occurring alkaloid. Its fundamental chemical and physical characteristics are summarized in the table below.
| Property | Value |
| CAS Number | 61939-05-7[1][2][3] |
| Molecular Formula | C₁₁H₁₃ClN₂[3] |
| Molecular Weight | 208.69 g/mol [3] |
| Melting Point | 255-256 °C[3] |
| Appearance | Solid |
| Solubility | Soluble in water and alcohol[1] |
| Synonyms | Deoxyvasicine hydrochloride, Pegene hydrochloride |
Signaling Pathways and Mechanism of Action
The primary pharmacological effects of this compound stem from its ability to inhibit two key enzyme systems: acetylcholinesterase (AChE) and monoamine oxidase A (MAO-A).
Cholinesterase Inhibition
This compound acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By blocking AChE, desoxypeganine increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission. This mechanism is central to the therapeutic strategies for conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Monoamine Oxidase A (MAO-A) Inhibition
This compound is also a selective inhibitor of monoamine oxidase A, an enzyme located on the outer mitochondrial membrane that is responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, desoxypeganine increases the synaptic availability of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressant medications.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. The following protocols are representative examples based on general procedures for similar quinazoline alkaloids and standard biochemical assays. These may require optimization for specific experimental conditions.
Synthesis of the Desoxypeganine Core Structure
A general approach to the synthesis of the 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline scaffold, the core of desoxypeganine, can be adapted from methodologies reported for related compounds.[4][5][6] One potential synthetic route involves a tandem reaction from amino amides and aldehydes. The final step to produce this compound would involve the treatment of the free base with hydrochloric acid in a suitable solvent like acetone (B3395972) or isopropanol.[7]
Purification
Purification of the synthesized desoxypeganine can be achieved through standard chromatographic techniques.
-
Method: Column chromatography on silica (B1680970) gel.
-
Eluent: A gradient of ethyl acetate (B1210297) in petroleum ether or a mixture of methanol (B129727) in ethyl acetate can be employed.[5]
-
Monitoring: Thin-layer chromatography (TLC) can be used to monitor the separation.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reversed-phase HPLC method can be developed for the quantitative analysis and purity determination of this compound. The following is a general method that can be optimized for this specific compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer at pH 4.5) and an organic modifier like acetonitrile (B52724) in a 1:1 ratio.[9]
-
Detection: UV detection at a wavelength specific to the compound, which would need to be determined empirically but is often in the range of 240-260 nm for similar structures.[8]
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]
In Vitro Biological Activity Assays
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method to determine the inhibitory activity of a compound against acetylcholinesterase.
-
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Reagents:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
DTNB (Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (test inhibitor)
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the AChE enzyme solution to each well (except the blank).
-
Add the inhibitor dilutions to the respective wells.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding a mixture of ATCI and DTNB.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
MAO-A Inhibition Assay (Fluorometric Method)
This assay determines the inhibitory potential of a compound against MAO-A.
-
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO-A. The H₂O₂ is detected using a fluorogenic probe, such as Amplex® Red, which in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent resorufin.
-
Reagents:
-
Recombinant human MAO-A enzyme
-
A suitable substrate (e.g., kynuramine (B1673886) or p-tyramine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test inhibitor)
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well black microplate, add the MAO-A enzyme solution.
-
Add the inhibitor dilutions to the respective wells.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding a mixture of the substrate, Amplex® Red, and HRP.
-
Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 37°C.
-
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration to determine the IC₅₀ value.
Conclusion
This compound presents a compelling profile as a dual-action inhibitor of cholinesterase and MAO-A. Its well-defined chemical properties and potent biological activities make it a valuable tool for neuropharmacological research and a promising candidate for further drug development. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to explore the therapeutic potential of this intriguing quinazoline alkaloid. Further investigation into its synthesis, formulation, and in vivo efficacy is warranted to fully elucidate its clinical utility.
References
- 1. Desoxypeganine (Deoxypeganine; Deoxyvasicine) | ChE | 495-59-0 | Invivochem [invivochem.com]
- 2. scbt.com [scbt.com]
- 3. 61939-05-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Design, synthesis and bioevaluation of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid derivatives as potent neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-Ethyl 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Desoxypeganine Hydrochloride: A Technical Guide to its Cholinesterase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoxypeganine, a quinazoline (B50416) alkaloid isolated from plants of the Peganum genus, has garnered significant interest for its potent inhibitory activity against cholinesterases. This technical guide provides a comprehensive overview of the cholinesterase inhibitory properties of desoxypeganine hydrochloride, with a focus on its dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the pertinent biological pathways to serve as a resource for researchers in neuropharmacology and drug development.
Introduction
Desoxypeganine is a natural alkaloid that has been identified as a potent, orally active inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][3] Additionally, it exhibits selective inhibitory activity against monoamine oxidase-A (MAO-A).[1][2][3] This multi-target profile makes desoxypeganine a compound of interest for therapeutic applications in conditions characterized by cholinergic and monoaminergic dysregulation, such as Alzheimer's disease and alcohol abuse.[1][4]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against cholinesterases and MAO-A has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | IC50 Value (µM) |
| Butyrylcholinesterase (BChE) | 2 |
| Acetylcholinesterase (AChE) | 17 |
| Monoamine Oxidase-A (MAO-A) | 2 |
| Data sourced from multiple references.[1][2][3][5] |
Desoxypeganine demonstrates a higher potency for BChE and MAO-A inhibition compared to AChE.[1][2][3]
Experimental Protocols
The determination of cholinesterase inhibitory activity of desoxypeganine is typically performed using a modified Ellman's method. The following is a representative protocol based on methods described for alkaloids from the Peganum genus.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of this compound against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
This compound
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations.
-
Prepare solutions of AChE and BChE in phosphate buffer.
-
Prepare solutions of ATCI, BTCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
AChE or BChE enzyme solution
-
This compound solution at different concentrations (or solvent for control)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Add the substrate (ATCI for AChE or BTCI for BChE) and DTNB to each well to initiate the reaction.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of desoxypeganine as a cholinesterase inhibitor is the prevention of the breakdown of the neurotransmitter acetylcholine (B1216132). This leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Cholinergic Synaptic Transmission
The following diagram illustrates the basic workflow of cholinergic neurotransmission and the site of action for desoxypeganine.
Caption: Cholinergic synapse and the inhibitory action of desoxypeganine.
Integrated Cholinergic and Monoaminergic Signaling
Desoxypeganine's dual activity as a cholinesterase and MAO-A inhibitor suggests a broader impact on neurotransmission. The inhibition of MAO-A leads to an increase in the levels of monoamine neurotransmitters such as serotonin (B10506) and norepinephrine. The interplay between the cholinergic and monoaminergic systems is complex and synergistic potentiation of neurotransmitter levels may underlie the therapeutic potential of desoxypeganine.
Caption: Integrated signaling effects of desoxypeganine.
Conclusion
This compound is a promising multi-target ligand with potent inhibitory effects on both cholinesterases and MAO-A. Its ability to modulate both the cholinergic and monoaminergic systems warrants further investigation for its therapeutic potential in various neurological and psychiatric disorders. This guide provides a foundational understanding of its cholinesterase inhibitory activity to support ongoing and future research endeavors.
References
Desoxypeganine Hydrochloride: A Technical Overview of its Monoamine Oxidase A Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoxypeganine, a natural alkaloid isolated from Peganum harmala, has been identified as a selective inhibitor of Monoamine Oxidase A (MAO-A).[1][2] This technical guide provides a comprehensive overview of the existing data on the MAO-A inhibitory activity of desoxypeganine hydrochloride. It includes a summary of its quantitative inhibitory data, a detailed description of a representative experimental protocol for assessing its activity, and visualizations of the relevant biological pathway and experimental workflow. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of this compound as a MAO-A inhibitor.
Introduction to Monoamine Oxidase A and Desoxypeganine
Monoamine Oxidase A (MAO-A) is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[3] By breaking down these monoamines, MAO-A plays a crucial role in regulating their levels in the central nervous system and peripheral tissues. Inhibition of MAO-A can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and other neurological disorders.[3]
Desoxypeganine is a quinazoline (B50416) alkaloid that has been primarily investigated for its activity as a cholinesterase inhibitor.[4] However, emerging evidence has also characterized it as a selective inhibitor of MAO-A.[1][2] This dual activity presents an interesting pharmacological profile with potential applications in various therapeutic areas.
Quantitative Inhibition Data
The inhibitory potency of desoxypeganine and its hydrochloride salt against MAO-A has been quantified, with a reported half-maximal inhibitory concentration (IC50) value. This value is a critical parameter for assessing the efficacy of an inhibitor.
| Compound | Target | IC50 Value |
| Desoxypeganine | MAO-A | 2 µM |
| Desoxypeganine | Butyrylcholinesterase (BChE) | 2 µM |
| Desoxypeganine | Acetylcholinesterase (AChE) | 17 µM |
Table 1: In vitro inhibitory activity of Desoxypeganine.[5]
Mechanism of MAO-A Inhibition
The binding of an inhibitor to MAO-A prevents the substrate from accessing the active site, thereby blocking its degradation. This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft, enhancing neurotransmission.
Figure 1. Signaling pathway of MAO-A inhibition by this compound.
Experimental Protocols
The determination of the MAO-A inhibitory activity of this compound involves in vitro enzymatic assays. The following is a representative protocol based on established methodologies for assessing MAO-A inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Monoamine Oxidase A.
Materials:
-
This compound
-
Recombinant human Monoamine Oxidase A (MAO-A)
-
MAO-A substrate (e.g., kynuramine (B1673886) or a luminogenic substrate)
-
A suitable buffer system (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
A detection reagent (e.g., for measuring fluorescence or luminescence)
-
96-well microplates (black plates for fluorescence/luminescence)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the this compound stock solution to obtain a range of test concentrations.
-
Prepare the MAO-A enzyme solution in the assay buffer to the desired working concentration.
-
Prepare the MAO-A substrate solution in the assay buffer.
-
Prepare the detection reagent according to the manufacturer's instructions.
-
-
Assay Performance:
-
Add a small volume of each this compound dilution to the wells of the 96-well microplate. Include a vehicle control (solvent only) and a positive control (a known MAO-A inhibitor).
-
Add the MAO-A enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the MAO-A substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction (if necessary, depending on the assay kit).
-
Add the detection reagent to each well.
-
Measure the signal (fluorescence or luminescence) using a microplate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of MAO-A inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Figure 2. A typical experimental workflow for an in vitro MAO-A inhibition assay.
Conclusion
This compound demonstrates selective inhibitory activity against Monoamine Oxidase A, in addition to its known effects on cholinesterases. The provided quantitative data and experimental framework offer a foundation for further investigation into its pharmacological properties and therapeutic potential. For researchers and drug development professionals, desoxypeganine represents a compelling lead compound for the design of novel therapeutics targeting MAO-A. Further studies are warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile.
References
- 1. Desoxypeganine (Deoxypeganine; Deoxyvasicine) | ChE | 495-59-0 | Invivochem [invivochem.com]
- 2. Desoxypeganine (Deoxypeganine) | ChE/MAO-A抑制剂 | MCE [medchemexpress.cn]
- 3. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I clinical trial with desoxypeganine, a new cholinesterase and selective MAO-A inhibitor: tolerance and pharmacokinetics study of escalating single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pharmacological Profile of Desoxypeganine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desoxypeganine, an alkaloid isolated from plants of the Zygophyllaceae family such as Peganum harmala, is a compound of significant interest due to its dual inhibitory action on cholinesterases and monoamine oxidase-A (MAO-A). This technical guide provides a comprehensive overview of the pharmacological profile of Desoxypeganine hydrochloride, summarizing its known biochemical activities, and outlining the standard experimental protocols for its preclinical evaluation. The available data suggests its potential as a therapeutic agent in conditions where enhancement of cholinergic and monoaminergic neurotransmission is desired. However, a comprehensive in vivo characterization of its pharmacokinetics and safety profile remains to be fully elucidated.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of two key enzyme systems in the central and peripheral nervous systems:
-
Cholinesterase Inhibition: Desoxypeganine inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to a decrease in the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.
-
Monoamine Oxidase-A (MAO-A) Inhibition: Desoxypeganine is also a selective inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Desoxypeganine increases the levels of these neurotransmitters in the brain.
Signaling Pathway of Cholinesterase Inhibition
The following diagram illustrates the effect of Desoxypeganine on cholinergic signaling.
Desoxypeganine Hydrochloride: A Potential Therapeutic Avenue for Peripheral Nervous System Lesions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Desoxypeganine hydrochloride, a quinazoline (B50416) alkaloid originally isolated from Peganum harmala, has been identified as a potent cholinesterase inhibitor.[1] This compound has demonstrated a significantly higher anticholinesterase activity compared to peganine hydrochloride and galanthamine (B1674398) hydrochloride, sparking interest in its therapeutic potential for neurological disorders.[1] Notably, early pharmacological studies have indicated its use in the treatment of lesions affecting the peripheral nervous system.[1] This technical guide aims to provide a comprehensive overview of the available scientific information on this compound, focusing on its mechanism of action, potential therapeutic rationale in peripheral nerve repair, and a summary of its pharmacological characteristics. While in-depth clinical and preclinical data specific to peripheral nerve lesions are limited in the available literature, this guide synthesizes the existing knowledge to support further research and development in this area.
Core Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of action of this compound is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft and at the neuromuscular junction. By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh.
This enhanced cholinergic activity has several implications for the peripheral nervous system:
-
Neuromuscular Junction: this compound has been shown to eliminate the neuromuscular blockade induced by non-depolarizing muscle relaxants and enhance the blockade caused by depolarizing muscle relaxants.[1] This suggests a direct impact on the function of the neuromuscular junction.
-
Increased Acetylcholine Sensitivity: Studies have demonstrated that it increases the sensitivity of tissues to acetylcholine.[1]
Therapeutic Rationale for Peripheral Nerve Lesions
The potential therapeutic benefit of this compound in peripheral nervous system lesions is likely linked to the multifaceted role of acetylcholine in nerve regeneration and repair. Emerging evidence suggests that the cholinergic system is actively involved in creating a microenvironment conducive to nerve healing.
Signaling Pathway in Nerve Regeneration
The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the vicinity of the nerve injury. This elevated acetylcholine can then interact with both muscarinic and nicotinic acetylcholine receptors on Schwann cells, which are crucial for peripheral nerve regeneration.
A key pathway implicated in this process is the cholinergic anti-inflammatory pathway , which is modulated by the α7 nicotinic acetylcholine receptor (α7 nAChR). Activation of this receptor on Schwann cells can lead to a downregulation of pro-inflammatory cytokines and an upregulation of factors that promote tissue remodeling and regeneration.
Quantitative Data Summary
| Parameter | Finding | Reference |
| Anticholinesterase Activity | 10 times more active than peganine hydrochloride | [1] |
| 2 times more active than galanthamine hydrochloride | [1] |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound in animal models of peripheral nerve injury are not described in the available literature. However, a general experimental workflow for such an investigation can be proposed based on standard methodologies in the field.
Proposed Experimental Workflow for Preclinical Evaluation
Conclusion and Future Directions
This compound presents a compelling profile as a potent cholinesterase inhibitor with historical use in peripheral nervous system lesions. The therapeutic rationale is supported by the emerging understanding of the role of the cholinergic system in modulating inflammation and promoting regeneration in the peripheral nervous system. However, the lack of recent, detailed preclinical and clinical data is a significant gap.
For drug development professionals and researchers, the following steps are recommended:
-
Re-evaluation of Potency and Selectivity: Modern in vitro assays should be employed to confirm the potency and selectivity of this compound against acetylcholinesterase and butyrylcholinesterase.
-
Preclinical Efficacy Studies: Rigorous preclinical studies using established animal models of peripheral nerve injury are crucial to determine the efficacy, optimal dosage, and therapeutic window of this compound.
-
Pharmacokinetic and Safety Profiling: A thorough investigation of the pharmacokinetic properties and a comprehensive safety and toxicology profile are necessary before any clinical development can be considered.
-
Elucidation of Downstream Mechanisms: Further research is needed to fully elucidate the downstream signaling pathways activated by this compound-mediated cholinesterase inhibition in the context of nerve repair.
References
Desoxypeganine Hydrochloride: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoxypeganine hydrochloride, a quinazoline (B50416) alkaloid originally isolated from Peganum harmala, has emerged as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core mechanism of action as a dual inhibitor of cholinesterases and monoamine oxidase-A. We present available quantitative data on its bioactivity, detailed experimental protocols for key assays, and visualizations of its mechanistic pathways to support further research and development efforts in the fields of substance abuse, neurological disorders, and mood disorders.
Introduction
Desoxypeganine, also known as deoxyvasicine, is a natural alkaloid that has been the subject of pharmacological investigation for its diverse biological activities. The hydrochloride salt of this compound is a potent, orally active inhibitor of both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), as well as a selective inhibitor of monoamine oxidase-A (MAO-A).[1][2] This dual-action mechanism positions this compound as a promising candidate for therapeutic intervention in complex disorders where both the cholinergic and monoaminergic systems are implicated. This guide synthesizes the available preclinical data and provides a technical framework for researchers exploring its therapeutic utility.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the inhibition of two key enzyme systems:
-
Cholinesterase Inhibition: By inhibiting AChE and BChE, this compound increases the synaptic availability of the neurotransmitter acetylcholine. This modulation of the cholinergic system is a well-established therapeutic strategy for conditions characterized by cholinergic deficits.
-
Monoamine Oxidase-A (MAO-A) Inhibition: As a selective MAO-A inhibitor, this compound prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[3] This leads to an increase in their synaptic concentrations, which is the basis for the therapeutic effect of many antidepressant medications.
The dual inhibition of both cholinesterases and MAO-A suggests a synergistic potential for treating complex neuropsychiatric and neurological conditions.
Potential Therapeutic Applications
Preclinical evidence and pharmacological profiling suggest that this compound may have therapeutic potential in several areas:
Alcohol Abuse
Preclinical studies have demonstrated the efficacy of this compound in reducing voluntary alcohol consumption.[4] In a study using alcohol-preferring Alko Alcohol (AA) rats, this compound was shown to dose-dependently reduce ethanol (B145695) intake and preference when administered via gavage, subcutaneous, or intraperitoneal routes.[4] Notably, no tolerance to this effect was observed after 16 days of daily administration.[4]
Peripheral Nervous System Disorders
This compound has been used in the treatment of patients with lesions of the peripheral nervous system.[5] Its anticholinesterase activity is reported to be superior to that of peganine hydrochloride and galanthamine (B1674398) hydrochloride.[5] By enhancing cholinergic transmission, it may improve neuromuscular function.
Clinical Depression
A patent has been granted for the use of deoxypeganine (B1215540) for the treatment of clinical depression. This potential application is supported by its mechanism of action as a MAO-A inhibitor, a well-established class of antidepressants.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Bioactivity of this compound
| Target Enzyme | IC50 Value (µM) | Source |
| Butyrylcholinesterase (BChE) | 2 | [1][2] |
| Acetylcholinesterase (AChE) | 17 | [1][2] |
| Monoamine Oxidase-A (MAO-A) | 2 | [1][2] |
Table 2: Preclinical Efficacy of this compound in Alcohol-Preferring Rats
| Administration Route | Dose Range (mg/kg) | Duration | Effect on Ethanol Intake | Effect on Ethanol Preference | Source |
| Gavage | 10 - 30 | 16 days | Dose-dependent reduction | Dose-dependent reduction | [2][4] |
| Subcutaneous | Not specified | Not specified | Pronounced decrease | Pronounced decrease | [4] |
| Intraperitoneal | Not specified | Not specified | Pronounced decrease | Pronounced decrease | [4] |
Table 3: Pharmacokinetic Parameters of Desoxypeganine in Rats (Oral Administration)
| Parameter | Value | Source |
| Bioavailability | 47.46% | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for determining acetylcholinesterase and butyrylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test inhibitor solution, 50 µL of phosphate buffer, and 25 µL of the respective cholinesterase enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase-A (MAO-A) Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (B1673886) (substrate)
-
Clorgyline (positive control inhibitor)
-
Phosphate buffer (pH 7.4)
-
This compound (test inhibitor)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in phosphate buffer.
-
In a 96-well plate, add the test inhibitor or control solution, and the MAO-A enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
In Vivo Model of Alcohol Consumption in Alcohol-Preferring Rats
This protocol outlines the experimental design to evaluate the effect of this compound on voluntary ethanol consumption.
Animals:
-
Female Alko Alcohol (AA) preferring rats.
Housing and Diet:
-
Individual housing with free access to food and a choice between two drinking bottles, one containing 10% (v/v) ethanol and the other containing water.
Experimental Procedure:
-
Baseline: Monitor the daily fluid (ethanol and water) and food consumption for each rat for a baseline period of at least two weeks to establish a stable drinking pattern.
-
Treatment: Administer this compound or vehicle control daily for a specified period (e.g., 16 days). Doses can be administered via gavage, subcutaneous, or intraperitoneal injection.
-
Measurement: Continue to measure daily ethanol and water intake, as well as food consumption and body weight.
-
Data Analysis: Calculate the daily ethanol intake (g/kg body weight) and ethanol preference (ratio of ethanol solution consumed to total fluid intake). Compare the values between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).
Visualizations
The following diagrams illustrate the key concepts related to this compound's mechanism of action and experimental workflows.
Caption: Dual inhibitory mechanism of this compound.
Caption: Workflow for in vivo alcohol consumption studies.
Conclusion
This compound presents a compelling profile as a multi-target therapeutic agent. Its dual action on the cholinergic and monoaminergic systems provides a strong rationale for its investigation in a range of neurological and psychiatric disorders. The preclinical data, particularly in the context of alcohol abuse, are promising. However, further research is warranted to fully elucidate its clinical potential, including more extensive preclinical studies for its proposed applications in peripheral nervous system disorders and depression, as well as comprehensive pharmacokinetic and toxicological profiling. This technical guide provides a foundational resource for scientists and researchers to advance the study of this promising alkaloid.
References
- 1. Animal models for medications development targeting alcohol abuse using selectively bred rat lines: Neurobiological and pharmacological validity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of alcohol addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Aspects of the Acetylcholinesterase Inhibitor Galantamine [jstage.jst.go.jp]
- 5. Factor analysis of Forced Swimming test, Sucrose Preference test and Open Field test on enriched, social and isolated reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Desoxypeganine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxypeganine, a quinazoline (B50416) alkaloid isolated from plants of the Peganum genus, has garnered significant interest in the scientific community for its notable pharmacological activities.[1] In its hydrochloride salt form for improved solubility and stability, desoxypeganine hydrochloride has been primarily investigated for its dual inhibitory action on cholinesterases and monoamine oxidase A (MAO-A).[1][2][3][4] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers and professionals involved in drug discovery and development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.
Core Pharmacological Activity
This compound is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as a selective inhibitor of MAO-A.[2][3][4] This dual activity makes it a compelling candidate for investigating potential therapeutic applications in neurodegenerative disorders and other neurological conditions.
Quantitative Data Summary
The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following table summarizes the key inhibitory concentration (IC50) values.
| Compound | Target Enzyme | IC50 Value (μM) |
| This compound | Acetylcholinesterase (AChE) | 17 |
| This compound | Butyrylcholinesterase (BChE) | 2 |
| This compound | Monoamine Oxidase A (MAO-A) | 2 |
Data sourced from multiple references.[2][4][5][6]
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies on a wide range of desoxypeganine analogs are not extensively published, preliminary insights can be drawn from the existing literature on quinazoline alkaloids. The core quinazoline scaffold is crucial for its biological activity. Modifications to the heterocyclic rings and substitutions on the aromatic portion of the molecule are expected to significantly influence its inhibitory potency and selectivity.
Future SAR studies on desoxypeganine analogs should focus on:
-
Substitution on the aromatic ring: Introducing electron-donating or electron-withdrawing groups to probe the electronic requirements for optimal binding to AChE and MAO-A.
-
Modification of the pyrroloquinazoline core: Altering the ring size or introducing heteroatoms within the ring system to assess the impact on conformational flexibility and target interaction.
-
Stereochemistry: Investigating the enantiomers of desoxypeganine to determine if the biological activity is stereospecific.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (or other test inhibitors)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the test inhibitor solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution.
-
Immediately add 20 µL of the DTNB solution to each well.
-
Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric Method)
This assay measures the production of hydrogen peroxide by MAO-A, which is detected using a fluorescent probe.
Materials and Reagents:
-
Recombinant human MAO-A enzyme
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-A substrate (e.g., kynuramine (B1673886) or p-tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
This compound (or other test inhibitors)
-
Positive control inhibitor (e.g., clorgyline)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MAO-A enzyme in the assay buffer.
-
Prepare a stock solution of the MAO-A substrate.
-
Prepare a working solution of HRP and Amplex® Red in the assay buffer.
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black plate, add 10 µL of the test inhibitor solution at various concentrations.
-
Add 40 µL of the MAO-A enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate/HRP/Amplex® Red mixture to each well.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex® Red).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathways
Caption: Dual inhibitory action of Desoxypeganine on cholinergic and monoaminergic pathways.
Experimental Workflows
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desoxypeganine (Deoxypeganine; Deoxyvasicine) | ChE | 495-59-0 | Invivochem [invivochem.com]
Desoxypeganine Hydrochloride: A Technical Guide on Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxypeganine, a quinazoline (B50416) alkaloid, has garnered interest for its dual inhibitory action on butyrylcholinesterase (BuChE) and monoamine oxidase-A (MAO-A). This technical guide provides a comprehensive overview of the available data on the bioavailability and pharmacokinetics of desoxypeganine hydrochloride, intended to support research and development efforts. The information presented herein is compiled from publicly available clinical trial data.
Pharmacokinetic Profile in Humans
Pharmacokinetic studies of this compound have been conducted in healthy human volunteers, providing insights into its absorption, distribution, metabolism, and excretion following oral administration.
Bioavailability
The oral bioavailability of this compound in humans is reported to be approximately 60%.[1] This indicates a satisfactory level of absorption from the gastrointestinal tract into the systemic circulation.
Single-Dose Pharmacokinetics
A Phase I clinical trial involving single ascending oral doses of this compound (50 mg, 100 mg, 150 mg, and 200 mg) in healthy volunteers demonstrated linear and dose-proportional pharmacokinetics.[1] Key pharmacokinetic parameters from this study are summarized in Table 1. The plasma concentration of the drug was observed to increase with the dose, and a linear relationship was established between the pharmacokinetic parameters and the administered doses.[1]
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers (Mean ± SD) [1]
| Parameter | 50 mg (n=18) | 100 mg (n=16) | 150 mg (n=16) | 200 mg (n=12) |
| Cmax (ng/mL) | 153 ± 42 | 316 ± 84 | 470 ± 139 | 587 ± 223 |
| AUC(0–t) (ng·h/mL) | 1269 ± 321 | 2581 ± 658 | 4022 ± 1206 | 4879 ± 1845 |
| AUC(0–∞) (ng·h/mL) | 1341 ± 341 | 2726 ± 701 | 4287 ± 1311 | 5218 ± 2004 |
| tmax (h) | 2.6 ± 1.0 | 2.8 ± 0.9 | 3.1 ± 1.1 | 3.3 ± 1.2 |
| t1/2 (h) | 6.8 ± 1.9 | 7.2 ± 2.1 | 7.9 ± 2.5 | 8.1 ± 2.8 |
| MRT (h) | 10.1 ± 2.2 | 10.8 ± 2.4 | 11.7 ± 2.8 | 12.1 ± 3.1 |
Cmax: Maximum plasma concentration; AUC(0–t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0–∞): Area under the plasma concentration-time curve from time zero to infinity; tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; MRT: Mean residence time.
Multiple-Dose Pharmacokinetics
The pharmacokinetic profile of desoxypeganine was also assessed in a multiple-dose regimen administered to healthy volunteers. Non-compartmental estimations of key pharmacokinetic parameters at 12-hour intervals were determined. The study found that the maximum plasma concentration (Cmax) and the area under the curve (AUC) were approximately doubled when the dose was increased from 50 mg to 100 mg, further supporting the dose-proportionality of the drug.
Distribution
Desoxypeganine exhibits low binding to plasma proteins, with approximately 18% of the drug being bound. This suggests that a significant fraction of the drug in circulation is free and available to distribute into tissues and exert its pharmacological effects.
Animal Pharmacokinetics
Despite a comprehensive search of publicly available scientific literature, no data on the pharmacokinetics of this compound in animal models (e.g., rats, mice, dogs) were found. This represents a significant data gap in the preclinical characterization of the compound.
Experimental Protocols
Human Pharmacokinetic Studies
Single-Dose Study Protocol [1]
-
Study Design: An open-label, dose-escalation Phase I clinical trial.
-
Subjects: Healthy adult volunteers.
-
Dosing: Single oral doses of 50 mg, 100 mg, 150 mg, and 200 mg of this compound were administered.
-
Blood Sampling: Blood samples were collected at predefined time points following drug administration to determine plasma concentrations of desoxypeganine.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods.
Multiple-Dose Study Protocol
-
Study Design: A randomized, crossover, single-blind, placebo-controlled human pharmacology clinical trial.
-
Subjects: Healthy adult volunteers.
-
Dosing: Subjects received placebo, 50 mg, and 100 mg of desoxypeganine twice daily for three days.
-
Pharmacokinetic Analysis: Main pharmacokinetic parameters after single and multiple doses were estimated.
Analytical Methodology
A specific, detailed analytical method for the quantification of desoxypeganine in biological matrices has not been detailed in the available literature. However, based on standard practices for the analysis of small molecules in plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard approach. A general workflow for such a method is outlined below.
References
The Potential of Desoxypeganine Hydrochloride in Smoking Cessation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tobacco addiction remains a global health crisis, necessitating the exploration of novel pharmacotherapies for smoking cessation. This technical guide delves into the therapeutic potential of desoxypeganine hydrochloride, a plant-derived alkaloid, as a candidate for nicotine (B1678760) dependence treatment. While direct clinical trial data for this indication is not yet available, a compelling theoretical framework exists based on its unique dual mechanism of action and supportive evidence from related compounds. This document provides a comprehensive overview of the scientific rationale, comparative data from analogous cholinesterase inhibitors, and detailed experimental methodologies to guide future research and development in this promising area.
Introduction to this compound
Desoxypeganine (1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline), an alkaloid isolated from plants of the Zygophyllaceae family, such as Peganum harmala, is commercially available as its hydrochloride salt.[1] Pharmacologically, it is characterized as a reversible cholinesterase inhibitor, with a mechanism of action comparable to physostigmine (B191203) and neostigmine.[1] A key distinguishing feature of desoxypeganine is its dual functionality, exhibiting inhibitory effects on both acetylcholinesterase and monoamine oxidase.[1] This dual inhibition presents a novel approach to tackling the complex neurobiology of nicotine addiction.
Theoretical Rationale for Smoking Cessation
The primary basis for considering this compound for smoking cessation lies in its activity as a cholinesterase inhibitor. By inhibiting the breakdown of acetylcholine (B1216132) (ACh), desoxypeganine increases the levels of this neurotransmitter in the brain. This is significant because nicotine itself acts on nicotinic acetylcholine receptors (nAChRs).[2] The sustained increase in endogenous acetylcholine could potentially mimic the effects of nicotine, thereby alleviating withdrawal symptoms and reducing cravings.[3] This "nicotine substitution" hypothesis is supported by research on other acetylcholinesterase inhibitors (AChEIs).[3][4]
Furthermore, the patented literature for the use of desoxypeganine in nicotine dependence suggests that its dual action as a monoamine oxidase (MAO) inhibitor could offer additional therapeutic benefits.[1] MAO is involved in the breakdown of key neurotransmitters like dopamine, which plays a central role in the brain's reward pathways that are hijacked by nicotine.[2] By potentially modulating both the cholinergic and dopaminergic systems, this compound may offer a more comprehensive approach to treating nicotine addiction than single-target agents.
Comparative Efficacy of Cholinesterase Inhibitors in Smoking Cessation
While no clinical trials on this compound for smoking cessation have been published, studies on other AChEIs, such as galantamine and donepezil, provide valuable insights and a benchmark for its potential efficacy.
Preclinical Data
Preclinical studies in rodent models have demonstrated that AChEIs can reduce nicotine-seeking behaviors.
| Compound | Animal Model | Key Findings | Reference |
| Donepezil | Rats | Acutely attenuated nicotine self-administration (1.0 or 3.0 mg/kg, i.p.) without inducing nausea/malaise. Also dose-dependently attenuated the reinstatement of nicotine-seeking behavior. | [5][6] |
| Galantamine & Donepezil | Rats | Repeated administration of both compounds reduced nicotine consumption. These effects were specific to nicotine and not observed with sucrose (B13894) self-administration. | [7] |
Clinical Data
Preliminary human studies have shown that AChEIs can have a modest but significant impact on smoking behavior.
| Compound | Study Population | Dosage | Duration | Key Findings | Reference |
| Galantamine | Alcohol-dependent smokers (n=114) | Titrated up to 24 mg/day | 12 weeks | 20% lower cumulative number of smoked cigarettes and 15% fewer smoking days compared to placebo. | [8][9] |
| Galantamine | Treatment-seeking smokers (n=60) | 8 or 16 mg/day extended release | 4 weeks (pre-quit) | Both doses reduced smoking in a laboratory choice task and decreased urine cotinine (B1669453) levels compared to placebo. | [10][11] |
| Galantamine | Treatment-seeking smokers | 8.0 mg (week 1) and 16.0 mg (week 2) | 2 weeks | Significantly reduced daily smoking rate, as well as smoking satisfaction and reward compared to placebo. | [7] |
Experimental Protocols for Future Research
The following are detailed methodologies from studies on other AChEIs that can serve as a template for designing preclinical and clinical trials for this compound.
Preclinical Protocol: Nicotine Self-Administration in Rats
This protocol is adapted from studies on donepezil.[5][6]
-
Subjects: Adult male Wistar rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.
-
Procedure:
-
Surgery: Rats are surgically implanted with intravenous catheters.
-
Acquisition of Nicotine Self-Administration: Rats are trained to press a lever to receive intravenous infusions of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR-5, where five lever presses result in one infusion).
-
Drug Administration: Once stable self-administration is achieved, rats are pre-treated with this compound (various doses) or vehicle prior to the self-administration sessions.
-
Outcome Measures: The primary outcome is the number of nicotine infusions earned. Secondary measures can include lever presses on the inactive lever and assessment of potential side effects like pica (a measure of nausea).
-
-
Control Experiments: To ensure the effects are specific to nicotine reinforcement, the effect of this compound on self-administration of a natural reward, such as sucrose, should also be assessed.
Clinical Trial Protocol: Double-Blind, Placebo-Controlled Study in Smokers
This protocol is a composite based on trials of galantamine and donepezil.[10][11][12][13]
-
Participants: Adult smokers motivated to quit (e.g., smoking ≥10 cigarettes per day for at least one year).
-
Study Design: A randomized, double-blind, placebo-controlled design with two or more active dose arms of this compound and a placebo arm.
-
Intervention:
-
Pre-quit Phase (e.g., 2-4 weeks): Participants are randomized to receive this compound or placebo while continuing to smoke ad libitum. This phase allows for assessment of the drug's effect on smoking behavior and satisfaction.
-
Quit Attempt: On a target quit date, all participants attempt to quit smoking.
-
Post-quit Phase (e.g., 8-12 weeks): Participants continue to receive their assigned treatment.
-
-
Concomitant Therapy: All participants should receive standardized behavioral counseling.
-
Outcome Measures:
-
Primary: Biochemically verified (e.g., exhaled carbon monoxide) 7-day point prevalence abstinence at the end of treatment.
-
Secondary: Reduction in cigarettes smoked per day during the pre-quit phase, changes in craving and withdrawal scores (e.g., using the Questionnaire on Smoking Urges), smoking satisfaction, and adverse events.
-
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Design
The following diagrams, rendered in DOT language, illustrate the key concepts discussed.
Caption: Nicotine's action and the proposed mechanism of desoxypeganine HCl.
Caption: A potential clinical trial workflow for desoxypeganine HCl.
Conclusion and Future Directions
This compound presents a compelling, yet underexplored, candidate for smoking cessation therapy. Its dual mechanism as a cholinesterase and monoamine oxidase inhibitor offers a novel and potentially more effective approach to treating nicotine dependence compared to existing medications. The promising, albeit preliminary, data from other cholinesterase inhibitors provide a solid foundation and rationale for advancing this compound into formal preclinical and clinical development for this indication.
Future research should focus on robust preclinical studies to confirm its efficacy in animal models of nicotine dependence and to establish a safe therapeutic window. Subsequently, well-designed, placebo-controlled clinical trials are imperative to determine its efficacy, safety, and tolerability in human smokers. The experimental protocols and theoretical framework provided in this guide offer a clear roadmap for these future investigations. The development of this compound could represent a significant advancement in the field of addiction medicine and offer new hope for individuals struggling to overcome tobacco dependence.
References
- 1. US6599511B1 - Pharmaceutical composition containing desoxypeganine for the treatment of drug dependence - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penn Research: An FDA-approved Alzheimer’s Drug Could Help Smokers Quit | Penn Today [penntoday.upenn.edu]
- 5. Donepezil, an acetylcholinesterase inhibitor, attenuates nicotine self-administration and reinstatement of nicotine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil, an acetylcholinesterase inhibitor, attenuates nicotine self-administration and reinstatement of nicotine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repeated administration of an acetylcholinesterase inhibitor attenuates nicotine taking in rats and smoking behavior in human smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galantamine reduces smoking in alcohol-dependent patients: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of galantamine on smoking behavior and cognitive performance in treatment-seeking smokers prior to a quit attempt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of galantamine on smoking behavior and cognitive performance in treatment‐seeking smokers prior to a quit attempt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Effect of Galantamine on Smoking Abstinence [ctv.veeva.com]
Methodological & Application
Determining the Solubility of Desoxypeganine Hydrochloride in DMSO and PBS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its bioavailability, formulation development, and efficacy in biological assays. Desoxypeganine hydrochloride, as a salt, is expected to have improved aqueous solubility compared to its free base. However, precise measurement is essential. DMSO is a common solvent for preparing high-concentration stock solutions of compounds for in vitro screening, while PBS (pH 7.4) is a widely used aqueous buffer that mimics physiological pH. Determining solubility in these two solvents provides critical information for handling the compound in experimental settings.
Generally, the solubility of quinazoline (B50416) derivatives can be influenced by factors such as temperature and the specific solvent used. For instance, some studies on pyrazolo quinazoline derivatives have shown that their solubility tends to increase with temperature.[1]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility values for this compound in DMSO and PBS have not been extensively published. Therefore, experimental determination is necessary. The following table is presented as a template for recording experimentally determined solubility data.
| Compound | Solvent | Solubility Type | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Notes |
| This compound | DMSO | Thermodynamic | Shake-Flask | 25 | Data to be determined | Data to be determined | Visually clear solution. |
| This compound | PBS (pH 7.4) | Thermodynamic | Shake-Flask | 25 | Data to be determined | Data to be determined | Saturated solution with visible precipitate. |
| This compound | PBS (pH 7.4) with 1% DMSO | Kinetic | Plate-Based Assay | 25 | Data to be determined | Data to be determined | Precipitation observed above a certain concentration. |
Experimental Protocols
Two primary methods for solubility determination are the thermodynamic (equilibrium) solubility and the kinetic solubility assays. The "gold standard" for determining equilibrium solubility is the shake-flask method.[2][3] Kinetic solubility is often assessed in early drug discovery using high-throughput methods.[4][5]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solvent.[2][6]
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 2 mL) of the desired solvent (DMSO or PBS). An excess is ensured when undissolved solid remains visible.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker or rotator.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.
-
To separate the undissolved solid, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes.[2]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated supernatant.
-
Protocol 2: Kinetic Solubility Determination (Plate-Based Assay)
This high-throughput method is used to determine the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer, which is relevant for many in vitro assays.[4][5]
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV detection)
-
Multi-channel pipette
-
Plate shaker
-
Plate reader (UV-Vis or nephelometer)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
-
Addition of Aqueous Buffer:
-
To another 96-well plate, add the appropriate volume of PBS (pH 7.4).
-
Transfer a small, fixed volume (e.g., 2 µL) of the DMSO stock solutions from the dilution plate to the PBS-containing plate. The final DMSO concentration should typically be low (≤1-2%) to minimize its effect on solubility.[5]
-
-
Incubation:
-
Seal the plate and incubate it on a plate shaker at room temperature for a defined period (e.g., 1.5 - 2 hours).[4]
-
-
Analysis:
-
Nephelometry (Turbidity Measurement): Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The lowest concentration at which precipitation is detected is the kinetic solubility limit.[4]
-
UV-Vis Spectroscopy: Alternatively, filter the solutions in the plate using a solubility filter plate to remove any precipitate.[5] Measure the absorbance of the filtrate in a UV-transparent plate at the λmax of this compound. The concentration is then calculated using a standard curve.
-
Diagrams
Caption: Workflow for determining the solubility of desoxypeganine HCl.
Conclusion
The protocols outlined in this document provide a comprehensive approach for researchers to experimentally determine the thermodynamic and kinetic solubility of this compound in DMSO and PBS. Accurate solubility data is fundamental for the progression of drug discovery and development, ensuring the reliability of in vitro assays and providing a basis for formulation strategies. Given the lack of publicly available data, the experimental determination of these parameters is strongly recommended.
References
- 1. cibtech.org [cibtech.org]
- 2. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
Application Note: Preparation of Desoxypeganine Hydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desoxypeganine hydrochloride is a naturally occurring quinazoline (B50416) alkaloid that functions as a potent, reversible inhibitor of cholinesterases (ChE) and a selective inhibitor of monoamine oxidase-A (MAO-A).[][2] It is identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3] Due to these properties, it is utilized in research for conditions such as alcohol abuse.[2] Accurate and consistent preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research use.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate calculations and proper handling of the compound.
| Property | Value | Citations |
| CAS Number | 61939-05-7 | [][4] |
| Molecular Formula | C₁₁H₁₃ClN₂ (or C₁₁H₁₂N₂・HCl) | [][4] |
| Molecular Weight | 208.69 g/mol | [][4][5] |
| Appearance | Yellow to Brown Powder | [] |
| Purity | Typically ≥98% (by HPLC) | [] |
| Melting Point | 255-260 °C | [][5] |
| Solubility | Soluble in water and alcohol; slightly soluble in chloroform; insoluble in acetone. | [] |
| Storage (Solid) | Store as a dry powder at +4°C in a dark place. | [] |
| Storage (In Solvent) | Store at -80°C for up to one year. | [3] |
Required Materials and Equipment
2.1 Materials
-
This compound powder (CAS: 61939-05-7)
-
Sterile, deionized, and RNase/DNase-free water
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Cryogenic vials for aliquoting
2.2 Equipment
-
Analytical balance (sensitive to 0.1 mg)
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Calibrated micropipettes and sterile tips
-
Laminar flow hood (for sterile preparations)
-
Syringe filters (0.22 µm pore size, for sterilization)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Experimental Workflow
The general workflow for preparing a stock solution involves calculation, weighing, dissolution, and proper storage.
Caption: Workflow for preparing this compound stock solutions.
Experimental Protocols
4.1 Safety Precautions
-
Always handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
4.2 Calculation of Mass
To prepare a stock solution of a specific concentration, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock Solution:
-
Concentration: 10 mM = 0.010 mol/L
-
Molecular Weight: 208.69 g/mol
The table below provides pre-calculated mass requirements for common volumes of a 10 mM stock solution.
| Desired Final Volume | Calculation | Required Mass (mg) |
| 1 mL | 0.010 mol/L * 0.001 L * 208.69 g/mol | 2.087 mg |
| 5 mL | 0.010 mol/L * 0.005 L * 208.69 g/mol | 10.435 mg |
| 10 mL | 0.010 mol/L * 0.010 L * 208.69 g/mol | 20.87 mg |
4.3 Protocol 1: Preparation of Aqueous Stock Solution (10 mM in Water)
Given its solubility in water, this is the recommended solvent for many applications.[]
-
Calculate: Determine the mass of this compound needed for your desired volume and concentration (e.g., 20.87 mg for 10 mL of a 10 mM solution).
-
Weigh: Accurately weigh the calculated mass of the powder using an analytical balance and transfer it into a sterile conical tube of appropriate size (e.g., a 15 mL or 50 mL tube).
-
Add Solvent: Add approximately 80% of the final desired volume of sterile, deionized water to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.
-
Adjust Volume: Once fully dissolved, add sterile water to reach the final desired volume and briefly vortex to ensure homogeneity.
-
Sterilization (for cell-based assays): If the stock solution will be used in a sterile environment like cell culture, pass the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials. Label each vial clearly with the compound name, concentration, and date of preparation. Store aliquots at -80°C for long-term stability.[3]
4.4 Protocol 2: Preparation of DMSO Stock Solution (10 mM)
While the hydrochloride salt is water-soluble, some experiments may require DMSO as the solvent.
-
Calculate: Determine the required mass of this compound as described in section 4.2.
-
Weigh: Accurately weigh the powder and transfer it to a sterile conical tube.
-
Add Solvent: Add the final desired volume of anhydrous, sterile-grade DMSO.
-
Dissolve: Tightly cap the tube and vortex for 2-3 minutes. Sonication is recommended to ensure complete dissolution in DMSO.[3] Visually inspect the solution against a light source to confirm no solid particles remain.
-
Aliquot and Store: Dispense into single-use, amber or foil-wrapped cryogenic vials (to protect from light). Label each vial clearly. Store at -80°C.[3]
Storage and Stability
-
Solid Compound: The powdered form of this compound is stable when stored in a dry, dark environment at +4°C.[]
-
Stock Solutions: Prepared stock solutions in solvent should be stored at -80°C and are reported to be stable for up to one year.[3] Avoid repeated freeze-thaw cycles, which can degrade the compound. Using single-use aliquots is strongly recommended. Before use, thaw an aliquot at room temperature and vortex gently before adding to your experimental system.
References
Application Notes and Protocols: Optimal Dosage of Desoxypeganine Hydrochloride in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxypeganine, an alkaloid isolated from plants of the Nitraria and Peganum species, is a potent, orally active inhibitor of cholinesterase and monoamine oxidase-A (MAO-A). These properties make Desoxypeganine hydrochloride a compound of interest for research in various neurological and psychiatric conditions. This document provides a summary of the available data on the optimal dosage of this compound in rat models, along with detailed protocols for its administration and a description of its known mechanisms of action. It is important to note that while some data exists, comprehensive dose-response and toxicity information in rats is still limited in the publicly available scientific literature.
Data Presentation
Table 1: Efficacy of this compound in a Rat Model of Alcohol Abuse
| Parameter | Dosage | Route of Administration | Frequency | Duration | Observed Effect | Animal Model |
| Reduction of ethanol (B145695) intake and preference | 10-30 mg/kg | Gavage | Once daily | 16 days | Dose-dependent reduction in ethanol intake and preference. | Alcohol-preferring AA rats |
Table 2: Acute Toxicity of this compound (Data from Mice)
| Parameter | Value | Route of Administration | Animal Model |
| LD50 | 110 mg/kg | Intraperitoneal | Mice |
Note: Specific LD50 data for this compound in rats was not available in the reviewed literature. Researchers should conduct preliminary dose-finding studies to determine the appropriate and safe dosage range for their specific rat strain and experimental conditions.
Signaling Pathways
This compound exerts its effects primarily through the inhibition of two key enzymes: Acetylcholinesterase (AChE) and Monoamine Oxidase-A (MAO-A).
Experimental Protocols
The following are generalized protocols for the administration of this compound to rats. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines, and the formulation of the compound.
Experimental Workflow
Protocol 1: Oral Administration (Gavage)
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% carboxymethylcellulose)
-
Gavage needles (flexible or rigid, appropriate size for the rat's weight)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend it in the chosen vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 200g rat with a dosing volume of 5 ml/kg, the concentration would be 2 mg/ml).
-
Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the precise volume to be administered.
-
Gently restrain the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the solution slowly and steadily.
-
Withdraw the needle gently.
-
-
Post-Dosing Observation:
-
Monitor the animal for any signs of distress, such as choking or difficulty breathing, immediately after dosing.
-
Return the animal to its cage and observe for any adverse effects at regular intervals as dictated by the experimental design.
-
Protocol 2: Intraperitoneal (IP) Injection
Materials:
-
This compound
-
Sterile 0.9% saline for injection
-
Sterile syringes and needles (23-25 gauge)
-
Animal scale
-
70% ethanol or other suitable disinfectant
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Filter-sterilize the solution if necessary.
-
-
Animal Handling and Dosing:
-
Weigh the rat to calculate the injection volume. The recommended maximum injection volume for rats is 10 ml/kg.
-
Restrain the rat in a supine position, tilting the head downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure no blood or urine is drawn back, indicating incorrect placement.
-
Inject the solution smoothly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Dosing Observation:
-
Return the animal to its cage and monitor for any signs of pain, distress, or adverse reactions at the injection site.
-
Protocol 3: Intravenous (IV) Injection (Tail Vein)
Materials:
-
This compound
-
Sterile 0.9% saline for injection
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
-
A warming device (e.g., heat lamp or warming pad) to dilate the tail veins
-
A rat restrainer
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile, pyrogen-free solution of this compound in saline.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the injection volume. The recommended maximum bolus IV injection volume is 5 ml/kg.
-
Place the rat in a restrainer.
-
Warm the tail using a warming device to make the lateral tail veins more visible and accessible.
-
Disinfect the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Inject the solution slowly. Observe for any swelling at the injection site, which would indicate extravasation.
-
Withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
-
Post-Dosing Observation:
-
Return the animal to its cage and monitor for any immediate adverse reactions and for the desired experimental effects.
-
Conclusion
This compound is a promising compound for neuropharmacological research due to its dual inhibitory action on cholinesterase and MAO-A. The provided data and protocols offer a starting point for researchers working with rat models. However, due to the limited availability of comprehensive toxicological and pharmacokinetic data in rats, it is imperative to conduct careful dose-escalation studies to establish safe and effective dosage ranges for each specific research application. Adherence to institutional animal care and use guidelines is mandatory for all experimental procedures.
Application Notes and Protocols for Utilizing Desoxypeganine Hydrochloride in Acetylcholinesterase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxypeganine hydrochloride, an alkaloid originally isolated from Peganum harmala, is a known inhibitor of cholinesterases.[1] Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating nerve impulses.[2] Inhibition of AChE is a key therapeutic strategy for managing conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2] this compound has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a notable preference for BChE.[3] These application notes provide a comprehensive protocol for the use of this compound in AChE activity assays, facilitating research into its potential as a therapeutic agent.
Data Presentation
The inhibitory potency of this compound against cholinesterases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of an enzyme's activity in vitro.
| Enzyme | Inhibitor | IC50 Value (µM) |
| Acetylcholinesterase (AChE) | This compound | 17 |
| Butyrylcholinesterase (BChE) | This compound | 2 |
Data sourced from MedchemExpress and InvivoChem.[3][4]
Mechanism of Action
This compound acts as a reversible inhibitor of acetylcholinesterase.[5] Reversible inhibitors bind to the enzyme and can be subsequently released, allowing the enzyme to regain its normal activity. The precise kinetic mechanism of inhibition (e.g., competitive, non-competitive, or mixed) for this compound is not definitively established in publicly available literature. A generalized mechanism for reversible AChE inhibition is depicted below.
Caption: Generalized mechanism of reversible acetylcholinesterase inhibition.
Experimental Protocols
The following protocol is based on the widely used Ellman's method for determining AChE activity.
Materials and Reagents
-
Acetylcholinesterase (AChE): From electric eel (Electrophorus electricus) or human recombinant.
-
This compound: Purity >98%.
-
Acetylthiocholine iodide (ATCI): Substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): Chromogen.
-
Phosphate (B84403) Buffer: 0.1 M, pH 8.0.
-
Solvent for Inhibitor: Dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 412 nm.
Preparation of Solutions
-
AChE Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration in the assay well should be optimized, but a starting point of 0.02-0.08 U/mL is recommended.
-
ATCI Solution (10 mM): Dissolve ATCI in deionized water. Prepare this solution fresh on the day of the experiment.
-
DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0).
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in the chosen solvent (e.g., DMSO).
-
Working Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.
Assay Procedure (96-well plate format)
The following diagram illustrates the experimental workflow for the AChE inhibition assay.
Caption: Experimental workflow for the AChE inhibition assay.
-
Plate Setup:
-
Blank wells: 150 µL Phosphate Buffer + 50 µL DTNB.
-
Control wells (100% activity): 100 µL Phosphate Buffer + 20 µL AChE solution + 20 µL DTNB + 10 µL Solvent.
-
Test wells: 100 µL Phosphate Buffer + 20 µL AChE solution + 20 µL DTNB + 10 µL this compound solution (at various concentrations).
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the ATCI solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. For kinetic assays, take readings every 30-60 seconds for 5-10 minutes. For endpoint assays, incubate the plate for a fixed time (e.g., 10-20 minutes) at 25°C and then take a single reading.
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | DTNB instability | Prepare fresh DTNB solution. Protect from light. |
| Low enzyme activity | Inactive enzyme | Use a fresh enzyme stock. Ensure proper storage conditions. |
| Suboptimal pH or temperature | Verify the pH of the buffer and the assay temperature. | |
| Precipitation in wells | Low solubility of Desoxypeganine HCl | Ensure the final solvent concentration is low (e.g., <1% DMSO). Run a solvent control. |
Conclusion
This document provides a detailed protocol for the use of this compound in acetylcholinesterase activity assays. The provided information on its inhibitory potency and a standardized experimental workflow will aid researchers in further investigating the pharmacological properties of this compound. While the reversible inhibitory nature of this compound is known, further kinetic studies are warranted to fully elucidate its specific mechanism of action on acetylcholinesterase.
References
- 1. Desoxypeganine | 495-59-0 | AChE | MOLNOVA [molnova.com]
- 2. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 3. [Pharmacological characteristics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Desoxypeganine Hydrochloride: Inducing Cholinergic Effects In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxypeganine hydrochloride, an alkaloid isolated from plants of the Peganum genus, is a potent cholinesterase inhibitor.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the degradation of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] By inhibiting these enzymes, this compound increases the concentration and duration of action of ACh in the synaptic cleft, leading to the potentiation of cholinergic signaling.[2] This makes it a valuable tool for in vitro studies aimed at understanding cholinergic pathways and for the screening of novel therapeutic agents targeting these systems.
These application notes provide detailed protocols for utilizing this compound to induce and study cholinergic effects in various in vitro assays, including the assessment of cholinesterase inhibition, muscarinic receptor activation via intracellular calcium mobilization, and potential cytotoxic effects.
Mechanism of Action: Cholinergic Signaling Enhancement
This compound's principal effect is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine in the synapse.[2][3] The resulting accumulation of acetylcholine leads to the hyperstimulation of postsynaptic muscarinic and nicotinic receptors, thereby amplifying cholinergic neurotransmission.[2] This enhanced signaling can trigger a cascade of intracellular events, including the mobilization of intracellular calcium via Gq-coupled muscarinic receptors and the opening of ligand-gated ion channels in the case of nicotinic receptors.[4][5][6]
Data Presentation
The following table summarizes the in vitro inhibitory activity of Desoxypeganine.
| Target Enzyme | IC50 (µM) | Source |
| Acetylcholinesterase (AChE) | 17 | [1] |
| Butyrylcholinesterase (BChE) | 2 | [1] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the well-established Ellman's method to determine the in vitro inhibitory effect of this compound on AChE activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffered saline (PBS), pH 8.0
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a 100 mM stock solution of ATCI in deionized water.
-
Prepare a 10 mM stock solution of DTNB in PBS.
-
Prepare a working solution of AChE in PBS.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of this compound solution. For the control, add 20 µL of PBS.
-
Add 140 µL of PBS to each well.
-
Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay for Muscarinic Receptor Activation
This protocol outlines the measurement of intracellular calcium increase in response to the enhanced cholinergic stimulation induced by this compound in cells expressing Gq-coupled muscarinic receptors (e.g., CHO-M3 or SH-SY5Y cells).
Materials:
-
This compound
-
Acetylcholine (as the agonist)
-
CHO-M3 or SH-SY5Y cells
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with automated injection
Procedure:
-
Cell Preparation:
-
Seed CHO-M3 or SH-SY5Y cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
-
Assay Protocol:
-
Prepare a range of concentrations of this compound in HBSS.
-
Add the this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading (Excitation: 494 nm, Emission: 516 nm).
-
Using the instrument's injector, add a sub-maximal concentration (e.g., EC20) of acetylcholine to stimulate the cells.
-
Record the fluorescence intensity over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the concentration of this compound to determine its potentiating effect.
-
Cell Viability (MTT) Assay
This assay is used to assess the potential cytotoxicity of this compound at various concentrations.
Materials:
-
This compound
-
A suitable cell line (e.g., SH-SY5Y)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the cells. Include a vehicle control (medium with the highest concentration of solvent used).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the % cell viability against the logarithm of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Conclusion
This compound serves as a valuable pharmacological tool for the in vitro investigation of cholinergic signaling. Its potent inhibition of acetylcholinesterase allows for the controlled enhancement of endogenous acetylcholine levels, providing a robust system to study the downstream effects on muscarinic and nicotinic receptor pathways. The protocols provided herein offer a framework for characterizing the cholinergic effects of this compound and can be adapted for the screening and evaluation of other potential cholinergic modulators. Researchers should note that while the primary mechanism of this compound is cholinesterase inhibition, direct interactions with cholinergic receptors at higher concentrations cannot be entirely excluded and may warrant further investigation.
References
- 1. Desoxypeganine (Deoxypeganine; Deoxyvasicine) | ChE | 495-59-0 | Invivochem [invivochem.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Desoxypeganine Hydrochloride in Animal Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain.[1] One of the key pathological features is a deficit in the cholinergic system, which plays a crucial role in learning and memory.[1][2] Desoxypeganine hydrochloride, a reversible acetylcholinesterase (AChE) inhibitor, presents a promising therapeutic candidate for the symptomatic treatment of Alzheimer's disease by increasing the levels of acetylcholine (B1216132) in the brain.[2][3] Furthermore, its potential interactions with other enzyme systems, such as butyrylcholinesterase (BChE) and monoamine oxidase (MAO), warrant a thorough investigation in relevant preclinical models.[4][5][6][7]
These application notes provide a comprehensive overview of the recommended animal models and detailed experimental protocols for evaluating the efficacy of this compound in the context of Alzheimer's disease research.
Recommended Animal Models of Alzheimer's Disease
The selection of an appropriate animal model is critical for the preclinical evaluation of any potential AD therapeutic. Given that no single model perfectly recapitulates all aspects of human AD, a multi-model approach is often recommended.[8]
1. Transgenic Mouse Models: Genetically modified mice that express human genes with mutations linked to familial Alzheimer's disease are the most widely used models.[9]
-
APP/PS1 Double Transgenic Mice: This is a commonly used model that develops age-dependent Aβ plaques and cognitive deficits.[1] These mice overexpress a mutant human amyloid precursor protein (APP) and a mutant human presenilin-1 (PS1) gene.
-
Tg2576 Mice: This model overexpresses a mutant form of human APP and exhibits age-dependent Aβ deposition and memory impairments.[10]
2. Chemically-Induced Models: These models are useful for studying specific aspects of AD pathology and for rapid screening of compounds.
-
Scopolamine-Induced Amnesia Model: Scopolamine (B1681570) is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking the cholinergic dysfunction seen in AD.[11][12] This model is particularly relevant for evaluating the efficacy of acetylcholinesterase inhibitors like this compound.
-
Amyloid-β (Aβ) Infusion Model: Direct intracerebroventricular (i.c.v.) injection of Aβ peptides can induce neuroinflammation, synaptic dysfunction, and cognitive deficits, providing a model to study the downstream effects of Aβ pathology.[12][13]
Experimental Protocols
The following protocols are designed to assess the therapeutic potential of this compound in the aforementioned animal models.
Protocol 1: Evaluation of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model
Objective: To determine the ability of this compound to reverse scopolamine-induced memory deficits.
Animal Model: Adult C57BL/6 mice.
Methodology:
-
Habituation: Acclimate mice to the behavioral testing apparatus (e.g., Morris Water Maze, Y-maze) for 2-3 days prior to the experiment.
-
Drug Administration:
-
Administer this compound (various doses, determined by dose-response studies) or vehicle control via intraperitoneal (i.p.) injection.
-
Administer a known positive control, such as Donepezil (1 mg/kg, i.p.).[13]
-
-
Induction of Amnesia: 30 minutes after drug administration, inject scopolamine (1 mg/kg, i.p.) to induce cognitive impairment.[12]
-
Behavioral Testing: 30 minutes after scopolamine injection, subject the mice to behavioral tests.
-
Y-Maze: Assess spatial working memory by measuring the percentage of spontaneous alternations.
-
Morris Water Maze: Evaluate spatial learning and memory by measuring escape latency and time spent in the target quadrant.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of different treatment groups.
Protocol 2: Assessment of Disease-Modifying Effects in APP/PS1 Transgenic Mice
Objective: To investigate the long-term effects of this compound on cognitive function and AD-related pathology in a transgenic mouse model.
Animal Model: 6-month-old APP/PS1 mice.
Methodology:
-
Baseline Assessment: Conduct baseline behavioral testing (e.g., Morris Water Maze) to establish initial cognitive function.
-
Chronic Drug Administration:
-
Administer this compound (selected dose based on acute studies) or vehicle control daily via oral gavage for 3 months.
-
Include a treatment group with a standard-of-care drug like Donepezil.
-
-
Behavioral Testing: Perform behavioral assessments at monthly intervals to monitor cognitive performance over the treatment period.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Biochemical and Histological Analysis:
-
ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Immunohistochemistry/Immunofluorescence: Stain brain sections for Aβ plaques (using antibodies like 6E10 or Thioflavin S) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Western Blot: Analyze the levels of key proteins involved in APP processing (e.g., BACE1, ADAM10) and synaptic function (e.g., synaptophysin, PSD-95).
-
Cholinesterase Activity Assay: Measure AChE and BChE activity in brain homogenates to confirm target engagement.[1]
-
-
Data Analysis: Use statistical analysis to compare the outcomes between treatment groups.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Scopolamine-Induced Memory Impairment in the Y-Maze Test
| Treatment Group | Dose (mg/kg) | Spontaneous Alternation (%) |
| Vehicle + Saline | - | 75 ± 5 |
| Vehicle + Scopolamine | 1 | 50 ± 6 |
| Donepezil + Scopolamine | 1 | 70 ± 4# |
| Desoxypeganine HCl (Low) + Scopolamine | X | |
| Desoxypeganine HCl (Mid) + Scopolamine | Y | |
| Desoxypeganine HCl (High) + Scopolamine | Z | |
| p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + Scopolamine. Data are presented as mean ± SEM. |
Table 2: Long-Term Effects of this compound on Aβ Pathology in APP/PS1 Mice
| Treatment Group | Dose (mg/kg/day) | Soluble Aβ42 (pg/mg protein) | Insoluble Aβ42 (pg/mg protein) | Plaque Burden (%) |
| Vehicle | - | 1500 ± 200 | 5000 ± 500 | 10 ± 2 |
| Donepezil | 1 | 1400 ± 180 | 4800 ± 450 | 9.5 ± 1.8 |
| Desoxypeganine HCl | X | |||
| Data are presented as mean ± SEM. |
Signaling Pathways and Experimental Workflows
Visual representations of key pathways and experimental designs can aid in understanding the rationale and methodology.
Caption: Mechanism of this compound at the cholinergic synapse.
Caption: Experimental workflow for long-term efficacy testing.
Caption: Potential therapeutic targets of this compound in AD.
Conclusion: The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. By employing a combination of transgenic and chemically-induced animal models and conducting a comprehensive battery of behavioral, biochemical, and histological analyses, researchers can thoroughly assess its efficacy and mechanism of action. The structured data presentation and visual diagrams are intended to facilitate clear communication and interpretation of the experimental findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of Alzheimer’s disease drugs and their relationship with neuron-glia interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6436937B1 - Use of desoxypeganine in the treatment of Alzheimer's dementia - Google Patents [patents.google.com]
- 4. pnas.org [pnas.org]
- 5. Role of Monoamine Oxidase Activity in Alzheimer’s Disease: An Insight into the Therapeutic Potential of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibitors: promising therapeutic agents for Alzheimer's disease (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
- 10. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Food Science of Animal Resources [kosfaj.org]
- 13. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Desoxypeganine Hydrochloride: Application Notes and Protocols for Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxypeganine hydrochloride, a potent acetylcholinesterase inhibitor, presents a compelling candidate for neuroprotective research. Its mechanism of action, shared with other compounds in its class that have demonstrated neuroprotective properties, suggests its potential in mitigating neuronal damage in various neurodegenerative and acute injury models. These application notes provide a framework for investigating the neuroprotective effects of this compound, including detailed protocols for key experiments and a summary of expected data outputs. While direct experimental data on the neuroprotective effects of this compound is limited in publicly available literature, the following protocols are based on established assays for evaluating neuroprotection and the known mechanisms of acetylcholinesterase inhibitors.
Putative Mechanism of Neuroprotection
The primary mechanism of action for this compound is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The neuroprotective effects of acetylcholinesterase inhibitors are hypothesized to occur through several pathways:
-
Cholinergic Stimulation: By increasing the synaptic levels of acetylcholine, this compound can enhance cholinergic neurotransmission. This can activate nicotinic and muscarinic acetylcholine receptors, which in turn can trigger pro-survival signaling cascades.
-
PI3K/Akt Pathway Activation: Activation of certain acetylcholine receptors is known to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell survival, promoting the inhibition of apoptotic proteins and enhancing cellular resilience.
-
Modulation of Glutamate (B1630785) Excitotoxicity: Cholinergic stimulation can indirectly modulate glutamatergic neurotransmission, potentially reducing the excitotoxic cascade initiated by excessive glutamate receptor activation, a common pathway of neuronal death in ischemic events and neurodegenerative diseases.
Data Presentation
Quantitative data from neuroprotection assays should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key experimental results.
Table 1: In Vitro Neuroprotection Data
| Assay Type | Model System (e.g., SH-SY5Y cells) | Insult (e.g., H₂O₂, Glutamate) | Desoxypeganine HCl Concentration (µM) | Outcome Measure (e.g., % Cell Viability, % LDH Release) | Result (Mean ± SD) | p-value |
| MTT Assay | SH-SY5Y | H₂O₂ (100 µM) | 0 (Control) | % Cell Viability | ||
| 1 | ||||||
| 10 | ||||||
| 100 | ||||||
| LDH Assay | Primary Cortical Neurons | Glutamate (50 µM) | 0 (Control) | % LDH Release | ||
| 1 | ||||||
| 10 | ||||||
| 100 |
Table 2: In Vivo Neuroprotection Data
| Animal Model (e.g., MCAO rat model) | Treatment Group | Neurological Deficit Score (Mean ± SD) | Infarct Volume (mm³) (Mean ± SD) | Biomarker Level (e.g., TNF-α pg/mL) (Mean ± SD) | p-value |
| MCAO Rat Model | Sham | ||||
| Vehicle Control | |||||
| Desoxypeganine HCl (1 mg/kg) | |||||
| Desoxypeganine HCl (5 mg/kg) |
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to assess the neuroprotective potential of this compound.
In Vitro Neuroprotection Assays
1. Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Cell culture medium and supplements
-
This compound
-
Neurotoxic insult (e.g., hydrogen peroxide (H₂O₂), glutamate, amyloid-beta peptide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.
-
Induce neurotoxicity by adding the chosen insult (e.g., 100 µM H₂O₂) to the wells (except for the control group).
-
Incubate for the appropriate duration (e.g., 24 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
2. Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Materials:
-
Neuronal cell line or primary neurons
-
Cell culture medium and supplements
-
This compound
-
Neurotoxic insult
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).
-
In Vivo Neuroprotection Model
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
This is a widely used model to simulate ischemic stroke.
-
Materials:
-
Adult male rats or mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon suture for occlusion
-
This compound solution for injection (e.g., intraperitoneal, intravenous)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
-
Neurological scoring system
-
-
Protocol:
-
Anesthetize the animal.
-
Perform a midline neck incision and expose the common carotid artery (CCA).
-
Introduce a nylon suture through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow reperfusion.
-
Administer this compound at different doses (e.g., 1, 5, 10 mg/kg) at a specific time point (e.g., at the onset of reperfusion).
-
At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Sacrifice the animals and perfuse the brains.
-
Slice the brains and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Visualization of Pathways and Workflows
To facilitate understanding, the following diagrams illustrate the putative signaling pathway of this compound's neuroprotective action and a general experimental workflow.
Caption: Putative neuroprotective signaling pathway of Desoxypeganine HCl.
Caption: General experimental workflow for neuroprotection assays.
Application Notes and Protocols for Determining the Long-Term Stability of Desoxypeganine Hydrochloride in Aqueous Solution
Introduction
Desoxypeganine hydrochloride is a compound of interest for various research applications. Understanding its stability in aqueous solutions is critical for the development of reliable experimental protocols and potential pharmaceutical formulations. This document provides a comprehensive set of application notes and protocols for assessing the long-term stability of this compound in aqueous solutions through forced degradation studies. These studies are designed to identify potential degradation pathways and establish a stability-indicating analytical method.
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies.[1][2] It is a crucial step in drug development to understand the intrinsic stability of the molecule and to develop and validate stability-indicating analytical methods.[2][3] The typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[3][4] High-performance liquid chromatography (HPLC) is a widely used and powerful technique for separating and quantifying the parent drug from its degradation products.[5]
Experimental Protocols
This section details the protocols for conducting a forced degradation study on this compound in aqueous solution.
Materials and Reagents
-
This compound reference standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%, analytical grade
-
Potassium phosphate (B84403) monobasic, analytical grade
-
Ortho-phosphoric acid, analytical grade
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Water bath or oven for thermal degradation
-
Photostability chamber
-
Volumetric flasks and pipettes
-
Autosampler vials
Preparation of Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC grade water in a volumetric flask. This stock solution should be prepared fresh.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with HPLC grade water.
-
Acidic Solution (0.1 M HCl): Prepare by diluting concentrated HCl with water.
-
Basic Solution (0.1 M NaOH): Prepare by dissolving NaOH pellets in water.
-
Oxidizing Agent (3% H₂O₂): Prepare by diluting 30% H₂O₂ with water.
Forced Degradation Studies
For each condition, a control sample (this compound in water) should be stored under ambient conditions and analyzed alongside the stressed samples.
-
To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute the solution to a final concentration of 100 µg/mL with water.
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.
-
Dilute the solution to a final concentration of 100 µg/mL with water.
-
Filter the sample through a 0.45 µm syringe filter before HPLC analysis.
-
To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a final concentration of 100 µg/mL with water.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
-
Place the this compound working solution (100 µg/mL) in a water bath or oven at 60°C for 48 hours.
-
Allow the solution to cool to room temperature.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Expose the this compound working solution (100 µg/mL) to a light source in a photostability chamber. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, filter the sample through a 0.45 µm syringe filter for HPLC analysis.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or drug product over time. The following is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. A gradient elution may be necessary to separate all degradation products. For example:
-
0-5 min: 95% Buffer, 5% Acetonitrile
-
5-20 min: Gradient to 50% Buffer, 50% Acetonitrile
-
20-25 min: Gradient to 95% Buffer, 5% Acetonitrile
-
25-30 min: 95% Buffer, 5% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a photodiode array detector is recommended for initial method development).
-
Column Temperature: 30°C
Data Presentation
The results of the forced degradation studies should be summarized in a table to allow for easy comparison of the stability of this compound under different stress conditions. The table should include the percentage of the parent drug remaining and the percentage of major degradation products formed.
Table 1: Illustrative Summary of Forced Degradation of this compound in Aqueous Solution
| Stress Condition | Duration | Temperature | % Desoxypeganine HCl Remaining | % Major Degradant 1 (Retention Time) | % Major Degradant 2 (Retention Time) |
| Control (Water) | 48 hours | Room Temp | 99.8 | Not Detected | Not Detected |
| 0.1 M HCl | 24 hours | 60°C | 85.2 | 10.5 (e.g., 4.2 min) | Not Detected |
| 0.1 M NaOH | 24 hours | 60°C | 72.8 | 15.3 (e.g., 5.8 min) | 8.1 (e.g., 6.5 min) |
| 3% H₂O₂ | 24 hours | Room Temp | 90.5 | 5.2 (e.g., 7.1 min) | Not Detected |
| Thermal | 48 hours | 60°C | 95.3 | 2.1 (e.g., 4.2 min) | Not Detected |
| Photolytic | - | Photostability Chamber | 98.1 | Not Detected | Not Detected |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Hypothetical Degradation Pathway
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Application Notes and Protocols for Studying Synaptic Plasticity with Desoxypeganine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxypeganine hydrochloride is a potent, orally active alkaloid that functions as a reversible inhibitor of cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), as well as a selective inhibitor of monoamine oxidase-A (MAO-A).[1][2][3] By inhibiting AChE, this compound increases the concentration and duration of acetylcholine (B1216132) in the synaptic cleft. This enhancement of cholinergic signaling can significantly modulate synaptic plasticity, the cellular mechanism underlying learning and memory.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study synaptic plasticity, with a primary focus on long-term potentiation (LTP) in hippocampal brain slices.
Given the limited direct research on this compound's effects on synaptic plasticity, the following protocols are based on its known mechanism of action and established methodologies for other acetylcholinesterase inhibitors.
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound, which are crucial for determining appropriate experimental concentrations.
| Target Enzyme | IC50 (µM) | Reference |
| Butyrylcholinesterase (BChE) | 2 | [1][2] |
| Acetylcholinesterase (AChE) | 17 | [1][2] |
| Monoamine Oxidase-A (MAO-A) | 2 | [1][2] |
Table 1: Inhibitory concentrations of this compound.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway through which this compound modulates synaptic plasticity and the general experimental workflow for its investigation.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the procedure for obtaining viable hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Chilled cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)[5][6][7]
-
Incubation chamber
Cutting Solution Composition (in mM):
-
Sucrose: 210
-
KCl: 2.5
-
NaH₂PO₄: 1.25
-
NaHCO₃: 26
-
D-Glucose: 10
-
MgCl₂: 7
-
CaCl₂: 0.5
Procedure:
-
Anesthetize the rodent and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.
-
Trim the brain to obtain a block containing the hippocampus.
-
Mount the brain block onto the vibratome stage.
-
Cut 300-400 µm thick coronal or horizontal slices in the chilled, oxygenated cutting solution.
-
Carefully transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate to room temperature for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol details the steps for inducing and recording LTP from the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slice
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF)
-
Amplifier and data acquisition system
-
This compound stock solution (dissolved in water or DMSO)[3][]
Artificial Cerebrospinal Fluid (aCSF) Composition (in mM):
-
NaCl: 124
-
KCl: 3
-
NaH₂PO₄: 1.25
-
NaHCO₃: 26
-
D-Glucose: 10
-
MgCl₂: 1
-
CaCl₂: 2
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at 32-34°C.
-
Position the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1) and the recording electrode in the dendritic layer of the CA1 pyramidal cells.
-
Establish a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.033 Hz) for 20-30 minutes. The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP amplitude.
-
To investigate the effect of this compound, switch to aCSF containing the desired concentration of the compound (e.g., 1-20 µM, based on IC50 values) and perfuse for at least 20 minutes before LTP induction.
-
Induce LTP using a theta-burst stimulation (TBS) protocol. A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.[10][11][12][13]
-
Immediately after TBS, resume recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
Analyze the data by normalizing the fEPSP slope to the pre-LTP baseline.
Protocol 3: Data Analysis
Procedure:
-
Measure the initial slope of the fEPSP for each recorded response.
-
Average the fEPSP slopes during the last 10 minutes of the baseline recording period to establish a stable baseline (100%).
-
Normalize all subsequent fEPSP slopes to this baseline average.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
-
Compare the magnitude of LTP in control slices (aCSF only) with slices treated with this compound. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).
Concluding Remarks
This compound, as a cholinesterase and MAO-A inhibitor, presents a valuable tool for investigating the cholinergic modulation of synaptic plasticity. The provided protocols offer a framework for researchers to explore its effects on LTP and other forms of synaptic plasticity. It is recommended to perform dose-response experiments to determine the optimal concentration for modulating synaptic transmission. Furthermore, the use of specific nicotinic and muscarinic receptor antagonists can help dissect the precise receptor subtypes involved in the observed effects of this compound.[14][15][16][17] These studies will contribute to a deeper understanding of the role of the cholinergic system in cognitive processes and may inform the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Desoxypeganine | 495-59-0 | AChE | MOLNOVA [molnova.com]
- 4. Nicotinic and muscarinic agonists and acetylcholinesterase inhibitors stimulate a common pathway to enhance GluN2B-NMDAR responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 6. precisionary.com [precisionary.com]
- 7. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 8. ACSF | Artificial Cerebrospinal Fluid | Tocris Bioscience [tocris.com]
- 10. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An electrophysiological study of muscarinic and nicotinic receptors of rat paratracheal ganglion neurons and their inhibition by Z-338 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mixed nicotinic and muscarinic features of cholinergic receptor coupled to secretion in bovine chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Desoxypeganine Hydrochloride in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desoxypeganine hydrochloride in human plasma. The protocol utilizes a straightforward protein precipitation method for sample preparation, followed by rapid and selective chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Desoxypeganine.
Introduction
Desoxypeganine, a quinazoline (B50416) alkaloid, is investigated for its various pharmacological activities. To support preclinical and clinical development, a reliable bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for determining drug concentrations in complex samples like plasma. This document provides a detailed protocol for the extraction and quantification of Desoxypeganine from human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound or another quinazoline alkaloid not present in the study samples)
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid, analytical grade
-
Ammonium formate, analytical grade
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (LC): A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu, Waters, Agilent).
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex, Waters, Thermo Fisher Scientific, Agilent).
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Desoxypeganine stock solution with a mixture of methanol and water (50:50, v/v) to create working standards for calibration curve and quality control (QC) samples. Prepare a working solution of the Internal Standard at an appropriate concentration.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Protocols
Plasma Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma sample, calibration standard, or QC into the corresponding labeled tube.
-
Add 10 µL of the Internal Standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial |
| conditions and re-equilibrate for 1 minute. | |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 173.1[1] |
| Product Ions (Q3) | m/z 144.1 (Quantifier), 106.1 (Qualifier)[1] |
| Collision Energy | To be optimized for the specific instrument |
| Declustering Potential | To be optimized for the specific instrument |
| Ion Source Temperature | 500°C |
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values are illustrative and should be determined during method validation.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
Experimental Workflow Visualization
References
Application Notes and Protocols: Desoxypeganine Hydrochloride in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxypeganine hydrochloride, a quinazoline (B50416) alkaloid isolated from plants such as Peganum harmala, has garnered interest for its potential therapeutic applications in neurological conditions. Its primary mechanisms of action include the inhibition of acetylcholinesterase (AChE) and monoamine oxidase-A (MAO-A).[1][][3][4][5] These pathways are critically implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, suggesting that this compound may offer neuroprotective benefits. Notably, its anticholinesterase activity is reported to be significantly more potent than that of peganine hydrochloride and the established Alzheimer's drug, galanthamine.[3]
These application notes provide an overview of the potential uses of this compound in preclinical neurodegenerative disease models and offer generalized protocols for its investigation. It is important to note that while the mechanisms of action are established, comprehensive in vivo and in vitro data in specific neurodegenerative disease models are not widely available in publicly accessible literature. The following protocols are therefore based on standard methodologies for assessing compounds with similar mechanisms of action.
Potential Applications in Neurodegenerative Disease Models
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Alzheimer's Disease (AD): As a potent acetylcholinesterase inhibitor, this compound could be investigated for its ability to ameliorate cognitive deficits in AD models by increasing acetylcholine (B1216132) levels in the synaptic cleft.[1][3] Its MAO-A inhibitory activity may also contribute to neuroprotection by reducing oxidative stress.[][]
-
Parkinson's Disease (PD): The selective inhibition of MAO-A by this compound is of particular interest for PD research.[5] MAO-A is involved in the metabolism of dopamine (B1211576), and its inhibition can increase dopaminergic neurotransmission, potentially alleviating motor symptoms.
-
Other Neurodegenerative Diseases: The dual inhibitory action on AChE and MAO-A suggests potential for broader applications in other neurodegenerative conditions where cholinergic and monoaminergic systems are affected.
Quantitative Data Summary
Specific quantitative data on the efficacy of this compound in various neurodegenerative disease models is limited in the available literature. Researchers are encouraged to generate dose-response curves and efficacy data in their specific models of interest. Below is a template for structuring such data.
| Disease Model | Assay Type | Concentration/Dosage | Observed Effect | IC50/EC50 | Reference |
| In Vitro | |||||
| Alzheimer's (e.g., SH-SY5Y cells with Aβ insult) | AChE Inhibition Assay | e.g., 1 nM - 100 µM | Inhibition of AChE activity | e.g., X nM | (To be determined) |
| Neuroprotection Assay | e.g., 1 nM - 100 µM | Increased cell viability | e.g., Y µM | (To be determined) | |
| Parkinson's (e.g., PC12 cells with MPP+ toxicity) | MAO-A Inhibition Assay | e.g., 1 nM - 100 µM | Inhibition of MAO-A activity | 2 µM[4] | |
| Dopaminergic Neuron Survival | e.g., 1 nM - 100 µM | Protection against MPP+ induced cell death | e.g., Z µM | (To be determined) | |
| In Vivo | |||||
| Alzheimer's (e.g., APP/PS1 transgenic mice) | Morris Water Maze | e.g., 1-10 mg/kg | Improved spatial memory | N/A | (To be determined) |
| Brain AChE Activity | e.g., 1-10 mg/kg | Reduced AChE activity in cortical and hippocampal lysates | N/A | (To be determined) | |
| Parkinson's (e.g., MPTP-induced mouse model) | Rotarod Test | e.g., 1-10 mg/kg | Improved motor coordination | N/A | (To be determined) |
| Striatal Dopamine Levels | e.g., 1-10 mg/kg | Increased dopamine and its metabolites | N/A | (To be determined) |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on AChE activity.
Materials:
-
This compound
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in phosphate buffer to create a range of concentrations to be tested.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
Varying concentrations of this compound (or vehicle control).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI, to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Assessment in a Mouse Model of Alzheimer's Disease (e.g., Scopolamine-induced Amnesia)
Objective: To evaluate the effect of this compound on cognitive deficits in a mouse model of Alzheimer's disease.
Materials:
-
This compound
-
Scopolamine (B1681570) hydrobromide
-
Saline solution
-
Adult male mice (e.g., C57BL/6)
-
Behavioral testing apparatus (e.g., Morris Water Maze or Y-maze)
Procedure:
-
Acclimate mice to the housing and handling conditions for at least one week prior to the experiment.
-
Dissolve this compound and scopolamine in saline.
-
Divide the mice into the following groups (n=10-12 per group):
-
Vehicle control (saline + saline)
-
Scopolamine control (saline + scopolamine)
-
This compound (e.g., 1, 3, 10 mg/kg) + scopolamine
-
-
Administer this compound (or vehicle) intraperitoneally (i.p.) 60 minutes before the behavioral test.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral test to induce amnesia.
-
Behavioral Testing (e.g., Y-maze for spontaneous alternation):
-
Place each mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as entries into all three arms on consecutive occasions.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the performance of the different groups.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound.
Caption: In vitro screening workflow for Desoxypeganine HCl.
Conclusion
This compound presents a compelling profile for investigation in neurodegenerative disease research due to its potent dual inhibition of acetylcholinesterase and monoamine oxidase-A. The provided general protocols and conceptual frameworks are intended to guide researchers in designing experiments to elucidate its therapeutic potential. Further studies are warranted to generate robust preclinical data and to fully characterize its efficacy and mechanisms of action in relevant disease models.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Desoxypeganine Hydrochloride Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Desoxypeganine hydrochloride in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is a naturally occurring alkaloid that functions as a reversible cholinesterase inhibitor and a selective monoamine oxidase-A (MAO-A) inhibitor.[1][2] Its hydrochloride salt form is generally soluble in water and alcohol, slightly soluble in chloroform, and insoluble in acetone.[1] While it is water-soluble, challenges can arise when preparing formulations for in vivo studies, particularly at physiological pH.
Q2: Why am I observing precipitation of this compound when preparing my formulation for in vivo studies?
Precipitation of this compound at physiological pH (typically around 7.4) is a common issue. This occurs because Desoxypeganine is a weak base. In its hydrochloride salt form, it is ionized and generally soluble in acidic aqueous solutions. However, when the pH is raised to physiological levels, the ionized salt can convert to the less soluble, un-ionized free base form, leading to precipitation. This can pose significant risks in in vivo experiments, including the potential for embolism.
Q3: What are the primary strategies to improve the solubility of this compound for in vivo administration?
Several strategies can be employed to enhance and maintain the solubility of this compound in formulations suitable for in vivo studies. These include:
-
Co-solvency: Utilizing a mixture of water-miscible, biocompatible organic solvents can increase the solubility of the compound.
-
pH Adjustment: Carefully lowering the pH of the formulation can help maintain the drug in its more soluble, ionized form.
-
Use of Cyclodextrins: Encapsulating the Desoxypeganine molecule within a cyclodextrin (B1172386) can form a soluble inclusion complex, significantly improving its aqueous solubility.
-
Surfactants and Emulsifiers: For oral formulations, surfactants can aid in the dissolution and absorption of poorly soluble compounds.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon addition to buffer (e.g., PBS) | The pH of the buffer is causing the conversion of the hydrochloride salt to the less soluble free base. | 1. Lower the pH of the final formulation: Adjust the pH to a slightly acidic range (e.g., pH 4-6) where the compound remains protonated and soluble. Ensure the final pH is tolerable for the intended route of administration. 2. Use a co-solvent system: Prepare a stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous vehicle. 3. Employ cyclodextrins: Formulate with cyclodextrins such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) to form a soluble complex. |
| Low bioavailability after oral administration | Poor solubility in the gastrointestinal tract is limiting absorption. | 1. Formulate as a suspension: Use a suspending agent like 0.5% carboxymethylcellulose (CMC) to ensure uniform dosing. 2. Incorporate surfactants: Add a small percentage of a biocompatible surfactant (e.g., Tween 80) to the formulation to improve wetting and dissolution. 3. Particle size reduction: Micronization or nanocrystallization can increase the surface area of the drug, leading to a faster dissolution rate. |
| Inconsistent results between experiments | Variability in formulation preparation, leading to differences in the amount of dissolved drug. | 1. Standardize the formulation protocol: Ensure consistent use of solvents, pH adjustments, and mixing procedures. 2. Visually inspect for clarity: Always ensure the final formulation is a clear solution before administration, unless it is intended to be a suspension. 3. Prepare fresh formulations: Avoid storing diluted aqueous formulations for extended periods, as precipitation can occur over time. |
Data Presentation
Quantitative Solubility of this compound
| Solvent/Vehicle | Solubility | Notes |
| Water | Soluble (qualitative) | Solubility is expected to be pH-dependent, with higher solubility at lower pH. |
| Ethanol | Soluble (qualitative) | Generally a good solvent for hydrochloride salts. |
| Chloroform | Slightly Soluble (qualitative) | Limited solubility is expected. |
| Acetone | Insoluble (qualitative) | Not a suitable solvent. |
| Dimethyl Sulfoxide (DMSO) | ~10 mM | A common solvent for preparing high-concentration stock solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Poor | Precipitation is likely due to the conversion to the free base at this pH. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Aqueous Solubility
This protocol outlines a standard procedure to determine the thermodynamic solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.
Protocol 2: Formulation for Oral Gavage in Rodents (Suspension)
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice or rats.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the calculated amount of the compound.
-
In a mortar, add a small amount of the 0.5% CMC vehicle to the powder and triturate to form a smooth paste. This prevents clumping.
-
Gradually add the remaining 0.5% CMC vehicle while continuously mixing until the desired final volume is reached.
-
Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 15-30 minutes to ensure homogeneity.
-
Continue to stir the suspension during dosing to maintain uniformity.
Visualizations
Signaling Pathways
Experimental Workflow
References
preventing Desoxypeganine hydrochloride precipitation in buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges with Desoxypeganine hydrochloride precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical experimental factor? A1: this compound is an alkaloid compound known as a potent and reversible inhibitor of cholinesterases (AChE and BChE) and a selective inhibitor of monoamine oxidase A (MAO-A).[1][2] It is frequently used in research for its potential therapeutic applications.[1][2] Maintaining its complete dissolution in buffer is critical because precipitation leads to an unknown and reduced compound concentration, rendering experimental results unreliable and irreproducible.
Q2: What are the general solubility characteristics of this compound? A2: this compound is a salt form designed to enhance solubility and is generally soluble in water and alcohol.[3][] However, like many hydrochloride salts of weakly basic drugs, its solubility is highly dependent on the pH, ionic strength, and composition of the buffer system.[3][5]
Q3: Can using the hydrochloride salt form ever negatively impact solubility? A3: Yes, under certain conditions. While salt formation usually increases solubility, the "common ion effect" can occur.[3][6] If the buffer contains a high concentration of chloride ions (e.g., from HCl used for pH adjustment or from high NaCl concentrations), it can suppress the dissolution of the hydrochloride salt, paradoxically making it less soluble than the free base in that specific medium.[3][6]
Troubleshooting Guide: Preventing Precipitation
Issue 1: Compound precipitates immediately upon addition to the buffer.
This is often due to an incompatibility between the compound and the buffer's properties.
Possible Cause 1: Inappropriate Buffer pH As the salt of a weak base, this compound is most soluble at a neutral to acidic pH. If the buffer pH is too high (alkaline), the compound can convert to its less soluble free base form, causing it to precipitate.[7][8]
-
Solution:
-
Verify and Adjust pH: Ensure your buffer's final pH is in the neutral to slightly acidic range (e.g., pH 6.0-7.4).
-
pH Optimization: Systematically test a range of pH values to determine the optimal solubility for your specific experimental concentration.
-
Experimental Protocol: pH Optimization for Solubility
-
Buffer Preparation: Prepare several small aliquots of your base buffer (e.g., 1 mL each). Adjust the pH of these aliquots to create a range, for instance, pH 6.0, 6.5, 7.0, 7.4, and 7.8.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a solvent where it is highly soluble, such as sterile deionized water or DMSO.[2][]
-
Dilution: Add a small, consistent volume of the stock solution to each buffer aliquot to reach the final desired concentration.
-
Observation: Mix each solution thoroughly and visually inspect for precipitation or cloudiness immediately and after incubating at the intended experimental temperature for various time points (e.g., 15 min, 1 hr, 4 hrs).[9]
-
Selection: Choose the buffer pH that maintains clarity for the entire duration of your experiment.
Possible Cause 2: Buffer Composition and Ionic Strength High concentrations of salts in the buffer can reduce the solubility of other solutes, a phenomenon known as "salting out". As mentioned in FAQ Q3, a high concentration of chloride ions can also cause the common-ion effect.[3]
-
Solution:
-
Reduce Ionic Strength: If your protocol allows, try preparing the buffer with a lower concentration of salts (e.g., NaCl).
-
Change Buffer System: Consider switching to a buffer system with different ionic components.
-
Table 1: Comparison of Common Laboratory Buffers
| Buffer System | Typical pH Range | Considerations for Hydrochloride Salts |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Contains chloride ions; potential for common-ion effect. High phosphate (B84403) concentration can sometimes affect salt solubility. |
| HEPES | 6.8 - 8.2 | Generally well-tolerated in biological systems and less likely to cause precipitation issues. |
| Tris-HCl | 7.0 - 9.0 | Contains chloride ions. Its pH is highly sensitive to temperature changes. |
Possible Cause 3: Temperature Solubility is often temperature-dependent. A solution prepared at room temperature may precipitate when stored at a lower temperature (e.g., 4°C).
-
Solution:
-
Pre-warm Buffer: Before adding the this compound stock, warm the buffer to the temperature of the experiment (e.g., 37°C).[10]
-
Prepare Fresh: Prepare the final working solution immediately before use to avoid storage-related precipitation.
-
Issue 2: Solution is initially clear but becomes cloudy over time.
This suggests slow precipitation or potential degradation of the compound.
Possible Cause 1: Slow Crystallization The initial concentration may be above the equilibrium solubility limit, leading to slow precipitation as the solution equilibrates.
-
Solution:
-
Prepare Fresh Solutions: Always prepare the working solution fresh for each experiment to minimize the time for precipitation to occur.[10]
-
Use Co-solvents: For high-concentration stock solutions, using a small amount of an organic co-solvent like DMSO can improve and maintain solubility upon dilution into an aqueous buffer.[2] Aim for a final co-solvent concentration below 0.5% in your assay to avoid off-target effects.[10]
-
Experimental Protocol: Co-solvent Tolerance Test
-
Prepare Stock: Create a high-concentration stock solution of this compound in 100% DMSO.[2]
-
Create Dilutions: Prepare a series of your final experimental buffer containing varying final percentages of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%).
-
Add Compound: Add the DMSO stock solution to each buffer to achieve the desired final concentration of this compound.
-
Observe: Monitor for precipitation over time at the experimental temperature.
-
Validate: Ensure the chosen co-solvent concentration does not interfere with your experimental assay (e.g., by running a vehicle control).[9][10]
Visualizations
The following diagrams illustrate the troubleshooting logic, an experimental workflow, and the relevant biological pathway.
Caption: A logical workflow for troubleshooting Desoxypeganine HCl precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Desoxypeganine | AChE | TargetMol [targetmol.com]
- 3. rjpdft.com [rjpdft.com]
- 5. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 6. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Desoxypeganine hydrochloride degradation products and stability issues
Welcome to the technical support center for desoxypeganine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a quinazoline (B50416) alkaloid that acts as an acetylcholinesterase inhibitor.[1] Like many quinazoline alkaloids, its stability can be influenced by environmental factors such as light, temperature, pH, and oxygen.[2][3][4][5] The primary known degradation pathway for desoxypeganine is oxidation.[6]
Q2: What are the known or likely degradation products of this compound?
A2: The most prominently identified degradation product of desoxypeganine is Pegenone, which is formed through C-oxidation.[6] This transformation renders the molecule inactive.[6] Other potential degradation products could arise from hydrolysis of the quinazoline ring system under strong acidic or basic conditions, or from photolytic degradation, although specific products from these pathways are not well-documented in publicly available literature.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use freshly prepared solutions and to store them at low temperatures (e.g., 2-8 °C) for short periods, protected from light.
Q4: My this compound solution has turned yellow. What could be the cause?
A4: Discoloration of solutions is often an indication of chemical degradation. For quinazoline-containing compounds, this can be due to oxidation or photolytic degradation, leading to the formation of chromophoric degradation products. The formation of Pegenone or other oxidized species from desoxypeganine could result in a color change.[6] It is recommended to discard the solution and prepare a fresh one. To prevent this, protect the solution from light and minimize its exposure to air.
Troubleshooting Guides
This section provides guidance on how to investigate and resolve common experimental issues related to the stability of this compound.
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the this compound stock solution or in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. Avoid using stock solutions that have been stored for extended periods, especially if not stored under optimal conditions.
-
Check for Precipitates: Visually inspect the solution for any precipitates, which could indicate poor solubility or degradation.
-
Analytical Confirmation: If possible, verify the concentration and purity of your stock solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Assay Buffer Compatibility: Evaluate the stability of this compound in your specific assay buffer and under the assay conditions (e.g., temperature, pH).
-
Issue 2: Appearance of unexpected peaks in chromatography.
-
Possible Cause: Formation of degradation products during sample preparation, storage, or analysis.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.[7][8][9]
-
Analyze Stressed Samples: Analyze the samples from the forced degradation study using a stability-indicating HPLC method to separate the parent compound from its degradation products.[10][11]
-
Mass Spectrometry: Use mass spectrometry (MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.[12][13]
-
Experimental Protocols
The following is a generalized protocol for conducting a forced degradation study of this compound, based on ICH guidelines.
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Suitable buffer for HPLC mobile phase
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[14]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.[7][14]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.[7][14]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.[8][13]
-
Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 48 hours. Also, heat a solution of the drug at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the drug to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9][14]
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method.
-
Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation of Desoxypeganine HCl | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | Hypothetical Data | Hypothetical Data |
| 0.1 M NaOH | 24 hours | 60°C | Hypothetical Data | Hypothetical Data |
| 3% H₂O₂ | 24 hours | Room Temp | Hypothetical Data | Hypothetical Data |
| Heat (Solid) | 48 hours | 80°C | Hypothetical Data | Hypothetical Data |
| Heat (Solution) | 48 hours | 80°C | Hypothetical Data | Hypothetical Data |
| Light | Per ICH Q1B | Room Temp | Hypothetical Data | Hypothetical Data |
Visualizations
The following diagrams illustrate key concepts related to the degradation and analysis of this compound.
Caption: A typical experimental workflow for a forced degradation study.
Caption: The known oxidative degradation of Desoxypeganine to Pegenone.
References
- 1. scbt.com [scbt.com]
- 2. scispace.com [scispace.com]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of desoxypeganine by microsomal enzymes of the rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. questjournals.org [questjournals.org]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. degradation product formed: Topics by Science.gov [science.gov]
- 13. mdpi.com [mdpi.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
minimizing off-target effects of Desoxypeganine hydrochloride in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Desoxypeganine hydrochloride in their cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a known inhibitor of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and it is also a selective inhibitor of monoamine oxidase A (MAO-A).
Q2: What are the known IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentrations (IC50) for this compound are reported as follows:
-
Butyrylcholinesterase (BChE): 2 µM
-
Monoamine Oxidase A (MAO-A): 2 µM
-
Acetylcholinesterase (AChE): 17 µM
Q3: What are the potential off-target effects of this compound?
-
Interaction with other enzymes: Small molecules can often interact with other enzymes that have similar active site architecture. For Desoxypeganine, this could include other oxidases or hydrolases.
-
Receptor binding: The compound might exhibit affinity for various neurotransmitter receptors due to its effects on acetylcholine (B1216132) and monoamine levels.
-
Ion channel modulation: Effects on ion channels are a common off-target activity for many small molecules.
It is crucial for researchers to empirically determine the off-target profile of this compound in their specific experimental system.
Q4: How can I determine the optimal concentration of this compound to use in my cell-based assays?
To determine the optimal concentration, it is recommended to perform a dose-response curve for the inhibition of your target of interest (AChE or MAO-A) and a separate cytotoxicity assay to determine the concentration at which the compound becomes toxic to your cells. The ideal concentration for your experiments will be one that gives you significant on-target inhibition with minimal cytotoxicity.
Q5: What are the common causes of unexpected results or high variability in my experiments with this compound?
Unexpected results or high variability can arise from several factors:
-
Compound stability: Ensure that your stock solutions of this compound are properly stored and have not degraded.
-
Cell health: Use healthy, actively dividing cells for your experiments. Cell stress can alter their response to drug treatment.
-
Assay conditions: Inconsistent incubation times, cell densities, or reagent concentrations can lead to variability.
-
Off-target effects: At higher concentrations, off-target effects may become more pronounced and confound your results.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Treated Cells
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the CC50 (half-maximal cytotoxic concentration). Use concentrations well below the CC50 for your experiments. |
| Off-target toxicity. | If cytotoxicity is observed at concentrations where the on-target effect is not yet maximal, it may be due to off-target effects. Consider performing a broad off-target screening (e.g., a kinase panel or a receptor binding panel) to identify potential off-target interactions. |
| Cell line sensitivity. | Different cell lines can have varying sensitivities to a compound. If possible, test the cytotoxicity of this compound in a non-target cell line to assess general cytotoxicity. |
| Solvent toxicity. | Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. Always include a vehicle control in your experiments. |
Issue 2: Lack of On-Target Effect at Expected Concentrations
| Possible Cause | Suggested Solution |
| Incorrect IC50 for your cell system. | The published IC50 values are often determined in biochemical assays. The effective concentration in a cellular context may be different due to factors like cell permeability and efflux pumps. Perform a cellular target engagement assay to determine the EC50 in your specific cell line. |
| Compound degradation. | Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Low target expression in your cell line. | Confirm the expression of AChE and/or MAO-A in your chosen cell line using methods like Western blotting or qPCR. |
| Assay interference. | The compound may interfere with the assay readout (e.g., fluorescence or absorbance). Run appropriate controls to check for assay interference. |
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for this compound. Researchers should populate these tables with their own experimental data.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / EC50 (µM) | Reference/Internal Data |
| Butyrylcholinesterase (BChE) | Biochemical | 2 | Published |
| Monoamine Oxidase A (MAO-A) | Biochemical | 2 | Published |
| Acetylcholinesterase (AChE) | Biochemical | 17 | Published |
| Your Cell Line MAO-A | Cellular | User-defined | User-defined |
| Your Cell Line AChE | Cellular | User-defined | User-defined |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| e.g., SH-SY5Y | MTT | 24 | User-defined |
| e.g., SH-SY5Y | MTT | 48 | User-defined |
| e.g., HepG2 | CellTiter-Glo® | 24 | User-defined |
| e.g., HepG2 | CellTiter-Glo® | 48 | User-defined |
Experimental Protocols
Protocol 1: Cellular Acetylcholinesterase (AChE) Activity Assay
This protocol is based on the Ellman method, which measures the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921) by AChE.
-
Cell Culture: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.0, with 0.1% Triton X-100).
-
Assay Reaction: In a new 96-well plate, add the cell lysate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide.
-
Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The AChE activity is proportional to the rate of color change. Determine the EC50 of this compound by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Cellular Monoamine Oxidase A (MAO-A) Activity Assay
This protocol utilizes a fluorometric assay that detects the hydrogen peroxide produced by MAO-A activity.
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound. To measure MAO-A specific activity, pre-incubate a set of wells with a selective MAO-B inhibitor (e.g., Selegiline).
-
Cell Lysis: Homogenize the cells in the provided MAO Assay Buffer.
-
Assay Reaction: Add the cell homogenate to a reaction mixture containing the MAO substrate (e.g., tyramine) and a probe that fluoresces in the presence of H2O2.
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase. The MAO-A activity is the total MAO activity minus the activity in the presence of the MAO-B inhibitor. Determine the EC50 of this compound for MAO-A.
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: Inhibition of Acetylcholinesterase by this compound.
Caption: Inhibition of Monoamine Oxidase A by this compound.
Caption: Workflow for minimizing off-target effects.
troubleshooting inconsistent results in Desoxypeganine hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desoxypeganine hydrochloride. The information is designed to address common challenges and inconsistencies that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an alkaloid that functions as a potent, orally active inhibitor of both cholinesterases (ChE) and monoamine oxidase-A (MAO-A).[1] It exhibits inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE).[1]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been reported as follows:
| Target Enzyme | IC50 Value (µM) |
| Butyrylcholinesterase (BChE) | 2 |
| Acetylcholinesterase (AChE) | 17 |
| Monoamine Oxidase-A (MAO-A) | 2 |
Q3: How should this compound be stored?
For optimal stability, this compound powder should be stored in a dry, dark place at +4°C.[2] Following reconstitution in a solvent, it is recommended to store the solution at -80°C for up to one year.[2]
Troubleshooting Inconsistent Experimental Results
This section addresses common issues that can lead to variable or unreliable results in experiments involving this compound.
In Vitro Assays (Cholinesterase and MAO-A Inhibition)
Q4: We are observing lower than expected or no inhibition in our cholinesterase/MAO-A assay.
Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Enzyme Activity: Confirm the activity of your acetylcholinesterase or MAO-A enzyme. Improper storage or handling can lead to a loss of activity. It is advisable to run a positive control with a known inhibitor to validate enzyme function.
-
Substrate Stability: Ensure the substrate (e.g., acetylthiocholine (B1193921) for AChE assays) has not degraded. Prepare fresh substrate solutions for each experiment.
-
Buffer Conditions: Verify that the pH and composition of your assay buffer are optimal for the enzyme's activity.
-
Compound Solubility: Incomplete solubilization of this compound can lead to inaccurate concentrations in the assay. Ensure the compound is fully dissolved in the appropriate solvent before adding it to the assay mixture.
Q5: Our results for IC50 values are not reproducible across experiments.
Inconsistent IC50 values are a common challenge. The following factors may be contributing to this variability:
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Ensure that all pipettes are properly calibrated.
-
Temperature Fluctuations: Both cholinesterase and MAO-A activity are sensitive to temperature. Maintain a consistent temperature during incubation and reading steps.
-
Incubation Times: Adhere strictly to the specified incubation times for both the inhibitor with the enzyme and the substrate with the enzyme-inhibitor complex.
-
Compound Stability in Assay Buffer: this compound, as a quinazoline (B50416) alkaloid, may be susceptible to degradation under certain pH and temperature conditions. Consider evaluating the stability of the compound in your assay buffer over the time course of the experiment. Studies on similar quinazoline structures have shown degradation in both acidic and alkaline conditions, particularly at elevated temperatures.
In Vivo Studies
Q6: We are not observing the expected pharmacological effects in our animal models.
A lack of in vivo efficacy can be due to a variety of factors, from formulation to the animal model itself.
-
Compound Stability and Formulation: Ensure the stability of this compound in your chosen vehicle. The pH of the formulation can significantly impact the stability of hydrochloride salts. For oral gavage, consider the potential for degradation in the acidic environment of the stomach.
-
Pharmacokinetics: The bioavailability and metabolism of this compound can vary between species. It may be necessary to conduct pharmacokinetic studies to ensure that adequate concentrations of the compound are reaching the target tissues.
-
Animal Model Selection: The chosen animal model may not be appropriate for the expected pharmacological effect. Ensure that the underlying pathophysiology of the model is relevant to the mechanism of action of this compound.
Experimental Protocols
Colorimetric Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol provides a standard method for measuring AChE activity and inhibition.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
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Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a working solution of AChE in Assay Buffer.
-
Prepare a solution of ATCh and DTNB in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add your test compound at various concentrations.
-
Include a positive control (a known AChE inhibitor) and a negative control (vehicle).
-
Add the AChE working solution to all wells and incubate for a specified time to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATCh/DTNB solution to all wells.
-
Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vitro MAO-A Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., kynuramine)
-
This compound
-
Positive control (e.g., clorgyline)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the MAO-A enzyme to each well, followed by the diluted test compound or positive control. Include a vehicle control. Incubate at 37°C to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the MAO-A substrate to all wells and incubate at 37°C.
-
Reaction Termination and Measurement: Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and plot the results to determine the IC50 value.
Visualizing Pathways and Workflows
To aid in understanding the experimental context and troubleshooting, the following diagrams illustrate key pathways and workflows.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound on Acetylcholinesterase (AChE).
References
Technical Support Center: Optimizing Desoxypeganine Hydrochloride Concentration for Neuronal Viability
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Desoxypeganine hydrochloride in neuronal cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of neuronal cells?
This compound, also known as Deoxyvasicine hydrochloride, is a quinazoline (B50416) alkaloid originally isolated from plants such as Peganum harmala.[1] Its primary mechanisms of action relevant to neuronal cells are the inhibition of cholinesterases (ChE) and monoamine oxidase-A (MAO-A).[1] It is a potent inhibitor of both butyrylcholinesterase (BChE) and MAO-A, with reported IC50 values of 2 µM for both enzymes. It also inhibits acetylcholinesterase (AChE) with an IC50 of 17 µM.[1] By inhibiting these enzymes, this compound can modulate neurotransmitter levels and downstream signaling pathways, which may confer neuroprotective effects.
Q2: What is a recommended starting concentration range for this compound in neuronal viability and neuroprotection assays?
A definitive optimal concentration will be cell-type and assay-dependent. However, based on its IC50 values and data from related compounds, a logical starting point for concentration ranges in neuronal cultures would be from the low micromolar (µM) to nanomolar (nM) range.
-
For enzyme inhibition assays, concentrations around the IC50 values (2-17 µM) are relevant.[1]
-
For neuroprotection studies in cell culture, a broader range should be tested, for instance, from 100 nM to 50 µM.
-
A study on the related β-carboline alkaloid, harmine, demonstrated neuroprotective effects in human brain organoids at a concentration of 7.5 μM.
-
Studies with crude extracts of Peganum harmala have shown neuroprotective and anti-inflammatory effects at concentrations up to 250 µg/mL.[2] It is crucial to perform a dose-response curve to determine the optimal non-toxic and efficacious concentration for your specific neuronal cell model.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.1%) to prevent solvent-induced cytotoxicity. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments. The stability of this compound in cell culture media over time should be considered, as components in the media can potentially degrade the compound.[3] It is advisable to prepare fresh dilutions in culture medium for each experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background or inconsistent results in viability assays. | 1. Compound Interference: this compound may interact with assay reagents (e.g., MTT tetrazolium salt).2. Media Components: Phenol (B47542) red in the culture medium can interfere with colorimetric assays.3. Incomplete Solubilization: Formazan (B1609692) crystals in MTT assays may not be fully dissolved. | 1. Run parallel controls with this compound in cell-free media to check for direct reaction with assay reagents.2. Use phenol red-free medium for the duration of the assay.3. Ensure complete solubilization of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Observed cytotoxicity at expected neuroprotective concentrations. | 1. Compound Purity: Impurities in the this compound sample could be toxic.2. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high.3. Cell Line Sensitivity: The specific neuronal cell line being used may be particularly sensitive to the compound. | 1. Verify the purity of the this compound.2. Ensure the final DMSO concentration is below 0.1%. Prepare serial dilutions to minimize the volume of stock solution added.3. Perform a thorough dose-response analysis to determine the toxicity threshold for your specific cell line. Start with a wide range of concentrations (e.g., logarithmic dilutions). |
| No observable neuroprotective effect. | 1. Suboptimal Concentration: The concentration range tested may be too low or too high (reaching toxic levels).2. Inappropriate Assay Window: The timing of compound administration and the endpoint measurement may not be optimal to observe a protective effect.3. Weak Neurotoxic Insult: The stimulus used to induce neuronal damage (e.g., H2O2, glutamate) may not be potent enough to show a significant protective effect. | 1. Test a wider range of concentrations, including both lower (nM) and higher (low µM) ranges.2. Optimize the pre-incubation time with this compound before applying the neurotoxic insult. Also, consider different time points for the viability assay post-insult.3. Titrate the concentration of the neurotoxic agent to induce a consistent and significant (e.g., 30-50%) reduction in cell viability in control wells. |
| Precipitation of the compound in the culture medium. | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium.2. Interaction with Media Components: Components in the serum or basal medium may interact with the compound, causing it to precipitate. | 1. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. Add the stock solution to a small volume of medium and mix well before adding to the final culture volume.2. Consider using a serum-free medium for the experiment if compatible with your cell line. |
Quantitative Data Summary
Table 1: IC50 Values for this compound
| Target Enzyme | IC50 Value | Reference |
| Butyrylcholinesterase (BChE) | 2 µM | [1] |
| Monoamine Oxidase-A (MAO-A) | 2 µM | [1] |
| Acetylcholinesterase (AChE) | 17 µM | [1] |
Table 2: Suggested Concentration Ranges for In Vitro Neuronal Studies
| Compound/Extract | Cell/System Type | Suggested Concentration Range | Effect | Reference(s) |
| This compound | Neuronal Cell Lines | 100 nM - 50 µM | Neuroprotection (Hypothesized) | Based on IC50 values[1] |
| Harmine | Human Brain Organoids | 7.5 µM | Neuroprotection | |
| Peganum harmala Extracts | Macrophages | Up to 250 µg/mL | Anti-inflammatory | [2] |
| Harmaline (B1672942) and Harmalol (B191368) | PC12 Cells | 50 - 100 µM | Neuroprotection against dopamine-induced apoptosis | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Neuronal Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well culture plates
-
This compound
-
Neurotoxic agent (e.g., H2O2, glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO). Incubate for a predetermined pre-treatment time (e.g., 2-24 hours).
-
Induction of Neurotoxicity: After pre-treatment, add the neurotoxic agent at a pre-determined optimal concentration to all wells except the untreated control group.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity
This protocol is based on standard LDH release assays.
Materials:
-
Neuronal cells
-
96-well culture plates
-
This compound
-
Neurotoxic agent
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually 15-30 minutes).
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the spontaneous and maximum release controls.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Oral Administration of Desoxypeganine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral administration of Desoxypeganine hydrochloride.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving the oral administration of this compound.
Issue 1: Low or Variable Oral Bioavailability
Q1: We are observing significantly lower than expected plasma concentrations of this compound after oral administration in our animal models. What could be the primary reason for this?
A1: The most probable cause for low oral bioavailability of this compound is extensive first-pass metabolism . In vitro studies have shown that Desoxypeganine is readily oxidized by liver enzymes into an inactive metabolite, Pegenone.[1] This metabolic conversion, likely occurring in the liver and potentially the gut wall before the drug reaches systemic circulation, significantly reduces the amount of active compound available.[2]
Q2: How can we confirm that first-pass metabolism is the primary issue in our in vivo experiments?
A2: To confirm and quantify the extent of first-pass metabolism, a comparative pharmacokinetic study is recommended. This involves administering this compound both orally (p.o.) and intravenously (i.v.) to the same animal model. By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for both routes, the absolute oral bioavailability (F%) can be calculated using the following formula:
F(%) = (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100
A low F% value would provide strong evidence for extensive first-pass metabolism.
Q3: What are some potential formulation strategies to overcome the oxidative first-pass metabolism of this compound?
A3: Several formulation strategies can be explored to protect this compound from oxidative degradation:
-
Inclusion of Antioxidants: Incorporating antioxidants into the formulation can help to scavenge free radicals and inhibit oxidative enzymes. Commonly used pharmaceutical antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid (Vitamin C), and tocopherols (B72186) (Vitamin E).
-
Use of Chelating Agents: Trace metal ions can catalyze oxidation reactions. Including chelating agents like ethylenediaminetetraacetic acid (EDTA) can bind these metal ions and prevent them from participating in the degradation of the drug.
-
pH Modification: The stability of a drug to oxidation can be pH-dependent. Formulating this compound in a buffered system at an optimal pH where it exhibits maximum stability could reduce degradation in the gastrointestinal tract.
-
Enteric Coating: Applying an enteric coating to the dosage form can protect the drug from the acidic environment of the stomach and delay its release until it reaches the small intestine. This may be beneficial if the oxidative enzymes are more prevalent in the stomach.
-
Nanocarrier Systems: Encapsulating this compound in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can shield the drug from metabolic enzymes and potentially enhance its absorption.
Issue 2: Inconsistent Results in Oral Dosing Experiments
Q4: We are observing high variability in the plasma concentrations of this compound between individual animals in the same dosing group. What could be contributing to this variability?
A4: In addition to inter-individual differences in metabolism, variability in oral dosing experiments can arise from several factors related to the experimental procedure and the formulation itself:
-
Inaccurate Dosing Technique: Oral gavage, while a standard method, requires proper technique to ensure the full dose is delivered to the stomach and to avoid accidental administration into the lungs.
-
Formulation Inhomogeneity: If this compound is not uniformly suspended or dissolved in the vehicle, each animal may receive a different effective dose.
-
Effect of Food: The presence or absence of food in the stomach can significantly impact drug absorption and metabolism. It is crucial to standardize the fasting state of the animals before dosing.
Q5: What steps can we take to minimize variability in our oral gavage studies?
A5: To improve the consistency of your results, consider the following:
-
Standardize the Dosing Procedure: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal model and verify the correct placement of the needle before administering the formulation.
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee a uniform concentration. For solutions, confirm that the drug is fully dissolved and stable in the chosen vehicle.
-
Control for Food Effects: Implement a consistent fasting period for all animals before oral administration. Typically, a fasting period of 12-18 hours with free access to water is recommended for rodents.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Template)
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (F%) |
| Aqueous Solution | 10 | Data | Data | Data | Data |
| Formulation A (with Antioxidant) | 10 | Data | Data | Data | Data |
| Formulation B (Nanoparticles) | 10 | Data | Data | Data | Data |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability of this compound.
Materials:
-
This compound
-
Vehicle for oral and intravenous administration (e.g., sterile water for injection, saline)
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Male Sprague-Dawley rats (250-300 g)
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Oral gavage needles (18-20 gauge)
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Intravenous injection supplies
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Blood collection tubes (e.g., with EDTA)
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Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with a standard 12-hour light/dark cycle and free access to food and water.
-
Fasting: Fast the rats for 12-18 hours before drug administration, with free access to water.
-
Dosing:
-
Oral Group (n=6): Administer this compound solution/suspension at a dose of 10 mg/kg via oral gavage.
-
Intravenous Group (n=6): Administer this compound solution at a dose of 2 mg/kg via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both oral and intravenous routes using appropriate software. Calculate the absolute oral bioavailability (F%) as described in Q2.
Mandatory Visualization
Caption: Challenges and troubleshooting workflow for the oral administration of this compound.
Caption: Formulation strategies to mitigate oxidative metabolism and improve oral bioavailability.
References
Technical Support Center: Desoxypeganine Hydrochloride and Fluorescent Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address potential interference caused by desoxypeganine hydrochloride in fluorescent assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and mitigate common issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescent assays?
This compound is a quinazoline (B50416) alkaloid known for its activity as a cholinesterase and selective MAO-A inhibitor.[1] Its core chemical structure, a quinazoline ring system, is similar to other compounds that are known to be fluorescent.[2][3][4][5] This intrinsic fluorescence, often referred to as autofluorescence, can lead to inaccurate measurements in fluorescence-based assays by contributing to the signal detected by the instrument.
Q2: What are the common types of interference that can be caused by a test compound like this compound?
There are three primary mechanisms by which a small molecule like this compound can interfere with a fluorescent assay:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light at the emission wavelength of the assay, leading to a false-positive signal.
-
Inner Filter Effect: The compound can absorb the excitation light intended for the assay's fluorophore or absorb the light emitted by the fluorophore before it reaches the detector. This results in a lower-than-expected fluorescence signal, potentially causing false-negative results.[1][6]
-
Quenching: The compound may interact with the excited fluorophore in the assay, causing it to return to its ground state without emitting a photon. This leads to a decrease in the fluorescence signal.
Q3: My assay shows a change in signal when I add this compound. How can I determine if this is true biological activity or interference?
To distinguish between genuine biological activity and assay interference, it is crucial to run a set of control experiments. The most informative is a "no-target" or "no-enzyme" control. In this setup, you measure the fluorescent signal in the presence of this compound and all other assay components, but without the biological target (e.g., the enzyme or receptor). If you still observe a signal change that correlates with the concentration of this compound, it strongly indicates interference.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescent assay, follow this step-by-step troubleshooting guide.
Step 1: Identify the Type of Interference
The first step is to determine the nature of the interference. The following experiments will help you diagnose the issue.
Experiment 1: Characterizing Autofluorescence
-
Objective: To determine if this compound is autofluorescent at the excitation and emission wavelengths of your assay.
-
Methodology:
-
Prepare a serial dilution of this compound in your assay buffer.
-
Dispense the dilutions into the wells of your assay plate.
-
Read the plate using the same excitation and emission wavelengths as your main experiment.
-
Include wells with buffer only as a blank control.
-
-
Interpretation: If you observe a concentration-dependent increase in fluorescence in the absence of your assay's fluorophore, this compound is autofluorescent under your experimental conditions.
Experiment 2: Assessing the Inner Filter Effect
-
Objective: To determine if this compound absorbs light at the excitation or emission wavelengths of your assay's fluorophore.
-
Methodology:
-
Prepare a serial dilution of this compound in your assay buffer.
-
Measure the absorbance spectrum of each dilution using a spectrophotometer, covering the excitation and emission wavelengths of your fluorophore.
-
-
Interpretation: Significant absorbance at either the excitation or emission wavelength suggests a potential for the inner filter effect, especially at higher concentrations of the compound. A general guideline is to keep the absorbance below 0.1 to minimize this effect.[6]
Step 2: Mitigating Interference
Once you have identified the type of interference, you can take steps to minimize its impact on your results.
| Problem | Recommended Solution | Experimental Protocol |
| Autofluorescence | 1. Subtract Background Fluorescence: Measure the fluorescence of this compound alone and subtract it from the total signal. | 1. For each concentration of this compound tested in the main assay, prepare a parallel control plate with the compound in assay buffer but without the fluorophore or biological target. 2. Measure the fluorescence of the control plate. 3. Subtract the average fluorescence of the control wells from the corresponding experimental wells. |
| 2. Shift to Longer Wavelengths: Use a fluorophore that excites and emits at longer, red-shifted wavelengths where autofluorescence is less common. | 1. Consult a fluorescence spectra database to find a suitable alternative fluorophore with a different spectral profile. 2. Validate the new fluorophore in your assay system. | |
| Inner Filter Effect | 1. Dilute the Sample: The simplest way to reduce the inner filter effect is to work with lower concentrations of this compound.[6] | 1. Determine the concentration range where the absorbance of this compound is below 0.1 at the relevant wavelengths. 2. If possible, conduct your experiment within this concentration range. |
| 2. Use a Correction Formula: Mathematical corrections can be applied to the data to account for the inner filter effect. | 1. Measure the absorbance of your samples at the excitation (Aex) and emission (Aem) wavelengths. 2. Apply a correction formula, such as the one proposed by Lakowicz: F_corrected = F_observed * 10^((Aex + Aem)/2).[7] | |
| Quenching | 1. Change the Fluorophore: Some fluorophores are more susceptible to quenching by certain compounds. | 1. Test alternative fluorophores to see if the quenching effect is reduced. |
| 2. Modify Assay Conditions: Changes in buffer composition, pH, or viscosity can sometimes reduce quenching. | 1. Systematically vary assay parameters to identify conditions that minimize quenching while maintaining assay performance. |
Visualizing Experimental Workflows and Concepts
To further clarify the troubleshooting process, the following diagrams illustrate key workflows and concepts.
Caption: Troubleshooting workflow for suspected interference.
Caption: Mechanisms of fluorescent assay interference.
References
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05701K [pubs.rsc.org]
- 3. Conjugated structures based on quinazolinones and their application in fluorescent labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Preparation and photophysical properties of quinazoline-based fluorophores | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Validation for Desoxypeganine Hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the bioanalytical method validation for Desoxypeganine hydrochloride in biological matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured in biological matrices?
This compound is a naturally occurring alkaloid compound known to be a reversible cholinesterase inhibitor.[] Its quantitative analysis in biological matrices like plasma, serum, or urine is crucial for pharmacokinetic (PK), toxicokinetic, bioavailability, and bioequivalence studies during drug development.[2][3] Accurate measurement helps determine how the drug is absorbed, distributed, metabolized, and excreted by the body.[2]
Q2: What is the most common analytical technique for this compound quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound and other alkaloids in biological matrices.[4][5] This technique offers high sensitivity and selectivity, which is necessary for measuring low analyte concentrations in complex samples.[4][6]
Q3: What are the key parameters for bioanalytical method validation?
A robust bioanalytical method validation should demonstrate the following key parameters as recommended by regulatory bodies like the FDA and EMA:[7][8][9]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte from other components in the matrix.[10]
-
Accuracy and Precision: How close the measured values are to the true value and to each other.[10]
-
Calibration Curve: The relationship between instrument response and known analyte concentrations, defining the quantification range (LLOQ to ULOQ).[8]
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).[3][7]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on analyte ionization.[4][11]
-
Stability: Analyte stability in the biological matrix under various storage and handling conditions.[12]
Troubleshooting Guide
This section addresses specific issues that may arise during method development and validation.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Column Issues
-
Solution: Ensure the column is not degraded or contaminated. Use a guard column to protect the analytical column. Verify that the column chemistry (e.g., C18) is appropriate for Desoxypeganine, an alkaloid.
-
-
Possible Cause B: Mobile Phase pH
-
Solution: Desoxypeganine is a basic compound. The mobile phase pH can significantly impact peak shape. Adjust the pH of the aqueous mobile phase (e.g., with formic acid or ammonium (B1175870) formate) to ensure the analyte is in a consistent ionic state, which typically improves peak symmetry.
-
-
Possible Cause C: Sample Solvent Mismatch
-
Solution: The solvent used to reconstitute the final extract should be as close in composition as possible to the initial mobile phase ("weak solvent"). Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Issue 2: High Variability in Results (Poor Precision)
-
Possible Cause A: Inconsistent Sample Preparation
-
Solution: Sample extraction is a critical step.[13] Ensure pipetting is accurate and consistent. For protein precipitation (PPT), ensure the precipitant is added quickly and vortexing is uniform. For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), optimize and standardize all steps (e.g., solvent volumes, mixing times, elution speed).
-
-
Possible Cause B: Unstable Internal Standard (IS)
-
Solution: The IS must be chemically similar to the analyte and stable throughout the process.[13] If using a deuterated IS, check for isotopic purity. If using an analog, ensure its extraction and ionization behavior closely mimics Desoxypeganine.
-
-
Possible Cause C: Matrix Effects
Issue 3: Low or No Analyte Signal (Poor Sensitivity)
-
Possible Cause A: Inefficient Extraction (Low Recovery)
-
Solution: Optimize the sample clean-up procedure. If using LLE, experiment with different organic solvents and pH adjustments.[13] For SPE, test different sorbents and elution solvents. A simple protein precipitation might not be sufficient for removing interferences and achieving a low LLOQ.
-
-
Possible Cause B: Ion Suppression
-
Solution: This is a severe form of matrix effect where co-eluting compounds suppress the ionization of the analyte in the MS source.[4][11] Improve chromatographic separation to move the Desoxypeganine peak away from suppressive regions. A more rigorous sample clean-up (e.g., switching from PPT to SPE) can also remove the interfering components.
-
-
Possible Cause C: Analyte Degradation
-
Solution: Desoxypeganine may be unstable under certain conditions (e.g., pH, temperature, light exposure).[] Conduct stability tests early. Assess freeze-thaw stability, short-term bench-top stability, and long-term storage stability to identify and prevent degradation.[12]
-
Experimental Protocols & Data
Protocol: Sample Preparation using Protein Precipitation (PPT)
This protocol is a common starting point for the extraction of small molecules like Desoxypeganine from plasma.
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Add 10 µL of the Internal Standard (IS) working solution (e.g., a stable isotope-labeled Desoxypeganine or a structurally similar compound) to all tubes except blanks.
-
For precipitation, add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a new 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract with 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject 5 µL into the LC-MS/MS system.
Protocol: Assessment of Matrix Effect and Recovery
The quantitative assessment of matrix effect is crucial for a reliable method.[11]
-
Prepare Three Sets of Samples (at Low and High QC levels):
-
Set A (Neat Solution): Spike analyte and IS into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least 6 different sources. Spike analyte and IS into the final, dried extract just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike analyte and IS into blank plasma before the extraction process.
-
-
Calculate Recovery and Matrix Effect using the peak areas:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
An ME% of 100% indicates no matrix effect. <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Data Presentation
Table 1: Method Precision and Accuracy Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ), Accuracy (%Bias) within ±15% (±20% at LLOQ).
| QC Level | Conc. (ng/mL) | N | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 6 | 8.5 | +5.2 | 11.2 | +3.8 |
| LQC | 3.0 | 6 | 6.1 | -2.7 | 7.5 | -1.5 |
| MQC | 50.0 | 6 | 4.3 | +1.4 | 5.8 | +0.9 |
| HQC | 150.0 | 6 | 3.8 | -0.6 | 4.9 | -1.1 |
Table 2: Matrix Effect and Recovery Summary Data represents mean values from 6 different lots of human plasma.
| Analyte | QC Level | Conc. (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | ME %CV |
| Desoxypeganine | LQC | 3.0 | 88.5 | 6.4 | 94.1 (Suppression) | 7.8 |
| Desoxypeganine | HQC | 150.0 | 90.2 | 5.1 | 92.6 (Suppression) | 5.5 |
| Internal Standard | MQC | 50.0 | 91.5 | 4.9 | 93.5 (Suppression) | 6.2 |
Visualizations
Experimental and Validation Workflow
Caption: High-level workflow for bioanalytical method development and validation.
Troubleshooting Logic for Low Analyte Response
Caption: Decision tree for troubleshooting low analyte signal in LC-MS/MS analysis.
References
- 2. simbecorion.com [simbecorion.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldwide.com [worldwide.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Desoxypeganine Hydrochloride Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor blood-brain barrier (BBB) penetration of Desoxypeganine hydrochloride analogs.
Introduction
Desoxypeganine, a quinazoline (B50416) alkaloid, and its analogs are of interest for their potential therapeutic effects on the central nervous system (CNS).[1][2][3][4][5][6] However, their efficacy is often limited by poor penetration across the blood-brain barrier (BBB). This guide offers insights into the common hurdles and strategies to optimize the CNS delivery of this class of compounds. While specific data on this compound analogs is limited in published literature, the principles outlined here are based on established knowledge in CNS drug discovery and data from structurally related alkaloids. For instance, the parent alkaloid Vasicine (B45323) (also known as Peganine) is reported to have poor BBB penetration, which provides a strong rationale for the development of analogs with improved brain uptake.[7]
Frequently Asked Questions (FAQs)
Q1: Why is the blood-brain barrier a significant obstacle for Desoxypeganine analogs?
A1: The BBB is a selective barrier that protects the brain from harmful substances.[8] Its tightly packed endothelial cells and active efflux transporters, such as P-glycoprotein (P-gp), restrict the entry of many molecules.[9][10][11] For compounds like Desoxypeganine analogs, poor BBB penetration can be attributed to several factors including:
-
Low lipophilicity: The compound may not be sufficiently lipid-soluble to passively diffuse across the endothelial cell membranes.
-
High molecular weight: Larger molecules generally exhibit lower BBB permeability.[12]
-
Hydrogen bonding capacity: A high number of hydrogen bond donors and acceptors can impede membrane traversal.[12]
-
Efflux transporter substrate: The analog may be recognized and actively transported out of the brain by efflux pumps like P-gp.[9][10]
Q2: What are the initial steps to assess the BBB penetration potential of my Desoxypeganine analog?
A2: A tiered approach involving in silico, in vitro, and in vivo methods is recommended.
-
In Silico Prediction: Utilize computational models to predict physicochemical properties such as logP (lipophilicity), molecular weight, polar surface area (PSA), and hydrogen bond count. These can provide an early indication of BBB permeability.
-
In Vitro Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput method to assess passive diffusion.[13][14][15]
-
In Vitro Efflux Assays: Cell-based assays, such as the MDCK-MDR1 assay, can determine if your compound is a substrate for P-gp.[13][14]
Q3: My compound shows good in vitro permeability but poor in vivo brain uptake. What could be the issue?
A3: This discrepancy often points towards two main culprits:
-
Active Efflux: Your compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB.[9][10][16] These transporters actively pump the compound out of the brain endothelial cells back into the bloodstream. An in vitro efflux assay can confirm this.
-
High Plasma Protein Binding: If a large fraction of your compound is bound to plasma proteins, only the unbound (free) fraction is available to cross the BBB.[13][14][15] It is crucial to determine the unbound fraction in plasma (fu,plasma) and brain tissue (fu,brain).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low in vitro permeability (e.g., in PAMPA-BBB assay) | Poor physicochemical properties for passive diffusion (e.g., low lipophilicity, high polarity). | Structural Modification: - Increase lipophilicity (logP) by adding non-polar functional groups. - Reduce the number of hydrogen bond donors and acceptors. - Decrease the polar surface area (PSA).[17][18] |
| High efflux ratio in cell-based assays (e.g., MDCK-MDR1) | The compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters. | Structural Modification to Reduce Efflux: - Mask recognition sites for P-gp. - Reduce the number of hydrogen bond donors.[14] - Introduce subtle conformational changes. Co-administration: - In preclinical studies, co-administer with a P-gp inhibitor to confirm efflux involvement.[10] |
| Low brain-to-plasma ratio (Kp) in vivo | A combination of low permeability, high efflux, and/or high plasma protein binding. | 1. Assess Unbound Concentrations: Determine the unbound brain-to-plasma ratio (Kp,uu). A Kp,uu value significantly less than 1 strongly suggests active efflux. 2. Review Physicochemical Properties: Re-evaluate the compound's properties in the context of in vivo data. |
| High inter-individual variability in brain concentrations | Differences in the expression or activity of efflux transporters among subjects. | Investigate potential genetic polymorphisms in efflux transporter genes (e.g., ABCB1 for P-gp) in relevant preclinical models.[16] |
Quantitative Data Summary
The following table summarizes key parameters used to evaluate BBB penetration. Ideal ranges for CNS drug candidates are provided for reference.
| Parameter | Description | Ideal Range for CNS Drugs | Relevance to Desoxypeganine Analogs |
| LogP | Octanol-water partition coefficient; a measure of lipophilicity. | 1 - 3 | Optimizing lipophilicity is crucial for passive diffusion across the BBB. |
| Molecular Weight (MW) | The mass of the molecule. | < 400 Da | Keeping the molecular weight low is a key strategy to improve permeability.[12] |
| Polar Surface Area (PSA) | Surface sum over all polar atoms; predicts hydrogen bonding capacity. | < 90 Ų | A lower PSA is generally associated with better BBB penetration. |
| Papp (apparent permeability) | Measured in in vitro permeability assays (e.g., PAMPA, Caco-2). | > 5 x 10⁻⁶ cm/s | Provides an initial screen for passive permeability. |
| Efflux Ratio (ER) | Ratio of permeability in the efflux direction to the influx direction in cell-based assays. | < 2-3 | An ER > 2 suggests the compound is a substrate for efflux transporters. |
| Kp | Total brain concentration / Total plasma concentration at steady state. | > 0.5 | A general indicator of brain uptake. |
| Kp,uu | Unbound brain concentration / Unbound plasma concentration at steady state. | ~ 1 | A Kp,uu close to 1 suggests passive diffusion is the primary mechanism of brain entry. A value < 1 indicates efflux, while > 1 suggests active uptake.[19] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of Desoxypeganine analogs across an artificial membrane mimicking the BBB.
Methodology:
-
A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.
-
The donor compartment is filled with a solution of the test compound in a buffer at a physiological pH (e.g., 7.4).
-
The acceptor compartment is filled with the same buffer.
-
The plate is incubated for a specified period (e.g., 4-18 hours).
-
The concentration of the compound in both donor and acceptor compartments is measured using a suitable analytical method (e.g., LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated.
Protocol 2: MDCK-MDR1 Efflux Assay
Objective: To determine if Desoxypeganine analogs are substrates of the P-glycoprotein (P-gp) efflux transporter.
Methodology:
-
Madin-Darby Canine Kidney (MDCK) cells overexpressing the human MDR1 gene (which encodes for P-gp) are seeded on a transwell plate and allowed to form a confluent monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).
-
The transport of the test compound is measured in two directions:
-
Apical to Basolateral (A-B): Compound is added to the apical (top) chamber.
-
Basolateral to Apical (B-A): Compound is added to the basolateral (bottom) chamber.
-
-
After incubation, the concentration of the compound in the receiving chamber is quantified.
-
The apparent permeability (Papp) for both directions is calculated.
-
The efflux ratio (ER) is determined by dividing Papp (B-A) by Papp (A-B). An ER significantly greater than 2 indicates active efflux.[19]
Protocol 3: In Vivo Brain-to-Plasma Ratio (Kp) Determination
Objective: To measure the extent of brain penetration of Desoxypeganine analogs in a rodent model.
Methodology:
-
The test compound is administered to a cohort of animals (e.g., rats or mice) via a relevant route (e.g., intravenous or oral).
-
At a predetermined time point (ideally at steady-state), blood and brain samples are collected.
-
The concentration of the compound in plasma and brain homogenate is quantified by LC-MS/MS.
-
The brain-to-plasma ratio (Kp) is calculated as the total concentration in the brain divided by the total concentration in the plasma.
-
For a more accurate assessment, the unbound concentrations in brain and plasma are determined (e.g., via equilibrium dialysis) to calculate the unbound brain-to-plasma ratio (Kp,uu).
Visualizations
Caption: A tiered experimental workflow for assessing BBB penetration.
Caption: Key mechanisms of drug transport across the blood-brain barrier.
Caption: A logical approach to troubleshooting poor BBB penetration.
References
- 1. Vasicine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Deoxypeganine | C11H12N2 | CID 442894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient Opening of the Blood-Brain Barrier by Vasoactive Peptides to Increase CNS Drug Delivery: Reality Versus Wishful Thinking? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Managing Cholinergic Side Effects of Desoxypeganine Hydrochloride in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Desoxypeganine hydrochloride in animal studies. The information is designed to help anticipate and manage potential cholinergic side effects.
Disclaimer: Limited specific preclinical safety data for this compound is publicly available. The following guidance is based on the known pharmacology of potent acetylcholinesterase inhibitors. Researchers must conduct their own dose-response and tolerability studies for this compound and any mitigating agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects?
This compound is a potent, reversible acetylcholinesterase (AChE) inhibitor isolated from the plant Peganum harmala.[1] By inhibiting AChE, it increases the levels and duration of action of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses. This mechanism is being investigated for various therapeutic applications.
Q2: What are the expected cholinergic side effects of this compound in animal studies?
As a potent AChE inhibitor, this compound is expected to produce dose-dependent cholinergic side effects. These are broadly categorized into muscarinic and nicotinic effects.
-
Muscarinic effects (parasympathetic overstimulation) include:
-
Nicotinic effects include:
Q3: How can cholinergic side effects be managed or mitigated in animal studies?
The primary strategy for managing muscarinic cholinergic side effects is the administration of a muscarinic receptor antagonist, such as atropine (B194438) or glycopyrrolate (B1671915) .[2][5] These drugs competitively block the effects of excess acetylcholine at muscarinic receptors, thereby reducing the associated side effects.
Q4: What is the difference between atropine and glycopyrrolate for managing side effects?
-
Atropine is a tertiary amine that can cross the blood-brain barrier. Therefore, it can counteract both central and peripheral muscarinic effects.[1]
-
Glycopyrrolate is a quaternary ammonium (B1175870) compound that does not readily cross the blood-brain barrier.[2][6] It is primarily used to manage peripheral muscarinic side effects without causing central nervous system effects.[2][6]
The choice between atropine and glycopyrrolate depends on the specific research question and whether central cholinergic pathways are a target of the investigation.
Troubleshooting Guides
Issue 1: Observing Acute Cholinergic Side Effects Post-Administration
Problem: Animals exhibit signs of cholinergic toxicity (e.g., excessive salivation, tremors, diarrhea, respiratory distress) shortly after administration of this compound.
Possible Causes:
-
The dose of this compound is too high for the specific animal model, strain, or individual animal.
-
Lack of prophylactic treatment with an anticholinergic agent.
Solutions:
-
Dose Adjustment:
-
Review the literature for established dose ranges of other potent AChE inhibitors in your animal model to guide dose selection.
-
Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific experimental setup.
-
-
Anticholinergic Co-administration:
-
Administer a muscarinic antagonist like atropine or glycopyrrolate prior to or concurrently with this compound.
-
See the experimental protocols below for suggested starting doses and administration routes.
-
Issue 2: Animal Morbidity or Mortality
Problem: Animals become severely ill or die following administration of this compound.
Possible Causes:
-
Severe cholinergic crisis leading to respiratory failure or cardiovascular collapse.
-
The administered dose is at or above the median lethal dose (LD50).
Solutions:
-
Immediate Intervention (for animals in distress):
-
Administer a rescue dose of atropine sulfate (B86663).
-
Provide supportive care, including respiratory support if necessary and available.
-
-
Protocol Revision:
-
Significantly reduce the dose of this compound for subsequent experiments.
-
Incorporate pretreatment with an anticholinergic agent as a standard part of the protocol.
-
Establish a clear endpoint for euthanasia if severe, irreversible cholinergic signs are observed.
-
Experimental Protocols
Protocol 1: Assessment of Cholinergic Side Effects in Rodents
This protocol provides a framework for observing and scoring cholinergic side effects in rodents.
Materials:
-
This compound solution
-
Observation cages
-
Scoring sheet (see Table 1)
-
Timer
Procedure:
-
Acclimatize animals to the observation cages.
-
Administer this compound via the intended route (e.g., intraperitoneal, oral gavage).
-
Begin observation immediately after dosing.
-
At predefined time points (e.g., 5, 15, 30, 60, 120 minutes), score each animal for the presence and severity of cholinergic signs using a standardized scoring system.
-
Record all observations.
Table 1: Example Scoring System for Cholinergic Side Effects in Rodents
| Sign | Score 0 | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Salivation | Normal | Slight moisture around the mouth | Droplets of saliva visible | Profuse drooling |
| Tremors | No tremors | Fine tremors of the head or limbs | Whole-body tremors | Severe, convulsive tremors |
| Lacrimation | Normal | Slight wetness around the eyes | Tears running down the face | Profuse tearing |
| Diarrhea | Normal feces | Soft stool | Unformed, wet feces | Watery diarrhea |
| Bradycardia | Normal heart rate | 10-25% decrease from baseline | 25-50% decrease from baseline | >50% decrease from baseline |
Note: Heart rate may require specialized equipment for accurate measurement.
Protocol 2: Mitigation of Cholinergic Side Effects with Atropine or Glycopyrrolate
This protocol outlines the co-administration of an anticholinergic agent to reduce the side effects of this compound.
Materials:
-
This compound solution
-
Atropine sulfate or Glycopyrrolate solution
-
Syringes and needles for administration
Procedure:
-
Pre-treatment:
-
Administer atropine sulfate (e.g., 0.5-2.0 mg/kg, i.p. or s.c.) or glycopyrrolate (e.g., 0.1-0.5 mg/kg, i.p. or s.c.) 15-30 minutes before the administration of this compound.
-
-
Administration of this compound:
-
Administer the planned dose of this compound.
-
-
Observation:
-
Monitor the animals for cholinergic side effects as described in Protocol 1. The scores should be significantly lower than in animals not pre-treated with an anticholinergic.
-
-
Dose Optimization:
-
The doses of both this compound and the anticholinergic agent may need to be adjusted to achieve the desired primary effect of this compound while minimizing side effects.
-
Quantitative Data Summary
The following tables provide generalized dose ranges for anticholinergic agents used to mitigate the effects of potent cholinesterase inhibitors in common animal models. These are starting points and must be optimized for use with this compound.
Table 2: Suggested Starting Doses for Anticholinergic Agents in Rodents
| Agent | Animal | Route | Suggested Starting Dose (mg/kg) |
| Atropine Sulfate | Rat | i.p., s.c. | 0.5 - 2.0 |
| Atropine Sulfate | Mouse | i.p., s.c. | 1.0 - 5.0 |
| Glycopyrrolate | Rat | i.p., s.c. | 0.1 - 0.5 |
| Glycopyrrolate | Mouse | i.p., s.c. | 0.2 - 1.0 |
Table 3: Comparative Potency of Selected Cholinesterase Inhibitors
| Compound | Relative Anticholinesterase Activity |
| This compound | ~2x more potent than Galanthamine |
| Galanthamine | Reference |
| Peganine hydrochloride | ~10x less potent than Desoxypeganine |
Data derived from an in vitro study and early animal experiments.[1]
Visualizations
Caption: Mechanism of Desoxypeganine HCl and its mitigation.
Caption: Workflow for assessing mitigation of side effects.
References
- 1. oamjms.eu [oamjms.eu]
- 2. droracle.ai [droracle.ai]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cholinesterase inhibition by aluminium phosphide poisoning in rats and effects of atropine and pralidoxime chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology, toxicology and clinical safety of glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desoxypeganine Hydrochloride Stability and Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desoxypeganine hydrochloride. The following information addresses common issues related to the impact of pH on the stability and activity of this compound.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in aqueous solutions?
Q2: What is the optimal pH for maintaining the stability of this compound solutions?
A2: The optimal pH for stability has not been definitively established for this compound. As a general guideline for alkaloids, solutions are often formulated at a slightly acidic pH to enhance stability by preventing the precipitation of the free base and minimizing base-catalyzed hydrolysis. However, empirical testing is crucial.
Q3: How does pH influence the acetylcholinesterase (AChE) inhibitory activity of this compound?
A3: this compound is a known cholinesterase inhibitor. The activity of acetylcholinesterase itself is pH-dependent, typically exhibiting optimal activity in the physiological pH range (around 7.0-8.0). The inhibitory potency (IC50) of this compound may also vary with pH due to changes in its ionization state, which can affect its binding to the enzyme's active site. It is crucial to perform activity assays at a consistent and physiologically relevant pH to ensure reproducible results.
Q4: What are the potential degradation products of this compound under various pH conditions?
A4: Specific degradation products of this compound have not been extensively characterized in publicly available literature. Forced degradation studies coupled with analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are necessary to identify and characterize potential degradants formed under acidic, basic, and neutral pH conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in AChE inhibition assays. | Fluctuation in the pH of the assay buffer. | Strictly control and monitor the pH of all buffers and solutions used in the assay. Prepare fresh buffers for each experiment. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound before each experiment. Store stock solutions at recommended temperatures and protect from light. Conduct a preliminary stability check of the stock solution under your experimental conditions. | |
| Loss of compound activity over time in solution. | pH-mediated degradation of this compound. | Investigate the stability of your compound at the pH of your experimental medium. Consider adjusting the pH or using a more suitable buffer system. For long-term storage, consider lyophilization or storage in an appropriate solvent at low temperatures. |
| Precipitation observed in aqueous solutions. | pH is at or above the pKa of Desoxypeganine, leading to the formation of the less soluble free base. | Adjust the pH of the solution to a more acidic range to ensure the compound remains in its protonated, more soluble hydrochloride salt form. |
| Difficulty in developing a stability-indicating HPLC method. | Co-elution of degradation products with the parent compound. | Optimize the HPLC method by adjusting the mobile phase composition (including pH), gradient, column type, and temperature to achieve adequate separation of all relevant peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various pH conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
- Phosphate (B84403) buffer, pH 7.4
- High-purity water
- HPLC-grade acetonitrile (B52724) and methanol (B129727)
- Volumetric flasks, pipettes, and vials
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
- Acid Hydrolysis:
- To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
- Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
- At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
- Base Hydrolysis:
- To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
- Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with HCl.
- Neutral Hydrolysis:
- To an aliquot of the stock solution, add an equal volume of high-purity water or phosphate buffer (pH 7.4).
- Follow the same incubation and sampling procedure as for acid hydrolysis.
- Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation of this compound and to observe the formation of any degradation products.
Protocol 2: Determination of Acetylcholinesterase (AChE) Inhibition (IC50)
This protocol describes a modified Ellman's method for determining the IC50 value of this compound.
1. Materials:
- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
- This compound (test inhibitor)
- Acetylthiocholine iodide (ATCI), substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
- Phosphate buffer (0.1 M, pH 8.0)
- 96-well microplate
- Microplate reader
2. Procedure:
- Reagent Preparation:
- Prepare a stock solution of AChE in phosphate buffer.
- Prepare a series of dilutions of this compound in phosphate buffer to cover a range of concentrations.
- Prepare solutions of ATCI and DTNB in phosphate buffer.
- Assay Setup (in a 96-well plate):
- Blank: 20 µL phosphate buffer, 140 µL phosphate buffer, 20 µL DTNB.
- Control (No Inhibitor): 20 µL AChE solution, 140 µL phosphate buffer, 20 µL DTNB.
- Test: 20 µL AChE solution, 120 µL phosphate buffer, 20 µL of this compound dilution, 20 µL DTNB.
- Reaction Initiation and Measurement:
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
- Initiate the reaction by adding 20 µL of ATCI solution to all wells.
- Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
- Data Analysis:
- Calculate the rate of reaction (change in absorbance per minute) for each well.
- Determine the percentage of inhibition for each concentration of this compound compared to the control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for inconsistent AChE assay results.
Caption: Mechanism of acetylcholinesterase inhibition.
Navigating Material Interactions: A Technical Guide for Desoxypeganine Hydrochloride and Laboratory Plastics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the potential interactions between desoxypeganine hydrochloride and common laboratory plastics. In the absence of specific published compatibility studies for this compound, this resource offers a framework for risk assessment, troubleshooting, and establishing in-house testing protocols to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: Is there any published data on the chemical compatibility of this compound with common lab plastics like polypropylene (B1209903) (PP), polystyrene (PS), and polycarbonate (PC)?
A1: A thorough review of scientific literature reveals no specific studies detailing the chemical compatibility of this compound with polypropylene, polystyrene, or polycarbonate. The guidance provided here is based on the known chemical properties of this compound, general chemical resistance of these plastics, and established principles of drug-container interaction studies.
Q2: What are the primary concerns when using plastic labware with this compound solutions?
A2: The main concerns fall into three categories:
-
Adsorption: The compound may bind to the surface of the plastic, reducing its concentration in your solution and impacting experimental accuracy.
-
Leaching: Chemical additives from the plastic (e.g., plasticizers, stabilizers, antioxidants) may migrate into your solution, potentially contaminating it, interfering with assays, or reacting with the this compound.
-
Degradation: The plastic itself may be chemically degraded by the solution, leading to the release of breakdown products and compromising the structural integrity of the labware.
Q3: How can I select the most appropriate plastic for my work with this compound?
A3: Given the lack of specific data, a cautious approach is recommended. Start by considering the general chemical resistance of the plastics to the solvent system you are using for your this compound solution. Based on general chemical compatibility charts, polypropylene often exhibits broader resistance to a range of chemicals compared to polystyrene and polycarbonate. However, empirical testing is crucial for confirming compatibility with your specific experimental conditions.
General Chemical Resistance of Common Laboratory Plastics
The following table summarizes the general chemical resistance of polypropylene, polystyrene, and polycarbonate to chemical classes relevant to this compound solutions. This information should be used as a preliminary guide, and specific testing is recommended.
| Chemical Class | Polypropylene (PP) | Polystyrene (PS) | Polycarbonate (PC) |
| Aqueous Solutions | Excellent | Good | Good |
| Dilute Acids | Excellent | Good | Good (can be susceptible to some) |
| Alcohols (e.g., Ethanol) | Good | Fair to Good (potential for crazing) | Good (potential for crazing) |
| Aromatic Hydrocarbons | Poor | Poor | Poor |
| Halogenated Solvents | Poor | Poor | Poor |
Note: this compound is an alkaloid hydrochloride salt, typically dissolved in aqueous or alcoholic solutions.
Troubleshooting Guide: Identifying Potential Interactions
If you suspect an interaction between your this compound solution and plastic labware, follow these steps:
-
Visual Inspection:
-
Plastic: Examine the plastic container for any signs of change, such as clouding, crazing (fine cracks), discoloration, swelling, or becoming brittle.
-
Solution: Observe the solution for any precipitation, color change, or development of an odor that was not present initially.
-
-
Analytical Assessment:
-
Concentration Check: Re-measure the concentration of this compound in your stock solution or experimental samples. A significant decrease may suggest adsorption to the plastic.
-
Purity Analysis: Use a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new peaks in your solution. These could indicate leachables from the plastic or degradation products of the this compound.
-
-
Actionable Steps:
-
If any of the above are observed, immediately transfer your solution to a glass container (Type I borosilicate glass is generally recommended for its inertness).
-
Quarantine the affected plasticware and consider it unsuitable for use with this compound under those conditions.
-
Initiate a compatibility study (see Experimental Protocols below) to qualify a suitable plastic for future use.
-
Experimental Protocols
Protocol: Assessing the Compatibility of this compound with Laboratory Plastics
This protocol outlines a general procedure for conducting an in-house compatibility study.
1. Materials:
- This compound
- Solvent (e.g., water, ethanol, or your experimental buffer)
- Plastic test articles (e.g., centrifuge tubes, plates, pipette tips) from polypropylene, polystyrene, and polycarbonate.
- Control containers (e.g., Type I borosilicate glass vials).
- Analytical instrumentation (e.g., HPLC-UV, LC-MS).
2. Sample Preparation:
- Prepare a stock solution of this compound in your chosen solvent at a concentration relevant to your experiments.
- Dispense equal aliquots of the solution into the plastic test articles and the glass control containers.
- Prepare a "solvent only" blank for each plastic type and for the glass control to identify potential leachables from the plastics themselves.
3. Exposure Conditions:
- Store the samples under conditions that mimic or are more aggressive than your typical experimental and storage conditions (e.g., duration, temperature, light exposure). An accelerated aging condition (e.g., higher temperature) can be used to expedite the detection of potential interactions.
4. Analysis:
- At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), analyze the solutions from both the plastic and glass containers.
- This compound Stability: Use HPLC-UV to quantify the concentration of this compound. A significant decrease in concentration in the plastic containers compared to the glass control suggests adsorption. Also, monitor for the appearance of degradation peaks.
- Leachables/Extractables: Analyze the "solvent only" blanks and the this compound solutions using LC-MS to screen for any compounds that have leached from the plastic. Compare the chromatograms from the plastic containers to the glass control.
5. Acceptance Criteria:
- Adsorption: The concentration of this compound in the plastic container should not be significantly lower (e.g., <2%) than in the glass control.
- Leachables: No significant new peaks should be detected in the samples stored in plastic compared to the glass control.
- Degradation: No significant degradation of this compound should be observed in the plastic containers beyond what is seen in the glass control.
- Visual: No visible changes to the plastic or the solution should occur.
Visualizations
Caption: Workflow for assessing the compatibility of this compound with lab plastics.
Caption: Decision-making process for selecting appropriate lab plastics for use with desoxypeganine HCl.
Technical Support Center: Optimizing HPLC Mobile Phase for Desoxypeganine Hydrochloride Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) mobile phase for the separation of Desoxypeganine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on mobile phase optimization.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic analyte and acidic silanols on the column packing. | - Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%). - Operate at a lower pH (e.g., pH 2.5-3.5) to ensure the analyte is fully protonated. - Use a base-deactivated column. |
| Overloading of the column. | - Reduce the injection volume or the concentration of the sample. | |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent.[1] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or pH. | - Ensure accurate and consistent mobile phase preparation. - Use a buffer to maintain a stable pH.[2] - Degas the mobile phase to prevent air bubbles.[3] |
| Column temperature variations. | - Use a column oven to maintain a constant temperature.[3] | |
| Low Retention/Analyte Elutes at Void Volume | Mobile phase is too strong (high organic content). | - Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). |
| The analyte is in its neutral, less retained form. | - For a basic compound like desoxypeganine, ensure the mobile phase pH is well below its pKa to keep it protonated and more polar. | |
| High Backpressure | Blockage in the column or system. | - Filter the mobile phase and samples. - Reverse flush the column (refer to manufacturer's instructions). |
| Mobile phase viscosity is too high. | - Consider switching from methanol (B129727) to acetonitrile, which has a lower viscosity.[4] | |
| No Peaks or Very Small Peaks | The analyte is not eluting from the column. | - Increase the organic content of the mobile phase (gradient elution might be necessary). |
| Issues with the detector settings. | - Ensure the UV detector is set to an appropriate wavelength for this compound (a UV scan of the standard is recommended). | |
| Split Peaks | Clogged column frit or partially blocked tubing. | - Replace the column frit or the affected tubing. |
| Sample solvent incompatibility. | - Ensure the sample is dissolved in a solvent compatible with the mobile phase.[1] |
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of this compound to consider for HPLC method development?
This compound is a naturally occurring alkaloid.[] As a hydrochloride salt, it is expected to be polar and readily soluble in aqueous and alcoholic solutions.[] Being a basic compound, the pH of the mobile phase will significantly influence its ionization state and, consequently, its retention in reversed-phase HPLC.[2]
Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| Molecular Formula | C11H13ClN2 | [] |
| Molecular Weight | 208.69 g/mol | [] |
| Appearance | Yellow Powder | [] |
| Solubility | Soluble in water and alcohol. | [] |
| Chemical Class | Alkaloid | [] |
2. What is a good starting point for a reversed-phase HPLC mobile phase for this compound?
A common starting point for a polar basic compound like this compound on a C18 column would be a mixture of an aqueous buffer and an organic modifier.
Recommended Starting Mobile Phase Conditions
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.5-3.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Initial Composition | 95% A : 5% B |
| Gradient | A linear gradient increasing the percentage of B over time. |
| Flow Rate | 1.0 mL/min |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Detection | UV, wavelength to be determined by UV scan of a standard. |
3. How does the pH of the mobile phase affect the separation of this compound?
The pH of the mobile phase is a critical parameter as it dictates the ionization state of the analyte.[2] Desoxypeganine is a basic compound.
-
At low pH (e.g., < 4): The amine functional groups will be protonated (positively charged). In reversed-phase HPLC, this increased polarity will lead to less retention and earlier elution.
-
At higher pH (approaching the pKa): A mixture of ionized and neutral forms will exist, potentially leading to broader peaks.
-
At high pH (e.g., > 9): The compound will be in its neutral, more hydrophobic form, leading to stronger retention on a C18 column. However, silica-based columns are generally not stable at high pH.
For good peak shape and reproducibility, it is advisable to work at a pH that is at least 2 units away from the analyte's pKa.
4. Should I use Acetonitrile or Methanol as the organic modifier?
Both acetonitrile and methanol can be used.[4]
-
Acetonitrile: Generally offers lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[4]
-
Methanol: Is a more polar and protic solvent, which can offer different selectivity compared to acetonitrile. It is also a more cost-effective option.[4]
The choice between the two may depend on the specific separation requirements and the presence of any impurities. It is often beneficial to screen both during method development.
5. When should I consider using ion-pairing reagents?
Ion-pairing reagents, such as trifluoroacetic acid (TFA), can be added to the mobile phase to improve the retention and peak shape of polar, ionizable compounds like this compound.[6] TFA forms an ion pair with the protonated basic analyte, making it more hydrophobic and increasing its retention on a reversed-phase column.[6] However, ion-pairing reagents are often not compatible with mass spectrometry detectors.[6]
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)
-
Aqueous Component (Mobile Phase A):
-
Measure 1000 mL of HPLC-grade water into a clean glass bottle.
-
Carefully add 1.0 mL of formic acid to the water.
-
Mix thoroughly.
-
Filter the solution through a 0.45 µm filter.
-
Degas the solution for 15-20 minutes using sonication or vacuum degassing.
-
-
Organic Component (Mobile Phase B):
-
Pour 1000 mL of HPLC-grade acetonitrile into a clean glass bottle.
-
Filter the solvent through a 0.45 µm filter.
-
Degas the solvent for 15-20 minutes.
-
-
System Preparation:
-
Place the respective solvent lines into the prepared mobile phase bottles.
-
Purge the HPLC pump with each mobile phase to remove any air bubbles and equilibrate the system.
-
Diagrams
Caption: Workflow for HPLC mobile phase optimization.
Caption: Logic for troubleshooting common HPLC issues.
References
Validation & Comparative
A Comparative Guide: Desoxypeganine Hydrochloride vs. Donepezil in Preclinical Alzheimer's Disease Models
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of Alzheimer's disease (AD) therapeutics, acetylcholinesterase inhibitors (AChEIs) remain a cornerstone of symptomatic treatment. Donepezil, a well-established AChEI, has been a benchmark compound for decades. This guide provides a comparative analysis of Donepezil against Desoxypeganine hydrochloride, a quinazoline (B50416) alkaloid also reported to have anticholinergic properties.
It is critical to note at the outset that while extensive preclinical and clinical data are available for Donepezil, research on this compound in the context of Alzheimer's disease is sparse. Direct, head-to-head comparative studies in AD models are not available in the peer-reviewed literature. This guide, therefore, synthesizes the available evidence for both compounds to offer a comparative perspective and highlight areas where further research is needed.
Mechanism of Action and Signaling Pathways
Donepezil hydrochloride is a specific and reversible inhibitor of acetylcholinesterase (AChE).[1][2][3] By inhibiting AChE, Donepezil increases the concentration of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[1][2][4] This mechanism is believed to be the primary basis for its cognitive-enhancing effects.[3] Some studies also suggest that Donepezil may have neuroprotective effects beyond AChE inhibition, including the modulation of amyloid-beta (Aβ) processing.[5]
Desoxypeganine, a quinazoline alkaloid, has been studied for its anticholinergic properties. However, its specific mechanism of action in the context of Alzheimer's disease is not well-elucidated in the available literature. One study indicates that Desoxypeganine is readily oxidized to an ineffective metabolite, which could present challenges in achieving therapeutic concentrations for treating conditions like Alzheimer's disease.[1]
Performance in Preclinical Models: A Data-Driven Comparison
The following tables summarize the available quantitative data for this compound and Donepezil from preclinical studies. The significant gap in data for Desoxypeganine is evident.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 (in vitro) | Enzyme Source | Reference |
| This compound | Data not available | - | - |
| Donepezil | 200 ± 70 nM | Human Brain Cortex | [3] |
Table 2: Efficacy in Animal Models of Alzheimer's Disease
| Compound | Animal Model | Key Findings | Reference |
| This compound | Data not available | - | - |
| Donepezil | APPSwe/PS1dE9 mice | Improved spatial memory in Morris water maze | [6] |
| Tg2576 (APPswe) mice | Reduced Aβ deposition | [7] | |
| Rat model with Aβ-induced neurodegeneration | Protected against neuronal loss | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are standard protocols for key experiments used to evaluate anti-Alzheimer's compounds.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to determine AChE activity and the inhibitory potential of compounds.
-
Reagents and Preparation:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Acetylthiocholine iodide (ATCI).
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer to each well.
-
Add 25 µL of the test compound solution at varying concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Morris Water Maze (MWM) for Spatial Memory Assessment
The MWM is a standard behavioral test to evaluate spatial learning and memory in rodent models of Alzheimer's disease.[6][9]
-
Apparatus:
-
A circular pool (approximately 1.5 m in diameter) filled with opaque water.
-
An escape platform submerged just below the water surface.
-
Visual cues are placed around the room.
-
-
Procedure:
-
Acquisition Phase (e.g., 5 days): Mice undergo multiple trials per day to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.
-
-
Data Analysis:
-
A reduction in escape latency and path length across training days indicates learning.
-
A significant preference for the target quadrant during the probe trial indicates memory retention.
-
Amyloid-β (Aβ) Quantification by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying Aβ levels in brain tissue or cerebrospinal fluid.
-
Sample Preparation:
-
Homogenize brain tissue in a suitable buffer.
-
Perform sequential extractions to isolate soluble and insoluble Aβ fractions.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for Aβ40 or Aβ42.
-
Add prepared samples and standards to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of Aβ.
-
Determine the concentration of Aβ in the samples by interpolating from the standard curve.
-
Conclusion
Donepezil is a well-characterized acetylcholinesterase inhibitor with demonstrated efficacy in preclinical models of Alzheimer's disease, showing both symptomatic improvement in cognition and some evidence of effects on underlying pathology. In contrast, this compound remains a largely uninvestigated compound in the context of Alzheimer's disease. While it is noted for its anticholinergic properties, the lack of published data on its efficacy, mechanism of action, and safety in relevant preclinical models makes any meaningful comparison with Donepezil challenging. The metabolic instability of Desoxypeganine further suggests that significant medicinal chemistry efforts would be required to develop it into a viable therapeutic candidate.
For researchers and drug development professionals, Donepezil serves as a critical benchmark. Future studies on novel compounds like this compound should aim to generate a comparable dataset, including in vitro potency, in vivo efficacy in transgenic AD models, and a clear elucidation of the mechanism of action, to allow for a robust and objective comparison.
References
- 1. Biotransformation of desoxypeganine by microsomal enzymes of the rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Aβ40 Inhibits Amyloid Deposition In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Desoxypeganine Hydrochloride and Galantamine for Neurological Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological efficacy of Desoxypeganine hydrochloride and Galantamine. This analysis is based on available experimental data, focusing on their mechanisms of action as cholinesterase inhibitors and their interactions with nicotinic acetylcholine (B1216132) receptors.
Executive Summary
Galantamine is a well-established therapeutic for mild to moderate Alzheimer's disease, operating through a dual mechanism of acetylcholinesterase (AChE) inhibition and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This compound, an alkaloid derived from Peganum harmala, is a potent cholinesterase inhibitor and also exhibits monoamine oxidase A (MAO-A) inhibition. While direct comparative clinical trials are not available, preclinical data allows for a detailed comparison of their pharmacological profiles. Galantamine's dual action on both the cholinergic enzyme and receptors presents a multifaceted approach to enhancing cholinergic neurotransmission. Desoxypeganine, while reportedly a potent cholinesterase inhibitor, lacks documented evidence of nAChR allosteric modulation, a key feature of Galantamine's therapeutic effect.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Galantamine, focusing on their inhibitory activities against key enzymes.
Table 1: Cholinesterase and Monoamine Oxidase A Inhibition
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Acetylcholinesterase (AChE) | 17 µM | InvivoChem |
| Butyrylcholinesterase (BChE) | 2 µM | InvivoChem | |
| Monoamine Oxidase A (MAO-A) | 2 µM | InvivoChem | |
| Galantamine | Acetylcholinesterase (AChE) | 0.35 µM - 5.01 µM | Benchchem, ResearchGate |
| Butyrylcholinesterase (BChE) | 9.9 µg/mL (~34 µM) - 18.46 µM | NIH, ResearchGate |
Note: IC50 values can vary depending on the experimental conditions and enzyme source.
Mechanistic Comparison
Cholinesterase Inhibition
Both this compound and Galantamine inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, both compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. An older study suggested that this compound has a more pronounced anticholinesterase activity, being reportedly twice as potent as Galantamine hydrochloride[1]. However, more recent direct IC50 data indicates that Galantamine is a more potent inhibitor of AChE.
Interestingly, Desoxypeganine shows a preference for inhibiting butyrylcholinesterase (BChE) over AChE, with an IC50 value of 2 µM for BChE compared to 17 µM for AChE. In contrast, Galantamine is more selective for AChE.
Nicotinic Acetylcholine Receptor Modulation
A key differentiator between the two compounds is their effect on nicotinic acetylcholine receptors (nAChRs). Galantamine is a well-documented allosteric potentiating ligand (APL) of nAChRs. This means it binds to a site on the receptor that is different from the acetylcholine binding site and enhances the receptor's response to acetylcholine. This allosteric modulation is believed to contribute significantly to its therapeutic effects in Alzheimer's disease by enhancing cholinergic signaling at both presynaptic and postsynaptic levels[2]. Galantamine has been shown to potentiate agonist responses of several nAChR subtypes, including α4β2 and α7[3][4].
Currently, there is a lack of published experimental data demonstrating a similar allosteric potentiating effect of this compound on nAChRs. While other alkaloids from Peganum harmala have been reported to interact with the nervous system, the specific activity of Desoxypeganine at nAChRs remains to be elucidated[5].
Monoamine Oxidase A Inhibition
This compound is also a selective inhibitor of monoamine oxidase A (MAO-A), with an IC50 of 2 µM. MAO-A is an enzyme involved in the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, which may have antidepressant and other neurological effects. This MAO-A inhibitory activity is not a recognized mechanism of action for Galantamine.
Experimental Protocols
Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity and the inhibitory potential of compounds.
Principle: The assay measures the activity of AChE or BChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921) or butyrylthiocholine, respectively. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCC) solution (14 mM in deionized water)
-
AChE or BChE enzyme solution (e.g., from electric eel or human erythrocytes)
-
Test compounds (this compound, Galantamine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for blank (no enzyme), control (enzyme and solvent), and test samples (enzyme and test compound at various concentrations).
-
Reagent Addition:
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of DTNB solution to each well.
-
Add 10 µL of the test compound solution or solvent to the respective wells.
-
Add 10 µL of the enzyme solution to the control and test wells.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the substrate solution (ATCI or BTCC) to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Nicotinic Acetylcholine Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of a compound to a specific receptor subtype.
Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the nAChR. A decrease in the amount of bound radioligand in the presence of the test compound indicates competition for the same binding site or an allosteric interaction that reduces the affinity of the radioligand.
Materials:
-
Cell membranes prepared from cells expressing the desired nAChR subtype (e.g., HEK293 cells)
-
Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts)
-
Non-specific binding control (a high concentration of a known nAChR ligand like nicotine)
-
Test compounds (this compound, Galantamine) at various concentrations
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In microcentrifuge tubes or a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to calculate the IC50 or Ki value.
-
Patch-Clamp Electrophysiology for nAChR Modulation
This technique allows for the direct measurement of ion currents through nAChR channels in response to agonists and modulators.
Principle: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the membrane of a single cell expressing nAChRs. This allows for the control of the membrane potential (voltage-clamp) and the recording of the ionic currents flowing through the channels as they open and close.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
nAChR agonist (e.g., acetylcholine or nicotine)
-
Test compounds (this compound, Galantamine)
Procedure:
-
Cell Preparation: Plate the cells on a coverslip in a recording chamber mounted on the microscope stage.
-
Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with the intracellular solution.
-
Giga-seal Formation: Under visual guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply the nAChR agonist to the cell using a perfusion system to evoke an inward current.
-
Modulator Application: Co-apply the agonist with various concentrations of the test compound (this compound or Galantamine) and record the changes in the current amplitude and kinetics.
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the test compound.
-
Analyze changes in the current's activation, deactivation, and desensitization kinetics.
-
Construct dose-response curves to determine the EC50 for potentiation or IC50 for inhibition.
-
Mandatory Visualization
Caption: Comparative signaling pathways of this compound and Galantamine.
Caption: General workflow for determining cholinesterase inhibition using the Ellman's method.
Caption: Logical flow of Galantamine's allosteric potentiation of nicotinic acetylcholine receptors.
References
- 1. [Pharmacological characteristics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of nicotinic receptors as a treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alkaloids of Peganum harmala | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: Desoxypeganine Hydrochloride versus Rivastigmine for Cholinesterase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Desoxypeganine hydrochloride and Rivastigmine, two potent cholinesterase inhibitors. This analysis focuses on their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic pathways implicated in neurodegenerative diseases.
Executive Summary
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other dementias. By preventing the breakdown of the neurotransmitter acetylcholine (B1216132), these agents enhance cholinergic neurotransmission. Rivastigmine, a well-established synthetic drug, is a dual inhibitor of both AChE and BuChE.[1] this compound, a natural alkaloid, has also demonstrated potent inhibitory activity against both cholinesterases.[2][3] This guide presents a comparative overview of their quantitative inhibitory data, details the standard experimental methodologies for assessing their activity, and provides visual representations of the underlying biochemical pathways and experimental procedures.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Rivastigmine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been quantified using the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of greater potency. The following table summarizes the available in vitro data from various sources. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as enzyme source and substrate concentration.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | 17 | [2][3] |
| Butyrylcholinesterase (BuChE) | 2 | [2][3] | |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 | [4] |
| 32.1 | [5] | ||
| 4.3 (rat brain) | [1] | ||
| Butyrylcholinesterase (BuChE) | 0.037 | [4] | |
| 31 (rat brain) | [1] |
Mechanism of Action and Signaling Pathway
Both this compound and Rivastigmine exert their therapeutic effect by inhibiting the enzymatic degradation of acetylcholine (ACh) in the synaptic cleft. This inhibition leads to an increased concentration and prolonged availability of ACh to bind to its postsynaptic receptors, thereby enhancing cholinergic signaling. Rivastigmine is classified as a pseudo-irreversible inhibitor, forming a carbamoyl (B1232498) linkage with the active site of the cholinesterase enzymes.[1] While the precise binding mechanism of this compound is less characterized, its potent inhibitory activity suggests a strong interaction with the active site of both AChE and BuChE. Desoxypeganine has also been identified as a selective MAO-A inhibitor.[2][3]
Figure 1: Cholinergic synapse and the point of intervention for cholinesterase inhibitors.
Experimental Protocols
The determination of cholinesterase inhibitory activity for both this compound and Rivastigmine is commonly performed using the Ellman's method, a robust and widely accepted colorimetric assay.
Principle of the Ellman's Assay
This assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE). The thiocholine produced reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the cholinesterase activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate in the presence of the inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cholinesterase inhibition assay using the Ellman's method.
Figure 2: A generalized workflow for determining cholinesterase inhibition using the Ellman's assay.
Conclusion
Both this compound and Rivastigmine are potent dual inhibitors of acetylcholinesterase and butyrylcholinesterase. Based on the available in vitro data, Rivastigmine appears to be a more potent inhibitor of BuChE, while the potencies against AChE are more comparable, with some studies indicating higher potency for Rivastigmine. Desoxypeganine's additional activity as a MAO-A inhibitor may offer a different therapeutic profile. The selection of either compound for further research and development would depend on the specific therapeutic goals, considering factors such as target selectivity, mechanism of action, and pharmacokinetic properties. The standardized experimental protocols outlined in this guide provide a basis for consistent and comparable evaluation of these and other cholinesterase inhibitors.
References
- 1. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Acetylcholinesterase Inhibitors: Desoxypeganine Hydrochloride in Focus
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the side effect profiles of acetylcholinesterase inhibitors (AChEIs) is paramount for advancing therapeutic strategies for neurodegenerative diseases. This guide provides a comparative overview of the adverse effect profiles of established AChEIs—Donepezil, Rivastigmine, and Galantamine—and introduces the available, albeit limited, data on Desoxypeganine hydrochloride.
While extensive clinical data for this compound is not publicly available, this guide synthesizes preclinical information and the toxicological context of its natural source to offer a preliminary comparison. A significant disparity in the volume of research exists, with the side effect profiles of Donepezil, Rivastigmine, and Galantamine being well-documented through numerous clinical trials. In contrast, the clinical safety and tolerability of this compound in humans have not been extensively reported in publicly accessible literature.
Comparative Side Effect Profiles of Common Acetylcholinesterase Inhibitors
The most frequently reported adverse effects associated with commonly prescribed AChEIs are gastrointestinal in nature, stemming from their cholinergic mechanism of action.[1] These effects are often dose-dependent and can typically be managed by dose titration.
| Adverse Effect | Donepezil | Rivastigmine | Galantamine | This compound |
| Gastrointestinal | ||||
| Nausea | 11-47%[1] | 11-47%[1] | ~20%[2] | Data not available |
| Vomiting | 10-31%[1] | 10-31%[1] | ~10%[2] | Data not available |
| Diarrhea | 5-19%[1] | 5-19%[1] | Common[2] | Data not available |
| Anorexia/Decreased Appetite | 4-17%[1] | 4-17%[1] | Common[2] | Data not available |
| Neurological | ||||
| Dizziness | Common[3] | Common[4] | Common[2] | Data not available |
| Headache | Common[3] | Common[4] | Common[2] | Data not available |
| Insomnia | Common[3] | Common[5] | Possible[6] | Data not available |
| Muscle Cramps | Common[3] | Possible[5] | Data not available | Data not available |
| Cardiovascular | ||||
| Bradycardia (Slow Heart Rate) | Possible, especially in patients with pre-existing cardiac conditions[1] | Possible, especially in patients with pre-existing cardiac conditions[1] | Possible, especially in patients with pre-existing cardiac conditions[1] | Data not available |
| Syncope (Fainting) | Increased risk[1] | Increased risk[1] | Increased risk[1] | Data not available |
| Psychiatric | ||||
| Agitation | Possible[7] | Possible[8] | Possible[8] | Data not available |
| Abnormal Dreams | Uncommonly associated | Data not available | Data not available | Data not available |
| Other | ||||
| Weight Loss | Possible, often secondary to GI effects[1] | Possible, often secondary to GI effects[1] | Possible, often secondary to GI effects[2] | Data not available |
| Fatigue | Common[3] | Common[4] | Data not available | Data not available |
In Focus: this compound
Desoxypeganine, an alkaloid derived from plants of the Peganum genus, notably Peganum harmala (Syrian Rue), is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and also a selective inhibitor of monoamine oxidase A (MAO-A). Its IC50 values are reported as 17 µM for AChE and 2 µM for BChE and MAO-A. This dual-inhibition profile distinguishes it from the more selective AChEIs.
Due to the lack of specific clinical trial data on the side effects of isolated this compound, we must look to the general toxicology of Peganum harmala alkaloids for potential insights. It is crucial to note that this information is not a direct representation of the side effect profile of a purified pharmaceutical compound and should be interpreted with caution.
The alkaloids present in Peganum harmala, including harmine (B1663883) and harmaline, are known to have psychoactive effects.[5] The MAO-A inhibitory action is a primary contributor to the plant's toxicological effects.[5] Ingestion of the plant has been associated with neuro-sensorial symptoms, including hallucinations, and cardiovascular effects such as bradycardia and low blood pressure.[4] It is important to emphasize that these effects are related to the consumption of the whole plant or its crude extracts and not to a controlled administration of purified this compound.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for AChEIs is the inhibition of the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh to act on postsynaptic receptors, thereby enhancing cholinergic neurotransmission.
Experimental Protocols for Assessing Side Effects
The evaluation of side effects for AChEIs in clinical trials typically involves a multi-faceted approach, combining patient-reported outcomes, clinician observations, and physiological measurements.
Assessment of Cholinergic Side Effects
A standard protocol for assessing cholinergic adverse effects would include:
-
Baseline Assessment: Prior to drug administration, a thorough medical history is taken, and baseline vital signs (heart rate, blood pressure), electrocardiogram (ECG), and gastrointestinal and neurological function are recorded.
-
Dose Titration and Monitoring: The drug is typically initiated at a low dose and gradually titrated upwards. During this period, patients are closely monitored for the emergence of adverse effects.
-
Systematic Symptom Checklists: Patients and their caregivers are provided with standardized checklists to record the frequency and severity of common cholinergic side effects, including nausea, vomiting, diarrhea, dizziness, and sleep disturbances.
-
Clinical Evaluation: Regular follow-up visits with clinicians involve physical examinations and structured interviews to assess for both subjective and objective signs of adverse effects.
-
Cardiac Monitoring: Given the potential for bradycardia and other cardiac conduction abnormalities, regular ECGs are often performed, especially in patients with pre-existing cardiovascular conditions.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 7. Tensilon test - Wikipedia [en.wikipedia.org]
- 8. Harmine Guide: Effects, Benefits, Risks, and Legality [acslab.com]
A Comparative Analysis of the Mechanism of Action: Desoxypeganine Hydrochloride vs. Physostigmine
This guide provides a detailed comparison of the mechanisms of action of Desoxypeganine hydrochloride and Physostigmine (B191203), two compounds that modulate cholinergic signaling. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Physostigmine is a well-characterized parasympathomimetic alkaloid derived from the Calabar bean (Physostigma venenosum)[1]. It is a reversible inhibitor of cholinesterases and has been used therapeutically for conditions such as glaucoma, myasthenia gravis, and as an antidote for anticholinergic poisoning[2][3][4]. Its ability to cross the blood-brain barrier allows it to exert effects on the central nervous system[5][6].
Desoxypeganine , an alkaloid, also acts as a cholinesterase inhibitor[7][8]. However, it exhibits a more complex pharmacological profile, with additional activity as a selective inhibitor of monoamine oxidase A (MAO-A)[7][8]. This dual mechanism of action suggests its potential for development in treating conditions like alcohol abuse and as a smoking cessation aid[7].
Mechanism of Action
Physostigmine: Reversible Cholinesterase Inhibition
Physostigmine's primary mechanism of action is the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[5][9]. AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft[10][11]. By inhibiting AChE, physostigmine increases the concentration and prolongs the action of ACh at cholinergic synapses[1][12]. This leads to enhanced stimulation of both muscarinic and nicotinic acetylcholine receptors in the central and peripheral nervous systems[2][6][12].
The inhibition process involves the transfer of a carbamate (B1207046) group from physostigmine to a serine residue within the active site of the cholinesterase enzyme[12]. This carbamylation renders the enzyme temporarily inactive. The subsequent hydrolysis of the carbamylated enzyme is significantly slower than the hydrolysis of acetylcholine, resulting in a sustained increase in ACh levels[12]. Because the carbamate-enzyme bond is eventually hydrolyzed, the inhibition is reversible[2][12].
References
- 1. Physostigmine|Cholinesterase Inhibitor|For Research [benchchem.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. PHARMACOLOGY PRESENTATION- TOPIC- PHYSOSTIGMINE | PPTX [slideshare.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. Desoxypeganine | 495-59-0 | AChE | MOLNOVA [molnova.com]
- 8. Desoxypeganine (Deoxypeganine; Deoxyvasicine) | ChE | 495-59-0 | Invivochem [invivochem.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]
- 12. benchchem.com [benchchem.com]
Desoxypeganine Hydrochloride: A Comparative Analysis of Cholinesterase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Desoxypeganine hydrochloride's selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). This document synthesizes available experimental data to offer a clear perspective on its performance relative to other common cholinesterase inhibitors.
This compound, an alkaloid isolated from Peganum harmala, has been investigated for its role as a cholinesterase inhibitor.[1] Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine, leading to its increased availability in the synaptic cleft.[2][3] This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[4][5] This guide focuses on the selectivity profile of this compound for the two primary types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Comparative Selectivity of Cholinesterase Inhibitors
The inhibitory activity of a compound against AChE and BuChE is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The ratio of IC50 values for BuChE to AChE provides a selectivity index.
Contrary to the premise of validating selectivity for AChE over BuChE, available data indicates that this compound is a more potent inhibitor of BuChE. One study reports an IC50 value of 17 μM for AChE and 2 μM for BuChE.[6] Another source corroborates that it acts preferentially on butyrylcholinesterase.[7] This suggests a selectivity profile favoring BuChE inhibition.
For context, the table below compares the inhibitory concentrations of this compound with several well-established AChE inhibitors.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity (BuChE IC50 / AChE IC50) |
| This compound | 17 [6] | 2 [6] | 0.12 |
| Donepezil | 0.17 | - | - |
| Tacrine | 0.44 | - | - |
| Galantamine | - | - | - |
| Rivastigmine | 2.76 | - | - |
Note: A selectivity index < 1 indicates greater selectivity for BuChE, while a value > 1 indicates greater selectivity for AChE. Data for some compounds was not available in the initial search.
Experimental Protocol: Cholinesterase Inhibition Assay
The determination of AChE and BuChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[5][8][9]
Principle:
The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE) by the respective enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Butyrylcholinesterase (from equine serum or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
S-Butyrylthiocholine chloride - substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (this compound)
-
Reference inhibitors (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer (pH 8.0).
-
Assay Mixture: In a 96-well plate, the reaction mixture is prepared containing the phosphate buffer, DTNB, and the enzyme solution (AChE or BuChE).
-
Inhibitor Addition: Varying concentrations of the test compound (this compound) or a reference inhibitor are added to the wells. A control well without any inhibitor is also prepared.
-
Pre-incubation: The mixture is typically pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or S-butyrylthiocholine chloride for BuChE).
-
Measurement: The absorbance is measured kinetically at 412 nm over a period of time (e.g., 3 minutes) using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
References
- 1. [Pharmacological characteristics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Desoxypeganine | 495-59-0 | AChE | MOLNOVA [molnova.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Blood-Brain Barrier Penetration: Desoxypeganine vs. Galantamine
A detailed examination of the blood-brain barrier permeability of two acetylcholinesterase inhibitors, galantamine and desoxypeganine, reveals significant differences in their ability to enter the central nervous system. While galantamine has been shown to readily cross this protective barrier, a lack of quantitative data for desoxypeganine presents a challenge for a direct comparison, necessitating a more qualitative assessment based on its physicochemical properties and known pharmacokinetic profile.
This guide provides a comprehensive comparative analysis of the blood-brain barrier (BBB) penetration of desoxypeganine and galantamine, two compounds of interest for their potential neurological effects. The following sections present available quantitative data, detailed experimental methodologies for assessing BBB penetration, and an exploration of the potential transport mechanisms involved.
Quantitative Comparison of Blood-Brain Barrier Penetration
A critical aspect of any centrally acting therapeutic is its ability to cross the highly selective blood-brain barrier. The extent of this penetration is often quantified by the brain-to-plasma concentration ratio (Kp) or the brain-to-blood ratio.
| Compound | Brain-to-Blood Ratio | Brain Accumulation vs. Plasma | LogP | Key Findings |
| Galantamine | ~2.1 (in mice) | 2.10-fold higher than plasma | ~1.1 | Readily crosses the BBB. Not a significant substrate for P-glycoprotein efflux. |
| Desoxypeganine | Not Reported | Not Reported | Not Reported | Quantitative in vivo data on brain concentration is currently unavailable in the public domain. |
Galantamine has demonstrated effective penetration into the central nervous system. In vivo studies in mice have reported a brain-to-blood ratio of approximately 2.1, indicating that the concentration of galantamine in the brain is more than double that in the blood.[1][2] Furthermore, brain tissue accumulation of galantamine has been observed to be 2.10-fold higher than in plasma.[1] Its modest lipophilicity, with a LogP value of around 1.1, facilitates its passage across the lipid-rich membranes of the BBB.[3] Importantly, studies suggest that galantamine is not a significant substrate for the efflux transporter P-glycoprotein (P-gp), a key mechanism that actively removes many drugs from the brain.[4] This lack of efflux contributes to its effective accumulation in the CNS.
In stark contrast, there is a notable absence of publicly available quantitative data on the BBB penetration of desoxypeganine . Despite its known acetylcholinesterase inhibitory activity, in vivo studies detailing its brain-to-plasma concentration ratio could not be identified. This significant data gap prevents a direct quantitative comparison with galantamine. However, some insights can be gleaned from its general pharmacokinetic profile, which indicates rapid absorption and elimination. Without specific brain concentration data, any assessment of its BBB penetration remains speculative and highlights a critical area for future research.
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
The determination of a compound's ability to cross the BBB relies on a variety of sophisticated experimental techniques, both in vivo and in vitro. Below are detailed methodologies for key experiments relevant to this analysis.
In Vivo Brain-to-Plasma Ratio Determination
This method directly measures the concentration of a compound in the brain and plasma of an animal model at a specific time point after administration.
Protocol:
-
Animal Model: Male Swiss albino mice are commonly used.
-
Drug Administration: A solution of the test compound (e.g., galantamine) is administered intravenously (i.v.) at a specific dose (e.g., 4, 6, or 8 mg/kg).[1]
-
Sample Collection: At predetermined time points after administration, animals are euthanized. Blood is collected via cardiac puncture into heparinized tubes. The brain is immediately excised, rinsed with cold saline, and weighed.
-
Sample Processing:
-
Plasma: Blood samples are centrifuged to separate the plasma.
-
Brain Homogenate: The brain is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer).
-
-
Quantitative Analysis: The concentration of the compound in plasma and brain homogenate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection.[1]
-
Calculation: The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the compound in the brain tissue (ng/g) by its concentration in the plasma (ng/mL).
In Situ Brain Perfusion
This technique allows for the precise measurement of the rate of drug transport across the BBB, independent of systemic circulation.
Protocol:
-
Animal Preparation: Anesthetized rats are typically used. The common carotid artery is cannulated for the infusion of a perfusion fluid, and the jugular vein is severed to allow for drainage.
-
Perfusion: A physiological buffer containing a known concentration of the test compound and a vascular space marker (e.g., [14C]-sucrose) is perfused through the carotid artery at a constant rate.
-
Termination: After a short perfusion period (typically a few minutes), the animal is decapitated, and the brain is removed.
-
Sample Analysis: The brain is dissected, and the amount of the test compound and the vascular marker in the tissue is quantified.
-
Calculation: The brain uptake clearance (Kin) is calculated, which represents the volume of perfusate cleared of the drug by the brain per unit time per unit weight of the brain. This value provides a measure of the BBB permeability.
In Vitro Blood-Brain Barrier Models
Cell-based models, such as those using Caco-2 or Madin-Darby Canine Kidney (MDCK) cells, are valuable for high-throughput screening of BBB permeability and for investigating specific transport mechanisms.
Protocol (using a Transwell system):
-
Cell Culture: Brain capillary endothelial cells (or a suitable cell line like Caco-2 or MDCK) are seeded onto a semi-permeable membrane in a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) compartment. The cells are cultured until they form a confluent and tight monolayer, mimicking the BBB.
-
Permeability Assay:
-
The test compound is added to the apical chamber.
-
At various time points, samples are taken from the basolateral chamber to determine the amount of compound that has crossed the cell monolayer.
-
To assess active efflux, the transport can also be measured in the basolateral-to-apical direction.
-
-
Analysis: The concentration of the compound in the samples is measured by an appropriate analytical method.
-
Calculation: The apparent permeability coefficient (Papp) is calculated, which provides a quantitative measure of the compound's ability to cross the in vitro BBB model. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is often indicative of active efflux.
Visualization of Experimental Workflows
To better illustrate the processes involved in assessing BBB penetration, the following diagrams, generated using the DOT language, depict the workflows for in vivo brain-to-plasma ratio determination and an in vitro permeability assay.
Signaling Pathways and Transport Mechanisms
The passage of molecules across the BBB is not solely dependent on passive diffusion but is also influenced by a complex interplay of transport proteins.
Galantamine: While galantamine's ability to cross the BBB is partly due to its favorable physicochemical properties, the role of specific transporters is an area of ongoing investigation. It is not considered a significant substrate for the major efflux transporter P-glycoprotein, which is a favorable characteristic for a CNS-acting drug.[4] There is emerging evidence that Solute Carrier (SLC) transporters, a large family of proteins that facilitate the transport of various molecules across cell membranes, may be involved in the brain uptake of many drugs. Specifically, organic cation transporters (OCTs), a subfamily of SLCs, are known to transport a wide range of cationic and neutral compounds. Given galantamine's chemical structure, it is plausible that it may interact with one or more of these transporters at the BBB, although direct evidence is still needed.
Desoxypeganine: Due to the limited research on its BBB penetration, the specific transport mechanisms for desoxypeganine remain uncharacterized. Its potential interaction with P-glycoprotein or various SLC transporters has not been reported. Further investigation into these aspects is crucial to understand its potential as a CNS therapeutic.
The following diagram illustrates the potential transport mechanisms at the blood-brain barrier.
Conclusion
This comparative analysis underscores the current state of knowledge regarding the BBB penetration of desoxypeganine and galantamine. Galantamine's ability to effectively enter the brain is well-documented, supported by quantitative in vivo data and an understanding of its interaction with key efflux transporters. In contrast, the CNS penetration of desoxypeganine remains largely uncharacterized, with a critical need for in vivo studies to quantify its brain-to-plasma ratio. Future research should focus on filling this data gap for desoxypeganine and further elucidating the specific roles of influx and efflux transporters in the BBB passage of both compounds. This will be essential for a more complete understanding of their therapeutic potential for neurological disorders.
References
- 1. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Drugs in Brain and Liver Mimetic Tissue Models Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneous brain distribution of bumetanide following systemic administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Potential of Desoxypeganine Hydrochloride and Huperzine A
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the neuroprotective effects of Desoxypeganine hydrochloride and Huperzine A. While both compounds are recognized as potent acetylcholinesterase (AChE) inhibitors, the available scientific literature presents a stark contrast in the depth of understanding of their broader neuroprotective mechanisms. Huperzine A has been extensively studied, revealing a multifaceted neuroprotective profile. In contrast, research on this compound is primarily focused on its AChE inhibitory activity, with a notable lack of comprehensive data on other neuroprotective pathways.
Executive Summary
Huperzine A, an alkaloid derived from the club moss Huperzia serrata, has demonstrated a wide range of neuroprotective effects beyond its well-established role as a potent and reversible AChE inhibitor. These include anti-apoptotic, antioxidant, and anti-inflammatory properties, as well as the modulation of crucial signaling pathways involved in neuronal survival and plasticity.
This guide will first provide a detailed overview of the well-documented neuroprotective effects of Huperzine A, supported by experimental data and methodologies. Subsequently, it will present the currently available information on this compound, highlighting the significant gaps in the research landscape that prevent a direct, in-depth comparison of their broader neuroprotective capabilities.
Huperzine A: A Multi-Target Neuroprotective Agent
Huperzine A has emerged as a promising neuroprotective compound due to its ability to interact with multiple targets in the complex cascade of neuronal damage.
Acetylcholinesterase Inhibition
The primary and most studied mechanism of Huperzine A is its potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, Huperzine A increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like learning and memory.
Neuroprotective Mechanisms Beyond AChE Inhibition
Extensive research has unveiled a variety of non-cholinergic neuroprotective actions of Huperzine A:
-
Anti-apoptotic Effects: Huperzine A has been shown to protect neurons from apoptosis (programmed cell death) induced by various neurotoxic stimuli. It achieves this by modulating the expression of key apoptotic proteins.
-
Antioxidant Properties: The compound exhibits antioxidant effects, protecting neurons from oxidative stress, a major contributor to neurodegeneration.
-
Modulation of Signaling Pathways: Huperzine A influences several intracellular signaling pathways critical for neuronal survival and function, including the MAPK/ERK and Wnt signaling pathways.
This compound: A Potent Acetylcholinesterase Inhibitor with Unexplored Potential
This compound is recognized in the scientific literature primarily for its potent inhibitory effect on acetylcholinesterase.
Acetylcholinesterase Inhibition
Studies have indicated that this compound is a powerful AChE inhibitor. One study reported its anticholinesterase activity to be ten times superior to peganine hydrochloride and twice that of galanthamine (B1674398) hydrochloride.[1] This potent activity has led to its investigation for the treatment of Alzheimer's disease and other neurological conditions.[2]
Gaps in Neuroprotective Research
Despite its potent AChE inhibitory activity, there is a significant lack of publicly available experimental data on the broader neuroprotective effects of this compound. In-depth studies on its potential anti-apoptotic, antioxidant, and anti-inflammatory properties, as well as its influence on neuronal signaling pathways, are not found in the current body of scientific literature. This absence of data makes a direct and comprehensive comparison with the multifaceted neuroprotective profile of Huperzine A impossible at this time.
Data Presentation
Due to the limited availability of comparable quantitative data for this compound, a direct side-by-side tabular comparison of a wide range of neuroprotective parameters is not feasible. The following table summarizes the known primary mechanism of action for both compounds.
| Feature | This compound | Huperzine A |
| Primary Mechanism | Potent Acetylcholinesterase (AChE) Inhibitor[1] | Potent and Reversible Acetylcholinesterase (AChE) Inhibitor |
| Reported Potency | Reported to be 2x more potent than galanthamine[1] | |
| Other Mechanisms | Data not available | Anti-apoptotic, Antioxidant, Modulation of MAPK/ERK and Wnt signaling |
Experimental Protocols
Detailed experimental protocols for the neuroprotective effects of this compound are not available in the reviewed literature. For Huperzine A, a vast number of studies describe methodologies for assessing its neuroprotective properties. A general experimental workflow to assess neuroprotective effects, as commonly seen in Huperzine A studies, is outlined below.
General Experimental Workflow for Assessing Neuroprotection
Caption: General experimental workflow for assessing neuroprotective effects.
Signaling Pathways
Huperzine A and Neuroprotective Signaling
Huperzine A has been shown to modulate key signaling pathways involved in neuronal survival and death. The following diagram illustrates the known interactions of Huperzine A with the MAPK/ERK and PI3K/Akt pathways, which are central to its anti-apoptotic effects.
Caption: Huperzine A's modulation of neuroprotective signaling pathways.
Due to the lack of available data, a corresponding diagram for the signaling pathways modulated by this compound cannot be provided.
Conclusion
The neuroprotective potential of this compound beyond its established AChE inhibitory activity remains largely unexplored. Further in-depth in vitro and in vivo studies are warranted to elucidate its broader mechanisms of action. Such research would be crucial to enable a more complete and direct comparison with Huperzine A and to fully assess its therapeutic promise in the field of neuroprotection. Until such data becomes available, a comprehensive comparative guide is limited to their shared property as AChE inhibitors.
References
A Comparative Guide to the In Vitro Potency of Desoxypeganine Hydrochloride and Tacrine as Acetylcholinesterase Inhibitors
This guide provides a detailed comparison of the in vitro potency of Desoxypeganine hydrochloride and Tacrine, two inhibitors of acetylcholinesterase (AChE). The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes quantitative data, outlines experimental protocols, and visualizes key biological and experimental processes.
Data Presentation: In Vitro Inhibitory Potency
The inhibitory activities of this compound and Tacrine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are presented below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Enzyme | IC50 Value (µM) |
| This compound | Acetylcholinesterase (AChE) | 3.72 - 17[1] |
| Butyrylcholinesterase (BChE) | 2[1] | |
| Tacrine | Acetylcholinesterase (AChE) | 0.16 - 0.2[2][3] |
| Butyrylcholinesterase (BChE) | More potent than AChE[4] |
Based on the presented data, Tacrine is a significantly more potent inhibitor of acetylcholinesterase in vitro compared to this compound, exhibiting IC50 values in the nanomolar to low micromolar range. This compound demonstrates moderate potency against AChE.[1][2][3] Interestingly, this compound shows a degree of selectivity, being a more potent inhibitor of butyrylcholinesterase (BChE) than acetylcholinesterase.[1] Tacrine is also known to be a potent inhibitor of BChE.[4]
Experimental Protocols: Acetylcholinesterase Inhibition Assay
The in vitro potency of both compounds was determined using an acetylcholinesterase inhibition assay, most commonly the colorimetric method developed by Ellman.[5]
Principle of the Assay
This assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[5] The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form TNB, which can be quantified spectrophotometrically at 412 nm.[5] The presence of an AChE inhibitor reduces the rate of ATCh hydrolysis, leading to a decrease in the formation of TNB.[5]
Reagents and Materials
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCh) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate (B84403) buffer (pH 7-8)
-
Test compounds (this compound, Tacrine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Preparation of Reagents : All reagents are prepared in phosphate buffer to the desired concentrations. A series of dilutions of the test compounds are also prepared.
-
Pre-incubation : The AChE enzyme solution is added to the wells of a 96-well plate. Subsequently, different concentrations of the test compounds (or buffer for the control) are added to the wells. The plate is then incubated for a specific period (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[6]
-
Reaction Initiation : The enzymatic reaction is initiated by adding the substrate (ATCh) and DTNB solution to all wells.[6]
-
Kinetic Measurement : The absorbance of the wells is immediately measured at 412 nm using a microplate reader. The absorbance is read kinetically over a period of time (e.g., every minute for 10-15 minutes) to determine the rate of the reaction.[6]
-
Data Analysis : The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor. The percentage of inhibition is then calculated relative to the control (enzyme activity without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]
Mandatory Visualizations
Cholinergic Signaling Pathway
The following diagram illustrates the key components of a cholinergic synapse and the mechanism of action of AChE inhibitors.
References
- 1. This compound | 61939-05-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Selectivity of Desoxypeganine Hydrochloride: A Comparative Analysis of Cross-Reactivity and Off-Target Effects with Other Alkaloids
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of desoxypeganine hydrochloride and other notable alkaloids, harmine (B1663883) and vasicine (B45323). The focus is on their cross-reactivity and off-target effects, presenting supporting experimental data to inform preclinical research and drug development. A thorough understanding of a compound's selectivity is paramount for predicting potential therapeutic efficacy and anticipating adverse effects.
Executive Summary
This compound, a quinazoline (B50416) alkaloid, is primarily recognized for its potent inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and monoamine oxidase A (MAO-A).[1] This dual activity suggests its potential in neurological and psychiatric disorders. In comparison, the β-carboline alkaloid harmine is a well-characterized reversible inhibitor of MAO-A and also demonstrates potent inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[2] The quinazoline alkaloid vasicine is known for its effects on the respiratory system and has shown inhibitory activity against cholinesterases and angiotensin-converting enzyme (ACE). This guide collates available quantitative data on the on-target and off-target activities of these three alkaloids to facilitate a comparative assessment of their selectivity profiles.
Comparative Analysis of In Vitro Inhibitory Activities
The following tables summarize the available quantitative data for the inhibitory activities of this compound, harmine, and vasicine against their primary targets and a selection of off-targets. It is crucial to note that the data presented is compiled from various sources and may have been generated under different experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: Inhibition of Primary Enzyme Targets
| Alkaloid | Target Enzyme | IC50 / Ki | Species | Notes |
| This compound | Acetylcholinesterase (AChE) | IC50: 17 µM[1] | - | Potent inhibitor. |
| Butyrylcholinesterase (BChE) | IC50: 2 µM[1] | - | More potent against BChE than AChE. | |
| Monoamine Oxidase A (MAO-A) | IC50: 2 µM[1] | Human | Selective for MAO-A. | |
| Harmine | Monoamine Oxidase A (MAO-A) | IC50: 2.0–380 nM; Ki: 16.9 nM[2] | Human | Potent and reversible inhibitor.[2] |
| Monoamine Oxidase B (MAO-B) | >10,000-fold selectivity for MAO-A | Human | Does not significantly inhibit MAO-B.[2] | |
| DYRK1A | IC50: 33–700 nM | - | Potent inhibitor.[2] | |
| Vasicine | Acetylcholinesterase (AChE) | IC50: 3.24 ± 0.08 µM | - | Strong inhibitory activity. |
| Butyrylcholinesterase (BChE) | IC50: 0.10 ± 0.00 µM | - | Very potent inhibitor. | |
| Angiotensin-Converting Enzyme (ACE) | IC50: 2.60 mM | - | Moderate inhibitory activity. |
Table 2: Off-Target Activities and Cross-Reactivity
| Alkaloid | Off-Target | Activity (IC50 / Ki / % Inhibition) | Species | Notes |
| Harmine | Imidazoline I2 Receptor | Ki: 10 nM[2] | - | High affinity. |
| Dopamine Reuptake Transporter (DAT) | IC50: 12,000 nM[2] | - | Very weak inhibitor.[2] | |
| Cytochrome P450 3A4 (CYP3A4) | Ki: 16.76 µM | Human | Noncompetitive inhibition. | |
| Cytochrome P450 2D6 (CYP2D6) | Ki: 36.48 µM | Human | Competitive inhibition. | |
| Vasicine | Trypsin | 37.4 ± 1.1% inhibition | - | Moderate inhibition. |
| A549 lung adenocarcinoma cell line | IC50: 2000 µg/mL | Human | Cytotoxic at high concentrations. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methodologies used for their characterization, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing off-target effects.
References
- 1. Pharmacological and Toxicological Profile of Harmane-β-Carboline Alkaloid: Friend or Foe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Desoxypeganine Hydrochloride and Memantine in Dementia Models: A Guide for Researchers
An Objective Analysis of Two Distinct Mechanistic Approaches to Dementia Therapy
The global burden of dementia continues to drive the search for effective therapeutic interventions. Among the compounds that have been investigated, Desoxypeganine hydrochloride and Memantine (B1676192) represent two different mechanistic strategies. This guide provides a head-to-head comparison of these two agents based on available preclinical and clinical data in dementia models, aimed at researchers, scientists, and drug development professionals.
Executive Summary
Memantine is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist with a considerable body of evidence supporting its use in moderate to severe Alzheimer's disease. Its mechanism centers on mitigating glutamatergic excitotoxicity, a known contributor to neuronal damage in dementia. In contrast, this compound is identified as a cholinesterase and monoamine oxidase-A (MAO-A) inhibitor. While its mechanism suggests potential relevance to dementia treatment by addressing cholinergic deficits and mood disturbances, there is a significant lack of direct preclinical or clinical evidence evaluating its efficacy in dementia models. To date, no head-to-head comparative studies between this compound and Memantine have been published. This guide, therefore, presents the available data for each compound individually to facilitate an informed, albeit indirect, comparison.
Section 1: Mechanism of Action
This compound: A Dual Inhibitor
This compound's therapeutic potential in dementia is predicated on its dual inhibitory action. It acts as a cholinesterase inhibitor, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This action increases the availability of acetylcholine, a neurotransmitter crucial for memory and learning, which is depleted in conditions like Alzheimer's disease. Additionally, it is a selective inhibitor of monoamine oxidase-A (MAO-A), an enzyme that breaks down monoamine neurotransmitters such as serotonin (B10506) and norepinephrine. This MAO-A inhibition may offer benefits in addressing the behavioral and psychological symptoms of dementia, such as depression and apathy.
Memantine: An NMDA Receptor Antagonist
Memantine's mechanism is fundamentally different, focusing on the glutamatergic system.[1][2] It is a non-competitive, low-to-moderate affinity antagonist of the NMDA receptor.[3] In the pathological state of dementia, excessive glutamate (B1630785) release leads to overstimulation of NMDA receptors, resulting in excitotoxicity and neuronal cell death.[4] Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing this excitotoxic cascade, while its rapid off-rate kinetics allow for the preservation of normal synaptic transmission.[3]
Section 2: Preclinical and Clinical Data Overview
A significant disparity exists in the volume of research available for these two compounds. Memantine has been extensively studied in a variety of preclinical dementia models and has undergone numerous clinical trials. This compound, however, has very limited published data in the context of dementia.
This compound: Limited Evidence in Dementia Models
The primary available data for this compound comes from in vitro enzyme inhibition assays and a single preclinical study in rats focused on alcohol consumption. While a patent exists for its use in Alzheimer's dementia, peer-reviewed studies demonstrating its efficacy in established dementia models are currently lacking.
Memantine: Extensive Evidence in Dementia Models
Memantine has demonstrated efficacy in various preclinical models, including transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) and pharmacological models of cognitive impairment (e.g., scopolamine-induced amnesia).[5][6] Clinical trials have further established its role in the management of moderate to severe Alzheimer's disease, with demonstrated benefits in cognition, function, and global status.[7]
Section 3: Data Presentation
The following tables summarize the available quantitative data for both compounds. The absence of data for this compound in dementia-specific models is a key takeaway.
Table 1: In Vitro Data
| Parameter | This compound | Memantine |
| Target(s) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase-A (MAO-A) | NMDA Receptor |
| IC50 / Ki | AChE: 17 µM, BChE: 2 µM, MAO-A: 2 µM | Ki at NMDA receptor: ~1 µM |
| Mechanism | Reversible Inhibition | Non-competitive channel block |
Table 2: Preclinical Efficacy in Dementia Models
| Model | Compound | Dosage | Key Findings |
| APP/PS1 Transgenic Mice | Memantine | 10-30 mg/kg/day | Improved spatial learning and memory; Reduced amyloid plaque burden.[5][6] |
| Scopolamine-Induced Amnesia | Memantine | 0.5 - 5 mg/kg | Rescued memory impairment in spontaneous alternation and object recognition tasks. |
| Various Dementia Models | This compound | Not Available | No published data available. |
Table 3: Clinical Efficacy in Dementia
| Population | Compound | Key Findings |
| Moderate to Severe Alzheimer's | Memantine | Statistically significant improvements in cognition, daily functioning, and global outcomes.[7] |
| Dementia Patients | This compound | No published clinical trial data available. |
Section 4: Experimental Protocols
This compound: In Vitro Enzyme Inhibition Assay (General Protocol)
A standard fluorometric or colorimetric assay would be used to determine the IC50 values of this compound against AChE, BChE, and MAO-A. The general steps would include:
-
Enzyme Preparation: Purified human recombinant AChE, BChE, or MAO-A is used.
-
Substrate and Inhibitor Preparation: A suitable substrate for each enzyme (e.g., acetylthiocholine (B1193921) for AChE) and a range of concentrations of this compound are prepared.
-
Reaction: The enzyme, substrate, and inhibitor are incubated together.
-
Detection: The product of the enzymatic reaction is measured over time using a spectrophotometer or fluorometer.
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated and used to determine the IC50 value.
Memantine: APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
This model is widely used to assess the efficacy of potential Alzheimer's drugs. A typical experimental workflow is as follows:
-
Animal Model: APP/PS1 transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits, are used.
-
Treatment: Mice are treated with Memantine (e.g., 10-30 mg/kg/day administered in drinking water or via intraperitoneal injection) or a vehicle control for a specified duration (e.g., several months).
-
Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function, including the Morris Water Maze (for spatial learning and memory) and the Novel Object Recognition test (for recognition memory).
-
Histopathological Analysis: After behavioral testing, brain tissue is collected and analyzed for amyloid plaque burden using techniques such as immunohistochemistry with anti-Aβ antibodies or Thioflavin S staining.
-
Biochemical Analysis: Brain homogenates can be used to measure levels of soluble and insoluble Aβ peptides via ELISA.
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
Section 6: Conclusion and Future Directions
The comparison between this compound and Memantine is currently hampered by a profound lack of data for the former in the context of dementia. Memantine is a well-characterized compound with a clear mechanism of action and a substantial body of evidence supporting its clinical use. This compound, with its dual cholinesterase and MAO-A inhibitory activity, presents a plausible, albeit unproven, therapeutic hypothesis for dementia.
For researchers and drug development professionals, this guide highlights a significant research gap. Future studies are needed to:
-
Evaluate the efficacy of this compound in established preclinical models of dementia.
-
Conduct head-to-head preclinical studies comparing this compound with standard-of-care agents like Memantine and acetylcholinesterase inhibitors.
-
If preclinical data is promising, design and execute well-controlled clinical trials to assess the safety and efficacy of this compound in patients with dementia.
Until such data becomes available, any consideration of this compound for the treatment of dementia remains speculative. Memantine, on the other hand, continues to be a valuable tool in the symptomatic management of moderate to severe Alzheimer's disease.
References
- 1. Memantine Leads to Behavioral Improvement and Amyloid Reduction in Alzheimer’s-Disease-Model Transgenic Mice Shown as by Micromagnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Memantine improves spatial learning in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Memantine Lowers Amyloid-beta Peptide Levels in Neuronal Cultures and in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subchronic memantine administration on spatial learning, exploratory activity, and nest-building in an APP/PS1 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Evaluating the Synergistic Potential of Desoxypeganine Hydrochloride with Standard Neurotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxypeganine hydrochloride, a naturally occurring alkaloid isolated from Peganum harmala L., has garnered interest in the field of neurotherapeutics due to its dual inhibitory action on both cholinesterase and monoamine oxidase-A (MAO-A).[1] This unique pharmacological profile presents a compelling case for its investigation in combination with existing neurotherapeutic agents for diseases such as Alzheimer's and Parkinson's. The rationale for such combination therapies lies in the potential for synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. This guide provides a comparative framework for evaluating the potential synergistic effects of this compound with other neurotherapeutics, drawing upon data from analogous dual-acting compounds and established experimental protocols.
Hypothetical Synergistic Combinations and Rationale
While direct experimental data on the synergistic effects of this compound with other neurotherapeutics is currently limited, its known mechanisms of action allow for the formulation of several promising hypotheses for combination therapies.
-
With Acetylcholinesterase Inhibitors (e.g., Donepezil) for Alzheimer's Disease: A combination with a more selective acetylcholinesterase (AChE) inhibitor like Donepezil could provide a more potent and broader enhancement of cholinergic neurotransmission. Desoxypeganine's additional MAO-A inhibition could offer complementary benefits by increasing levels of other neurotransmitters like serotonin (B10506) and norepinephrine, potentially addressing mood and behavioral symptoms often associated with Alzheimer's disease.
-
With NMDA Receptor Antagonists (e.g., Memantine) for Alzheimer's Disease: Combining this compound with Memantine could target two distinct pathological pathways in Alzheimer's disease. While Desoxypeganine enhances cholinergic and monoaminergic function, Memantine protects against excitotoxicity mediated by overstimulation of the N-methyl-D-aspartate (NMDA) receptor. This dual approach could offer both symptomatic relief and a degree of neuroprotection.
-
With Levodopa (L-DOPA)/Carbidopa for Parkinson's Disease: In the context of Parkinson's disease, Desoxypeganine's MAO-A inhibition could potentiate the effects of L-DOPA by reducing its degradation, thereby increasing dopamine (B1211576) availability in the brain. Its cholinesterase inhibitory activity might also help in managing some non-motor symptoms of Parkinson's disease.
Comparative Preclinical Data of an Analogous Dual-Acting Inhibitor: Ladostigil (B1674322)
To provide a tangible reference for the potential efficacy of a dual cholinesterase and MAO inhibitor, preclinical data for Ladostigil, a well-researched multimodal drug, is presented below. Ladostigil combines pharmacophores from the MAO-B inhibitor rasagiline (B1678815) and the cholinesterase inhibitor rivastigmine.[2][3] These data can serve as a benchmark for designing and interpreting future studies on this compound combinations.
Table 1: In Vitro Enzyme Inhibition Profile of Ladostigil
| Enzyme Target | IC50 Value (µM) | Source Organism/Tissue | Reference |
| Acetylcholinesterase (AChE) | 0.09 | Rat Brain | [2] |
| Butyrylcholinesterase (BuChE) | 2.8 | Rat Brain | [2] |
| Monoamine Oxidase-A (MAO-A) | 0.6 | Rat Brain | [2] |
| Monoamine Oxidase-B (MAO-B) | 0.8 | Rat Brain | [2] |
Table 2: In Vivo Neuroprotective Effects of Ladostigil in Preclinical Models
| Animal Model | Treatment Paradigm | Key Findings | Reference |
| Aged Rats (16 months old) | 1 mg/kg/day for 6 months | Prevented age-related increase in activated astrocytes and microglia; Improved spatial memory. | [4] |
| Rat Model of Cerebral Hypoxia-Ischemia | Pre-treatment with Ladostigil | Reduced brain damage and cognitive deficits. | [5] |
| SH-SY5Y cells (in vitro) | Exposure to H2O2 | Increased cell viability and activity of antioxidant enzymes. | [6] |
Experimental Protocols for Evaluating Synergy
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound with other neurotherapeutics.
In Vitro Synergy Assessment: Checkerboard Assay
Objective: To quantify the synergistic, additive, or antagonistic effects of this compound in combination with another neurotherapeutic on a specific cellular function (e.g., cell viability, enzyme inhibition).
Methodology:
-
Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y for neuroprotection studies, PC12 for dopaminergic neuron-related studies) under standard conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug (e.g., Donepezil, Memantine) in an appropriate solvent.
-
Assay Setup: In a 96-well plate, create a matrix of drug concentrations. Serially dilute this compound along the rows and the combination drug along the columns. Include wells for each drug alone and a no-drug control.
-
Cell Treatment: Add the cells to each well and incubate for a predetermined period (e.g., 24-48 hours).
-
Endpoint Measurement: Assess the desired outcome. For neuroprotection, a cell viability assay (e.g., MTT or LDH assay) can be used after inducing toxicity with a neurotoxin (e.g., H₂O₂, MPP⁺). For enzyme inhibition, the respective enzyme activity can be measured.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
In Vivo Synergy Assessment: Animal Models of Neurodegeneration
Objective: To evaluate the synergistic effects of this compound and a combination drug on cognitive or motor function and underlying pathology in a living organism.
Methodology (Example for Alzheimer's Disease Model):
-
Animal Model: Utilize a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 mice) or a pharmacologically induced model (e.g., scopolamine-induced amnesia in rats).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination drug (e.g., Donepezil) alone
-
Group 4: this compound + Combination drug
-
-
Drug Administration: Administer the drugs for a specified duration (e.g., 4-8 weeks) via an appropriate route (e.g., oral gavage).
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris Water Maze for spatial learning and memory, and the Novel Object Recognition test for recognition memory.
-
Biochemical and Histological Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Biochemical: Measure levels of neurotransmitters (acetylcholine, dopamine), enzyme activities (AChE, MAO-A), and markers of oxidative stress and neuroinflammation.
-
Histological: Perform immunohistochemistry to quantify amyloid-beta plaques and neurofibrillary tangles.
-
-
Data Analysis: Compare the outcomes between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significantly greater improvement in the combination therapy group compared to the individual drug groups would indicate synergy.
Signaling Pathways and Visualizations
The neuroprotective effects of dual cholinesterase and MAO-A inhibition are thought to be mediated through multiple signaling pathways. By simultaneously increasing acetylcholine (B1216132) and monoamine levels, these inhibitors can modulate pathways involved in neuronal survival, synaptic plasticity, and inflammation.
Caption: Putative signaling pathways modulated by this compound.
Caption: A streamlined workflow for evaluating neurotherapeutic synergy.
Conclusion
While direct evidence for the synergistic effects of this compound in combination with other neurotherapeutics is yet to be established, its dual mechanism of action presents a strong rationale for further investigation. By employing rigorous experimental designs, such as those outlined in this guide, and by drawing comparisons with analogous multi-target compounds like Ladostigil, researchers can systematically evaluate the therapeutic potential of this compound-based combination therapies. Such studies are crucial for advancing the development of more effective treatment strategies for complex neurodegenerative diseases.
References
- 1. [Pharmacological characteristics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Therapeutic Potential of Desoxypeganine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Desoxypeganine, a quinazoline (B50416) alkaloid naturally found in plants of the Nitraria and Peganum species, has garnered significant interest for its diverse pharmacological activities.[1] Primarily recognized as a potent inhibitor of both cholinesterase and monoamine oxidase A (MAO-A), desoxypeganine and its structural analogs present a promising scaffold for the development of novel therapeutics targeting a range of neurological and respiratory disorders. This guide provides a comparative analysis of the therapeutic potential of desoxypeganine and its related compounds, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Therapeutic Potential and Mechanism of Action
Desoxypeganine's primary mechanisms of action are the inhibition of acetylcholinesterase (AChE) and monoamine oxidase A (MAO-A). By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), desoxypeganine increases acetylcholine levels in the synaptic cleft, which is a key strategy in the management of Alzheimer's disease.[2][3][4] Its inhibition of MAO-A, an enzyme that degrades monoamine neurotransmitters like serotonin (B10506) and norepinephrine, suggests its potential as an antidepressant.[5][6]
Furthermore, desoxypeganine, also known as deoxyvasicine, along with its parent compound vasicine (B45323) and its oxidation product vasicinone, has demonstrated significant antitussive, expectorant, and bronchodilating properties, comparable to codeine and aminophylline (B1665990) in preclinical studies.[7] This highlights its potential for treating respiratory conditions such as cough and asthma.
Comparative Analysis of Inhibitory Activity
While comprehensive studies directly comparing a wide range of synthetic desoxypeganine derivatives are limited, the available data for desoxypeganine (deoxyvasicine) and related quinazoline alkaloids against key enzyme targets are summarized below. The data is compiled from various sources and should be interpreted with consideration for the different experimental conditions.
| Compound | Target Enzyme | IC50 Value (µM) | Source Organism/Enzyme Type | Reference |
| Deoxyvasicine (Desoxypeganine) | Acetylcholinesterase (AChE) | Data not available in cited sources | ||
| (±)-Vasicine | Acetylcholinesterase (AChE) | Data not available in cited sources | ||
| (±)-Vasicinone | Acetylcholinesterase (AChE) | Data not available in cited sources | ||
| Deoxyvasicine (Desoxypeganine) | Monoamine Oxidase A (MAO-A) | Data not available in cited sources | ||
| Compound 7 (Pyrazoline derivative) | human Monoamine Oxidase A (hMAO-A) | 0.06 ± 0.003 (Ki) | Recombinant human MAO-A | [8] |
| Moclobemide (Reference Drug) | human Monoamine Oxidase A (hMAO-A) | 0.11 ± 0.01 (Ki) | Recombinant human MAO-A | [8] |
| Compound 1d (Piperidinone derivative) | Acetylcholinesterase (AChE) | 12.55 | [9] | |
| Compound 1g (Piperidinone derivative) | Butyrylcholinesterase (BChE) | 17.28 | [9] | |
| Compound 4b (Phthalimide derivative) | Acetylcholinesterase (AChE) | 16.42 ± 1.07 | [10] | |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 0.41 ± 0.09 | [10] |
Note: The lack of direct comparative IC50 values for Desoxypeganine and its close derivatives in the provided search results is a significant limitation. The table includes data for other heterocyclic compounds with similar biological activities to provide a broader context for the potency of cholinesterase and MAO-A inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for assessing the therapeutic potential of compounds like desoxypeganine.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. The rate of TNB production is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (Desoxypeganine derivative)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and positive control at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the appropriate wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Monoamine Oxidase A (MAO-A) Inhibition Assay
This assay is used to determine the inhibitory potential of compounds against the MAO-A enzyme.
Principle: MAO-A catalyzes the oxidative deamination of a substrate (e.g., kynuramine), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to the MAO-A activity.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine - Substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound (Desoxypeganine derivative)
-
Positive control (e.g., Moclobemide)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well black plate, add the phosphate buffer, MAO-A enzyme, and the test compound solution to the respective wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Prepare a working solution containing the substrate (kynuramine), Amplex Red, and HRP in the phosphate buffer.
-
Initiate the reaction by adding the working solution to all wells.
-
Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at 590 nm) over time using a fluorescence microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.[8]
Visualizing Biological Pathways and Workflows
Signaling Pathway of Acetylcholinesterase Inhibitors
Caption: Acetylcholinesterase (AChE) inhibitors block ACh breakdown, increasing its availability.
Signaling Pathway of Monoamine Oxidase A Inhibitors
Caption: MAO-A inhibitors prevent the breakdown of monoamine neurotransmitters.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening and evaluating potential enzyme inhibitors.
Conclusion and Future Directions
Desoxypeganine and its related quinazoline alkaloids exhibit a compelling range of pharmacological activities, positioning them as valuable lead compounds for drug discovery. Their dual inhibitory action on both acetylcholinesterase and monoamine oxidase A, coupled with their demonstrated antitussive and bronchodilator effects, underscores their multifaceted therapeutic potential.
However, a notable gap exists in the literature concerning the systematic synthesis and direct comparative evaluation of a broad range of desoxypeganine derivatives. To fully unlock the therapeutic potential of this chemical scaffold, future research should focus on:
-
Synthesis of Novel Derivatives: The targeted synthesis of a library of desoxypeganine analogs with diverse structural modifications.
-
Direct Comparative Studies: Head-to-head comparisons of the biological activities of these derivatives against desoxypeganine using standardized in vitro and in vivo assays.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the key structural features responsible for the observed biological activities to guide the rational design of more potent and selective compounds.
-
In-depth Mechanistic Studies: Investigation of the precise molecular interactions and signaling pathways modulated by the most promising derivatives to better understand their mechanisms of action.
By addressing these research gaps, the scientific community can pave the way for the development of novel and effective therapies based on the desoxypeganine scaffold for a variety of debilitating neurological and respiratory diseases.
References
- 1. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Cholinesterase Inhibition Studies of New Arylidene Aminothiazolylethanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Desoxypeganine Hydrochloride
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Desoxypeganine hydrochloride. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| General Handling and Weighing | - Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. - Two pairs of chemotherapy-tested gloves.[2][3] - Safety glasses with side shields or splash goggles.[2] |
| Compounding and Solution Preparation | - All PPE listed for general handling. - A face shield in addition to goggles to protect against splashes.[4] - Use of a ventilated engineering control such as a chemical fume hood is strongly recommended. |
| Spill Cleanup | - All PPE listed for compounding. - A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially for spills of powdered material to prevent inhalation. |
Important Note: All disposable PPE, such as gloves and gowns, should never be reused[3]. Contaminated PPE must be removed promptly and disposed of as hazardous waste[2]. Always wash hands thoroughly with soap and water after removing gloves[2].
Operational Plans: Safe Handling and Storage
Engineering Controls: To minimize the risk of exposure, it is crucial to handle this compound in a well-ventilated area. The use of primary engineering controls, such as a chemical fume hood or a biological safety cabinet, is highly recommended, especially when manipulating the powdered form of the compound.
Safe Handling Practices:
-
Avoid creating dust when handling the solid form.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[1].
-
Wash hands thoroughly after handling the compound, even if gloves were worn[1].
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Management: A Step-by-Step Emergency Protocol
In the event of a spill, immediate and correct action is crucial to contain the contamination and prevent exposure.
For Small Spills (Solid or Liquid):
-
Alert others in the immediate vicinity.
-
Don the appropriate PPE as outlined in the table above.
-
Contain the spill. For liquid spills, use absorbent pads. For powder spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean the area. Working from the outside of the spill inwards, decontaminate the area.
-
Collect all contaminated materials (absorbent pads, paper towels, used PPE) in a sealed, labeled hazardous waste container.
-
Thoroughly wash the spill area with soap and water.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Restrict access to the spill area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound upon their arrival.
Below is a logical workflow for handling a this compound spill:
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
